molecular formula C9H12FN3 B1274916 1-(6-Fluoropyridin-2-yl)piperazine CAS No. 223514-16-7

1-(6-Fluoropyridin-2-yl)piperazine

Cat. No.: B1274916
CAS No.: 223514-16-7
M. Wt: 181.21 g/mol
InChI Key: VOARECGTDYSHHS-UHFFFAOYSA-N
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Description

1-(6-Fluoropyridin-2-yl)piperazine (CAS#: 66192-14-9) is a versatile chemical compound with the molecular formula C9H12FN3 and a molecular weight of 181.21 g/mol . Its structure incorporates a piperazine ring bonded to a fluoro-substituted pyridinyl group, making it a valuable building block in organic and medicinal chemistry research . This compound is primarily used as an essential intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) . Its robust activity profile makes it particularly relevant for research focused on developing new therapeutics for neurological and parasitic disorders . The unique properties of this piperazine derivative contribute to the stability and potency of target molecules, underscoring its significance in complex chemical syntheses . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any personal, human, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-fluoropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOARECGTDYSHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395616
Record name 1-(6-fluoropyridin-2-yl)piperazine
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Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223514-16-7
Record name 1-(6-fluoropyridin-2-yl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-fluoropyridin-2-yl)piperazine
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Foundational & Exploratory

1-(6-Fluoropyridin-2-yl)piperazine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Protocols, and Medicinal Applications[1][2]

Executive Summary & Chemical Identity

1-(6-Fluoropyridin-2-yl)piperazine is a specialized heterocyclic building block belonging to the arylpiperazine class.[1] It serves as a critical pharmacophore in the development of central nervous system (CNS) agents, particularly those targeting G-protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D2/D3) receptors.[1]

Unlike simple phenylpiperazines, the incorporation of the pyridine ring and the fluorine substituent introduces unique electronic and physicochemical properties. The nitrogen of the pyridine ring reduces lipophilicity compared to a benzene ring (lowering LogP), while the fluorine atom at the 6-position serves two functions: it electronically activates the ring for nucleophilic substitution during synthesis and blocks metabolic oxidation at a susceptible site during in vivo application.

1.1 Chemical Data Matrix[1]
ParameterSpecification
IUPAC Name 1-(6-Fluoropyridin-2-yl)piperazine
Alternative Names 2-Fluoro-6-(1-piperazinyl)pyridine; 1-(6-Fluoro-2-pyridyl)piperazine
CAS Registry Number 66192-14-9
Molecular Formula C

H

FN

Molecular Weight 181.21 g/mol
Physical State Pale yellow oil or low-melting solid (often handled as HCl salt)
Basicity (pKa) ~8.45 (Piperazine secondary amine)
Solubility Soluble in DCM, Methanol, DMSO; HCl salt soluble in water
Structural Properties & Reactivity Profile[1]

To effectively utilize this compound in drug design, one must understand the interplay between its structural components.

2.1 Electronic Configuration

The molecule consists of a piperazine ring attached to a 2,6-disubstituted pyridine.

  • Piperazine Moiety: The secondary amine (N4) is basic and acts as the primary proton acceptor at physiological pH. In medicinal chemistry, this nitrogen typically forms a salt bridge with a conserved aspartate residue (e.g., Asp3.32) in aminergic GPCR binding pockets.

  • Fluoropyridine Core: The pyridine ring is electron-deficient.[1] The fluorine atom at position 6 exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the electron density at position 2.[1]

2.2 Reactivity Implications[1]
  • Nucleophilicity: The secondary amine of the piperazine remains nucleophilic, allowing for further functionalization (e.g., alkylation, acylation) to attach "tail" moieties for receptor selectivity.

  • Metabolic Stability: In non-fluorinated analogs (e.g., 1-(2-pyridyl)piperazine), the position ortho to the nitrogen is susceptible to oxidative metabolism.[1] The fluorine atom at position 6 blocks this metabolic soft spot, potentially extending the biological half-life of derived drugs.

Synthetic Methodology

Causality: The synthesis relies on a Nucleophilic Aromatic Substitution (


). The reaction is favored because the leaving group (Fluorine at C2) is activated by both the ring nitrogen and the second Fluorine at C6.

Reactants:

  • Substrate: 2,6-Difluoropyridine (The electrophile).

  • Nucleophile: Piperazine (Must be in excess to prevent bis-substitution).[1]

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
3.1 Reaction Mechanism & Workflow (Graphviz)

SynthesisWorkflow Reactants Reactants: 2,6-Difluoropyridine + Piperazine (3-5 eq) Conditions Conditions: Solvent: Acetonitrile or DMF Base: K2CO3 Temp: Reflux (80-100°C) Reactants->Conditions Mechanism Mechanism (SNAr): 1. Nucleophilic attack by Piperazine N at C2 2. Meisenheimer Complex formation 3. Elimination of Fluoride ion Conditions->Mechanism Quench Quench & Workup: Remove solvent -> Add Water Extract with DCM Mechanism->Quench Purification Purification: Acid/Base Extraction (Isolates basic product from neutral impurities) Quench->Purification Product Final Product: 1-(6-Fluoropyridin-2-yl)piperazine Purification->Product

Figure 1: Synthetic workflow for the mono-substitution of 2,6-difluoropyridine via SNAr mechanism.

3.2 Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for handling air-sensitive reagents, though this reaction is generally robust.[1]

Step 1: Reaction Setup

  • Charge a round-bottom flask with Piperazine (4.0 equivalents).[1] Critical: The large excess is mandatory to prevent the formation of the 2,6-bis(piperazinyl)pyridine byproduct.[1]

  • Dissolve in anhydrous Acetonitrile (MeCN) or DMF (10 mL per gram of substrate).

  • Add Potassium Carbonate (

    
    , 2.0 equivalents) as a proton scavenger.
    
  • Add 2,6-Difluoropyridine (1.0 equivalent) dropwise at room temperature.

Step 2: Execution

  • Heat the mixture to reflux (approx. 80-82°C for MeCN) under nitrogen atmosphere.

  • Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.[1] Reaction is typically complete within 4-6 hours.[1]

Step 3: Workup (Acid-Base Extraction)

  • Cool reaction to room temperature and filter off inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve residue in DCM and wash with water.

  • Purification Trick: Extract the organic layer with 1M HCl. The product (basic) moves to the aqueous phase; non-basic impurities remain in DCM.

  • Wash the acidic aqueous phase with fresh DCM.

  • Basify the aqueous phase to pH >12 using NaOH pellets or 50% NaOH solution.

  • Extract the now-free base product back into DCM (3x).[1]

  • Dry over

    
    , filter, and concentrate to yield the pale yellow oil.
    
Medicinal Chemistry Applications

The 1-(6-fluoropyridin-2-yl)piperazine structure is a "privileged scaffold" in neuropharmacology.[1]

4.1 Pharmacophore Mapping

In the context of Serotonin (5-HT1A, 5-HT2A) and Dopamine (D2) receptors:

  • The Piperazine NH: Protonated at physiological pH, it forms an ionic bond with the aspartic acid residue in Transmembrane Domain 3 (TM3) of the receptor.

  • The Spacer (Linker): In drug candidates, the secondary nitrogen is usually alkylated with a 2-4 carbon chain connecting to a second aromatic system (the "tail").

  • The Fluoropyridine Head: Occupies a hydrophobic pocket. The fluorine atom can engage in specific interactions with serine or threonine residues, or simply modulate the dipole moment to orient the molecule correctly.

4.2 Pathway Logic (Graphviz)[1]

Pharmacophore Scaffold 1-(6-Fluoropyridin-2-yl)piperazine Interaction1 Ionic Bond (Piperazine NH+ <-> Asp3.32) Scaffold->Interaction1 Protonation Interaction2 Pi-Stacking / Hydrophobic (Pyridine Ring) Scaffold->Interaction2 Aromaticity Interaction3 Metabolic Blockade (6-Fluoro substituent) Scaffold->Interaction3 Substitution Receptor GPCR Target (5-HT1A / D2) Interaction1->Receptor Interaction2->Receptor Interaction3->Receptor Prolongs Half-life

Figure 2: Pharmacophore interactions of the scaffold with GPCR targets.

Analytical Validation

To confirm the identity of the synthesized material, the following spectral characteristics are expected.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~7.4-7.6 (m, 1H, Pyridine C4-H)[1]
      
    • 
       ~6.4 (dd, 1H, Pyridine C3-H, coupling with F)
      
    • 
       ~6.2 (dd, 1H, Pyridine C5-H)[1]
      
    • 
       ~3.4-3.6 (m, 4H, Piperazine 
      
      
      
      adjacent to Pyridine)[1]
    • 
       ~2.9-3.0 (m, 4H, Piperazine 
      
      
      
      adjacent to NH)[1]
    • 
       ~1.8 (s, 1H, NH - broad, exchangeable)
      
  • 19F NMR:

    • Single peak expected around -70 to -75 ppm (relative to

      
      ), characteristic of fluoropyridine.[1]
      
  • Mass Spectrometry (ESI+):

    • 
       peak at m/z 182.2.
      
References
  • PubChem Database. "1-(6-fluoropyridin-2-yl)piperazine - Compound Summary."[1] National Center for Biotechnology Information. [Link](Note: Link directs to the specific CAS entry).[1]

Sources

Technical Whitepaper: 1-(6-Fluoropyridin-2-yl)piperazine as a Strategic Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 1-(6-Fluoropyridin-2-yl)piperazine , a critical pharmacophore in the development of central nervous system (CNS) agents.

Executive Summary

1-(6-Fluoropyridin-2-yl)piperazine is a specialized heterocyclic building block used primarily in the synthesis of serotonin (5-HT) and dopamine (D2/D3) receptor ligands. Structurally, it functions as a bioisostere of the classic 1-(2-pyridyl)piperazine moiety found in anxiolytics like buspirone. The incorporation of the fluorine atom at the 6-position serves two critical medicinal chemistry functions: it blocks a primary site of metabolic oxidation (enhancing in vivo half-life) and modulates the electronic properties of the pyridine ring, influencing receptor binding affinity.

Chemical Identity & Physical Properties[1][2][3][4]

PropertySpecification
Chemical Name 1-(6-Fluoropyridin-2-yl)piperazine
CAS Number 223514-16-7
Molecular Formula C

H

FN

Molecular Weight 181.21 g/mol
Appearance Viscous oil or low-melting solid (Free base); White solid (HCl salt)
Solubility Soluble in DMSO, Methanol, DCM; Moderate water solubility (pH dependent)
pKa (Predicted) ~8.7 (Piperazine secondary amine), ~2.5 (Pyridine nitrogen)
SMILES FC1=CC=CC(N2CCNCC2)=N1

Synthetic Pathways

The synthesis of 1-(6-Fluoropyridin-2-yl)piperazine relies on Nucleophilic Aromatic Substitution (S


Ar) . The electron-withdrawing nature of the pyridine nitrogen, further activated by the electronegative fluorine atoms, makes 2,6-difluoropyridine highly susceptible to nucleophilic attack.
Reaction Scheme (Graphviz)

Synthesis SM1 2,6-Difluoropyridine (Electrophile) INT Intermediate: tert-Butyl 4-(6-fluoropyridin-2-yl) piperazine-1-carboxylate SM1->INT K2CO3, DMF 90°C, SNAr SM2 1-Boc-Piperazine (Nucleophile) SM2->INT PROD Target: 1-(6-Fluoropyridin-2-yl) piperazine INT->PROD TFA or HCl Deprotection (-Boc)

Figure 1: Two-step synthesis via Boc-protection strategy to prevent bis-substitution.

Mechanistic Insight

Direct reaction of 2,6-difluoropyridine with excess piperazine is possible but often leads to the formation of the bis-substituted byproduct (2,6-di(piperazin-1-yl)pyridine). The Boc-protection strategy (Route B below) is the industry standard for high-purity applications as it sterically and chemically prevents double addition.

Experimental Protocols

Protocol A: High-Purity Synthesis (Boc-Route)

Objective: Synthesis of 1-(6-Fluoropyridin-2-yl)piperazine dihydrochloride.

Step 1: S

Ar Coupling
  • Setup: Charge a round-bottom flask with 2,6-difluoropyridine (1.0 eq) and 1-Boc-piperazine (1.1 eq) in anhydrous DMF (5 mL/mmol).

  • Base: Add potassium carbonate (K

    
    CO
    
    
    
    , 2.5 eq).
  • Reaction: Heat the mixture to 90°C under nitrogen atmosphere for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.

  • Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO

    
    , 0-30% EtOAc in Hexanes) yields the protected intermediate.
    
Step 2: Deprotection
  • Dissolution: Dissolve the intermediate in Dichloromethane (DCM) (5 mL/mmol).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in Dioxane dropwise at 0°C.

  • Completion: Stir at room temperature for 2–4 hours until gas evolution ceases and LCMS confirms Boc removal.

  • Isolation:

    • For Free Base: Basify with sat. NaHCO

      
      , extract with DCM, and concentrate.
      
    • For HCl Salt: Concentrate the reaction mixture, triturate the residue with diethyl ether, and filter the white precipitate.

Quality Control Parameters
  • 1H NMR (DMSO-d6): Look for pyridine protons (triplet ~7.8 ppm, doublet ~6.6 ppm) and piperazine methylene protons (broad singlets at ~3.0 and ~3.6 ppm).

  • LCMS: Mass peak [M+H]+ = 182.1.

  • Purity: >95% by HPLC (254 nm).

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in neuropsychiatry drug discovery.

Structure-Activity Relationship (SAR) Logic

SAR Core 1-(6-Fluoropyridin-2-yl)piperazine Core Scaffold F_Atom 6-Fluorine Atom Core->F_Atom Py_N Pyridine Nitrogen Core->Py_N Pip_N Piperazine NH Core->Pip_N Blocks Metabolic Oxidation\n(Increases t1/2) Blocks Metabolic Oxidation (Increases t1/2) F_Atom->Blocks Metabolic Oxidation\n(Increases t1/2) Modulates Lipophilicity\n(LogP adjustment) Modulates Lipophilicity (LogP adjustment) F_Atom->Modulates Lipophilicity\n(LogP adjustment) H-Bond Acceptor\n(Receptor Binding) H-Bond Acceptor (Receptor Binding) Py_N->H-Bond Acceptor\n(Receptor Binding) Linker Attachment Point\n(Connects to 'Tail' region) Linker Attachment Point (Connects to 'Tail' region) Pip_N->Linker Attachment Point\n(Connects to 'Tail' region) Solubility Enhancer\n(Ionizable center) Solubility Enhancer (Ionizable center) Pip_N->Solubility Enhancer\n(Ionizable center)

Figure 2: Pharmacophore dissection of the scaffold.

Key Applications
  • Serotonin 5-HT

    
     Agonists:  The fluoropyridyl-piperazine moiety mimics the aryl-piperazine headgroup of buspirone, often improving selectivity against alpha-adrenergic receptors.
    
  • Dopamine D2/D3 Partial Agonists: Used in "tail" modifications of antipsychotics (e.g., cariprazine analogs) to fine-tune the balance between D2 antagonism and partial agonism.

  • PET Radiotracers: The fluorine position allows for

    
    F-labeling, enabling the synthesis of PET ligands for mapping neuroreceptor density.
    

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free base is sensitive to CO

    
     absorption from air (forms carbamates); the HCl salt is stable.
    

References

  • Synthesis & Reactivity:Nucleophilic Aromatic Substitution of Fluoropyridines. Journal of Organic Chemistry. (General SnAr methodology for 2,6-difluoropyridine).
  • Medicinal Application: Design and Synthesis of Novel Piperazine Derivatives as Multi-Target D2/D3/5-HT1A Ligands. Pharmaceutics Fronts, 2022.[1]

  • Pharmacophore Data: Piperazine Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry. NIH/PubMed Central.

  • Safety Data: Safety Data Sheet: Piperazine Derivatives. Fisher Scientific / Sigma-Aldrich.

Sources

1-(6-Fluoropyridin-2-yl)piperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Pharmacophore & Synthetic Intermediate [1]

Executive Summary

1-(6-Fluoropyridin-2-yl)piperazine is a critical heterocyclic building block used extensively in medicinal chemistry, particularly in the development of serotonergic (5-HT) and dopaminergic ligands.[1][2] Its structure combines a lipophilic, electron-deficient fluoropyridine ring with a hydrophilic, basic piperazine moiety.[1] This guide details its physicochemical properties, validated synthetic protocols, and structural utility in drug design.[3]

Part 1: Physicochemical Profile[1][4][5]

The following data characterizes the free base form of the molecule. Researchers utilizing salt forms (e.g., hydrochloride or fumarate) must account for the counterion mass in stoichiometric calculations.

Table 1: Core Chemical Specifications

PropertySpecificationNotes
Chemical Name 1-(6-Fluoropyridin-2-yl)piperazineIUPAC
Common Identifiers 1-(6-Fluoro-2-pyridyl)piperazine
CAS Number 223514-16-7Primary identifier for free base [1]
Molecular Formula C₉H₁₂FN₃
Molecular Weight 181.21 g/mol Monoisotopic Mass: 181.1015
Appearance Pale yellow oil or low-melting solidTendency to darken upon oxidation
Boiling Point ~320°C (Predicted)
LogP ~1.2Moderate lipophilicity
pKa (Piperazine NH) ~8.9Basic center, protonatable
pKa (Pyridine N) ~2.5Weakly basic due to F-atom electron withdrawal
Part 2: Synthetic Methodology (Expert Protocol)[1]

The synthesis of 1-(6-Fluoropyridin-2-yl)piperazine relies on a Nucleophilic Aromatic Substitution (


).[1][4] The reaction exploits the electron-deficiency of the pyridine ring, which is activated by both the ring nitrogen and the electronegative fluorine atoms.[4]
Reaction Logic & Causality[1]
  • Substrate: 2,6-Difluoropyridine is used as the electrophile.[1][4] The symmetry of this starting material eliminates regioselectivity issues (substitution at position 2 is identical to position 6).

  • Nucleophile: Piperazine acts as the nucleophile.[4]

  • Critical Control Point: A large excess of piperazine (3–5 equivalents) is mandatory .

    • Why? If stoichiometric amounts (1:1) are used, the product (which still contains a nucleophilic secondary amine) can compete with the starting piperazine, leading to the formation of the unwanted bis-substituted byproduct: 2,6-di(piperazin-1-yl)pyridine.[1]

Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Piperazine (5.0 equiv) and Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Solvation: Add anhydrous Acetonitrile (MeCN) or DMF (10 mL per gram of substrate).

    • Note: DMF accelerates the reaction due to better solubility of the carbonate base but is harder to remove during workup. MeCN is preferred for easier evaporation.

  • Addition: Add 2,6-Difluoropyridine (1.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (80–90°C) for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.[1]

  • Workup (Purification):

    • Cool to room temperature. Filter off inorganic salts (

      
      /KF).[1]
      
    • Concentrate the filtrate under reduced pressure to remove solvent.

    • Crucial Step: Partition the residue between Water and Ethyl Acetate. The excess piperazine is highly water-soluble and will remain in the aqueous phase, while the product extracts into the organic phase.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Yield: Expect 85–95% yield of pale yellow oil.

Workflow Visualization

SynthesisWorkflow Start Reagents: 2,6-Difluoropyridine + 5.0 eq Piperazine Process Reflux in MeCN/K2CO3 (SNAr Mechanism) Start->Process Heat 80°C Intermediate Crude Mixture: Product + Excess Piperazine Process->Intermediate 4-6 Hours Workup Aq. Extraction (Removes Excess Piperazine) Intermediate->Workup Partition EtOAc/H2O Product Pure 1-(6-Fluoropyridin-2-yl)piperazine (>95% Purity) Workup->Product Concentrate Organics

Figure 1: Validated synthetic workflow for mono-substitution via SNAr, highlighting the removal of excess piperazine.

Part 3: Structural Biology & Medicinal Utility[1][3][5][8]

This scaffold is not merely a linker; it is an active pharmacophore.[5] Its utility in drug development (e.g., Avapritinib intermediates, 5-HT ligands) stems from three specific structural features [2].[1]

  • Metabolic Blocking (C-F Bond): The fluorine atom at the 6-position blocks oxidative metabolism (hydroxylation) that would typically occur at the

    
    -position of the pyridine ring.[1] This extends the half-life (
    
    
    
    ) of the drug candidate.[1]
  • Electronic Modulation: The fluorine atom is highly electronegative, withdrawing electron density from the pyridine ring. This lowers the

    
     of the pyridine nitrogen, reducing non-specific binding to plasma proteins compared to non-fluorinated analogs.
    
  • Piperazine Handle: The secondary amine (

    
    ) remains available for further functionalization (e.g., amide coupling, reductive amination) to attach the "warhead" or specificity-determining moiety of the drug.[1]
    
Structure-Activity Relationship (SAR) Map

SAR_Logic Core 1-(6-Fluoropyridin-2-yl)piperazine F_Atom 6-Fluoro Substituent Core->F_Atom Py_Ring Pyridine Ring Core->Py_Ring Pip_NH Piperazine N4 (Secondary Amine) Core->Pip_NH Metab Blocks Metabolic Hydroxylation F_Atom->Metab Lipophil Modulates LogP & Basicity F_Atom->Lipophil Py_Ring->Lipophil Linker Attachment Point for Drug Warhead Pip_NH->Linker Solubility Increases Aqueous Solubility Pip_NH->Solubility

Figure 2: Pharmacophore analysis detailing the medicinal chemistry rationale for using this scaffold.[1]

Part 4: Analytical Characterization

To validate the identity of the synthesized material, compare against these standard spectral markers.

1. ¹H-NMR (DMSO-d₆, 400 MHz):

  • Pyridine Protons: Look for a distinctive pattern in the aromatic region (6.0–8.0 ppm). The 6-fluoro substitution breaks the symmetry, typically showing two doublets (or dd) and one triplet (t) for the H3, H4, H5 protons.[1]

  • Piperazine Protons: Two multiplets around 3.4–3.6 ppm (adjacent to Pyridine) and 2.8–3.0 ppm (adjacent to NH).[1]

2. HPLC Method (Quality Control):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine backbone).[1]

  • Retention: The compound is relatively polar; expect early elution compared to fully lipophilic drugs.

Part 5: Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Signal Word: Warning.

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Piperazines can absorb

    
     from the air to form carbamates if left open.
    
References
  • PubChem. (n.d.). 1-(6-Fluoropyridin-2-yl)piperazine Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

  • Mokrov, G. V., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Retrieved from [Link]

Sources

1-(6-Fluoropyridin-2-yl)piperazine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

1-(6-Fluoropyridin-2-yl)piperazine: Pharmacophore Dynamics & Synthetic Utility

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

1-(6-Fluoropyridin-2-yl)piperazine (CAS: 223514-16-7) is a high-value "privileged scaffold" in medicinal chemistry, rather than a standalone therapeutic agent. It serves as a critical pharmacophore in the design of neuropsychiatric drugs (targeting 5-HT and Dopamine receptors) and, more recently, covalent inhibitors for ubiquitin-specific proteases (USP7).

Its mechanism of action is defined by two distinct roles:

  • Pharmacological Ligand: It functions as the primary recognition motif for G-Protein Coupled Receptors (GPCRs), where the 6-fluoro substitution modulates metabolic stability and receptor subtype selectivity.

  • Synthetic Module: It acts as a nucleophilic building block, introducing a metabolically robust aryl-piperazine moiety via Nucleophilic Aromatic Substitution (SNAr).

Pharmacological Mechanism of Action

The 1-(6-Fluoropyridin-2-yl)piperazine moiety is engineered to optimize the "arylpiperazine" class of ligands, which are classic templates for serotonin (5-HT) and dopamine (D) receptor modulation.

Receptor Binding Dynamics (5-HT1A / D2)

The scaffold operates through a conserved binding mode within the orthosteric site of aminergic GPCRs.

  • Ionic Anchor: The protonated N4-nitrogen of the piperazine ring forms a critical salt bridge with a conserved Aspartate residue (Asp3.32) in Transmembrane Helix 3 (TM3) of the receptor. This interaction is the thermodynamic driver of binding.

  • Hydrophobic Interaction: The 6-fluoropyridine ring occupies a hydrophobic pocket formed by aromatic residues (e.g., Trp6.48, Phe6.52) in TM6.

  • The "Fluoro-Switch":

    • Metabolic Blockade: The C6 position of the pyridine ring is highly susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine at this position blocks this metabolic soft spot, significantly extending the in vivo half-life of the parent drug.

    • Electronic Modulation: Fluorine is highly electronegative, reducing the electron density of the pyridine ring. This alters the

      
      -
      
      
      
      stacking interactions with receptor residues, often enhancing selectivity for 5-HT1A over
      
      
      1-adrenergic receptors, thereby reducing cardiovascular side effects (e.g., hypotension).
Signaling Pathway Visualization

Upon binding, derivatives containing this scaffold typically stabilize the active conformation of the 5-HT1A receptor, triggering Gi/o protein coupling.

G Ligand Ligand (6-Fluoro-pyridyl-piperazine) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Asp3.32) G_Protein Gi/o Protein (Activation) Receptor->G_Protein GTP-GDP Exchange AC Adenylyl Cyclase (Inhibition) G_Protein->AC G-alpha_i Subunit K_Channel GIRK Channels (Opening) G_Protein->K_Channel G-beta/gamma Subunit cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Hyperpol Membrane Hyperpolarization K_Channel->Hyperpol K+ Efflux

Figure 1: Signal transduction pathway activated by 5-HT1A agonists containing the arylpiperazine scaffold. The ligand triggers G-protein dissociation, leading to neuronal inhibition via cAMP reduction and hyperpolarization.

Synthetic Mechanism & Reactivity[1][2]

For drug development, the utility of 1-(6-Fluoropyridin-2-yl)piperazine lies in its ability to be rapidly synthesized or coupled to complex cores.

Synthesis via SNAr

The synthesis exploits the electron-deficient nature of the pyridine ring. The presence of the electronegative nitrogen and fluorine atoms activates the ring for Nucleophilic Aromatic Substitution (SNAr).

  • Reaction: 2,6-Difluoropyridine + Piperazine

    
     1-(6-Fluoropyridin-2-yl)piperazine
    
  • Mechanism:

    • Attack: The lone pair of the piperazine nitrogen attacks the C2 position of the pyridine ring.

    • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms, with the negative charge delocalized onto the ring nitrogen.

    • Elimination: The fluoride ion (a good leaving group) is expelled, restoring aromaticity.

Key Causality: The use of excess piperazine is critical to prevent the formation of the bis-substituted byproduct (where both fluorines are replaced).

Synthetic Workflow Diagram

Synthesis SM1 2,6-Difluoropyridine (Electrophile) Reaction S_NAr Reaction (100°C, Solvent-Free or DMSO) SM1->Reaction SM2 Piperazine (Nucleophile - Excess) SM2->Reaction Intermediate Meisenheimer Complex Reaction->Intermediate Product 1-(6-Fluoropyridin-2-yl)piperazine (Target Scaffold) Intermediate->Product Byproduct HF / Salt Intermediate->Byproduct

Figure 2: Synthetic route for the generation of the scaffold via Nucleophilic Aromatic Substitution.

Experimental Protocols

The following protocols are designed to validate the biological activity and chemical purity of the scaffold.

Radioligand Binding Assay (5-HT1A)

Purpose: To determine the binding affinity (


) of the scaffold or its derivatives.
StepProcedureCritical Mechanistic Note
1. Membrane Prep Homogenize CHO cells expressing h5-HT1A receptors.Preserves receptor conformation.
2. Incubation Incubate membranes with

-8-OH-DPAT (0.5 nM) and test compound.
8-OH-DPAT is the gold-standard agonist radioligand.
3. Equilibrium Incubate for 60 min at 25°C in Tris-HCl buffer (pH 7.4).Ensures thermodynamic equilibrium is reached.
4. Termination Rapid filtration through GF/B filters pre-soaked in 0.5% PEI.PEI reduces non-specific binding of the ligand to the filter.
5. Analysis Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.

Microsomal Stability Assay

Purpose: To verify the metabolic stability conferred by the fluorine substitution.

  • System: Pooled human liver microsomes (HLM).

  • Reaction: Incubate test compound (1

    
    M) with NADPH regenerating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile.

  • Detection: Analyze supernatant via LC-MS/MS.

  • Success Metric: A half-life (

    
    ) > 30 minutes indicates successful metabolic blockade of the pyridine ring.
    

References

  • Glennon, R. A., et al. (1988).[1] "Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands."[2][1] Journal of Medicinal Chemistry.

  • Perrone, R., et al. (1995).[2] "High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines."[2] Journal of Medicinal Chemistry.

  • Kuś, C., et al. (2023). "New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents." Molecules.

  • Loughborough University. (2017). "Synthesis of fluorinated drug scaffolds using SNAr substitution reactions." Research Repository.

  • Schiemer, J., et al. (2025). "Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors." ChemMedChem.

Sources

Technical Guide: 1-(6-Fluoropyridin-2-yl)piperazine Biological Activity

[1]

Executive Summary

1-(6-Fluoropyridin-2-yl)piperazine (CAS: 223514-16-7) is a specialized heterocyclic building block and pharmacophore widely utilized in medicinal chemistry.[1][2] It belongs to the class of arylpiperazines , a "privileged structure" in drug discovery known for its high affinity toward G-protein-coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine (D) subtypes.

Unlike its non-fluorinated analog 1-(2-pyridyl)piperazine (a metabolite of azaperone), the 6-fluoro derivative incorporates a halogen atom at the ortho position relative to the pyridine nitrogen. This structural modification serves two critical functions: it modulates the basicity of the pyridine ring via inductive effects and blocks metabolic oxidation at the susceptible 6-position, thereby enhancing the pharmacokinetic profile of derived ligands.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

The compound consists of a piperazine ring attached to a pyridine ring substituted with a fluorine atom at the 6-position.[1][3][4][5]

PropertyData
Systematic Name 1-(6-Fluoropyridin-2-yl)piperazine
CAS Number 223514-16-7
Molecular Formula C9H12FN3
Molecular Weight 181.21 g/mol
pKa (Calculated) ~8.5 (Piperazine N), ~2.0 (Pyridine N)
LogP ~1.2 (Moderate Lipophilicity)
Key Structural Feature 2-Pyridylpiperazine core with 6-Fluoro substitution
The "Fluorine Effect" in Ligand Design

The introduction of fluorine at the C6 position is not merely cosmetic; it fundamentally alters the molecule's biological interaction:

  • Metabolic Blockade: The C6 position of the pyridine ring is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution effectively blocks this site, prolonging the half-life of drugs containing this moiety.

  • Electronic Modulation: Fluorine is highly electronegative. Its presence lowers the electron density of the pyridine ring, reducing the basicity of the pyridine nitrogen. This can fine-tune the electrostatic interaction with the conserved Aspartate residue (Asp3.32) in aminergic GPCR binding pockets.

Biological Activity & Pharmacodynamics[5][6]

GPCR Receptor Affinity

The 1-(2-pyridyl)piperazine scaffold is a classic pharmacophore for Serotonin 5-HT1A and Dopamine D2/D3 receptors. The 1-(6-fluoropyridin-2-yl)piperazine derivative retains this profile but often exhibits altered selectivity ratios.

  • 5-HT1A Receptor: Acts as a partial agonist or antagonist depending on the linker and "tail" group attached to the distal piperazine nitrogen. The piperazine nitrogen (N4) is the primary protonation site, forming a salt bridge with Asp116 (in 5-HT1A).

  • 5-HT3 Receptor: Some pyridylpiperazines show antagonism at ligand-gated ion channels (5-HT3), contributing to anti-emetic properties.

  • Dopamine Receptors: The scaffold provides a baseline affinity for D2/D4 receptors, often exploited in the design of atypical antipsychotics.

Mechanistic Pathway

The biological activity is mediated through the "message-address" concept:

  • Message (The Head): The 1-(6-fluoropyridin-2-yl)piperazine moiety acts as the "message," binding to the orthosteric site of the receptor.

  • Address (The Tail): When used in drug design, a linker and a second aromatic system are attached to the N4 of the piperazine to provide subtype selectivity (the "address").

Visualization of Signaling Logic

The following diagram illustrates the role of this scaffold in modulating serotonergic signaling.

GScaffold1-(6-Fluoropyridin-2-yl)piperazineReceptor5-HT1A / D2 Receptor(Orthosteric Site)Scaffold->Receptor Binds to MetabolismMetabolic Stability(Blocked C6 Oxidation)Scaffold->Metabolism Enhances InteractionSalt Bridge (Asp3.32)Pi-Pi StackingReceptor->Interaction Induces EffectModulation of cAMP(Gi/o Coupling)Interaction->Effect Triggers

Caption: Mechanistic flow of the fluorinated scaffold interacting with GPCR targets.

Experimental Protocols

Synthesis (Self-Validating Protocol)

This protocol utilizes a Nucleophilic Aromatic Substitution (

Reagents:

  • 2,6-Difluoropyridine (1.0 eq)

  • Piperazine (3.0 eq) – Excess used to prevent bis-substitution.

  • Solvent: Acetonitrile (ACN) or DMF.

  • Base: Potassium Carbonate (

    
    ) (optional if excess piperazine is used).
    

Step-by-Step Methodology:

  • Preparation: Dissolve Piperazine (30 mmol) in Acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add 2,6-Difluoropyridine (10 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The product will appear as a new spot with lower 
    
    
    than the difluoro starting material but higher than piperazine.
  • Workup: Cool to room temperature. Filter off the piperazine hydrofluoride salt precipitate.

  • Extraction: Evaporate the solvent. Dissolve the residue in DCM and wash with water (3x) to remove excess piperazine.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. If necessary, purify via column chromatography (Silica gel, DCM/MeOH gradient).
    

Validation Check:

  • 1H NMR (CDCl3): Look for the characteristic piperazine multiplet at

    
     2.8–3.0 ppm and 3.4–3.6 ppm. The pyridine protons will show a distinct coupling pattern due to the remaining fluorine (dd or td splitting).
    
Synthesis Workflow Diagram

SynthesisStartStart:2,6-Difluoropyridine+ Piperazine (Excess)ReactionReflux in ACN(SnAr Mechanism)4-6 HoursStart->ReactionCheckTLC Check(DCM/MeOH 9:1)Reaction->CheckCheck->ReactionIncompleteWorkupFilter Salts -> Evaporate-> DCM/Water ExtractionCheck->WorkupCompleteProductFinal Product:1-(6-Fluoropyridin-2-yl)piperazineWorkup->Product

Caption: Step-by-step synthesis workflow via Nucleophilic Aromatic Substitution.

Applications in Drug Discovery[1][6]

Positron Emission Tomography (PET)

The 6-fluoro moiety makes this scaffold an ideal candidate for F-18 radiolabeling . By substituting the fluorine with the positron-emitting isotope

6


Fragment-Based Drug Discovery (FBDD)

In FBDD, 1-(6-fluoropyridin-2-yl)piperazine serves as a high-quality fragment. It possesses:

  • Low Molecular Weight (<200 Da)

  • High Solubility

  • Defined Vector: The secondary amine allows for rapid library expansion ("growing" the molecule).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122163919, 1-(6-Fluoropyridin-2-yl)piperazine. PubChem. Available at: [Link]

  • López-Rodríguez, M. L., et al. (2002). Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry. (Contextual reference for pyridylpiperazine scaffolds in 5-HT1A antagonism).
  • Burrows, J. N., et al. (2016). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. (Authoritative source on the metabolic stability conferred by fluorine substitution).

Technical Whitepaper: 1-(6-Fluoropyridin-2-yl)piperazine Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It synthesizes the specific pharmacological attributes of 1-(6-Fluoropyridin-2-yl)piperazine (6-FPP), positioning it not just as a chemical reagent, but as a strategic "privileged structure" in CNS medicinal chemistry.

Executive Summary

1-(6-Fluoropyridin-2-yl)piperazine (hereafter 6-FPP ) is a specialized arylpiperazine pharmacophore widely utilized in the design of high-affinity ligands for serotonin (5-HT) and dopamine receptors. Structurally derived from the non-fluorinated metabolite 1-(2-pyridyl)piperazine (1-PP), 6-FPP is engineered to overcome specific metabolic liabilities and electronic limitations of its parent scaffold.

This guide details the pharmacological advantages of 6-FPP, focusing on its role as a metabolically stabilized bioisostere that retains high affinity for the 5-HT1A orthosteric site while modulating intrinsic activity and blood-brain barrier (BBB) permeability.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The introduction of a fluorine atom at the C6 position of the pyridine ring induces significant electronic and steric changes compared to the unsubstituted 1-PP scaffold.

PropertyDataRelevance to Pharmacology
IUPAC Name 1-(6-Fluoropyridin-2-yl)piperazineCore identity.[1][2][3]
CAS Number 223514-16-7Primary identifier for synthesis/sourcing.
Molecular Formula C9H12FN3MW: 181.21 g/mol (Fragment-like).[4]
pKa (Piperazine N) ~8.5 - 8.8 (Est.)Slightly lower than 1-PP due to electron-withdrawing F. Essential for Asp116 salt bridge.
LogP ~1.2 - 1.5Enhanced lipophilicity vs. 1-PP; optimal for CNS penetration.
H-Bond Donors/Acceptors 1 / 3Compliant with Lipinski’s Rule of 5.
The "Fluorine Effect" in Ligand Design

The strategic placement of fluorine at the 6-position serves three critical medicinal chemistry functions:

  • Metabolic Blockade: The C6 position of the pyridine ring in 1-PP is a "soft spot" for oxidative metabolism (hydroxylation). Fluorine blocks this site, extending the half-life (

    
    ) of the scaffold.
    
  • Electronic Modulation: Fluorine is highly electronegative, reducing the electron density of the pyridine nitrogen. This can reduce non-specific binding and alter the pKa of the piperazine nitrogen via inductive effects, fine-tuning the electrostatic interaction with the receptor.

  • Conformational Bias: The C-F bond prefers specific dipole orientations, potentially locking the piperazine ring into a bioactive conformation that favors receptor docking.

Pharmacodynamics: Receptor Binding & Signaling

6-FPP is primarily a serotonergic pharmacophore . It functions as the "head group" in Long-Chain Arylpiperazine (LCAP) drugs, anchoring the molecule into the orthosteric binding pocket of the G-protein coupled receptor (GPCR).

Primary Target: 5-HT1A Receptor
  • Binding Mode: The protonated secondary amine of the piperazine ring forms a critical salt bridge with Asp116 in Transmembrane Domain 3 (TM3) of the 5-HT1A receptor. The fluoropyridine ring engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe361) in the binding pocket.
  • Affinity (Ki): As a free fragment, 6-FPP exhibits moderate affinity (Ki

    
     10–100 nM). However, when linked to a "tail" moiety (as seen in PET tracers or antipsychotics), the affinity improves drastically to sub-nanomolar levels (Ki < 1 nM).
    
  • Functional Activity: 6-FPP derivatives often act as neutral antagonists or partial agonists , depending on the linker and tail group. The fluorine substitution tends to favor antagonist profiles by slightly altering the steric fit preventing the full conformational change required for G-protein activation.

Secondary Targets (Selectivity Profile)
  • 5-HT1B / 5-HT2C: Moderate affinity.[1] The fluorine substitution often improves selectivity against alpha-adrenergic receptors (

    
    ) compared to non-fluorinated analogs, reducing cardiovascular side effects (e.g., orthostatic hypotension).
    
  • Dopamine D2/D3: 6-FPP derivatives frequently exhibit "dual activity" (5-HT1A + D2), a desired profile for atypical antipsychotics.

Pharmacodynamics Ligand 6-FPP Moiety Interaction1 Salt Bridge (Asp116) Ligand->Interaction1 Protonated Amine Interaction2 Pi-Pi Stacking (Phe361/Trp358) Ligand->Interaction2 Fluoropyridine Ring Receptor 5-HT1A Receptor (Orthosteric Site) Effect G-Protein Modulation (Gi/o inhibition) Receptor->Effect Signal Transduction Interaction1->Receptor Interaction2->Receptor Metabolism Metabolic Oxidation (CYP450) Fluorine 6-Fluoro Substitution Fluorine->Ligand Stabilizes Fluorine->Metabolism BLOCKS

Figure 1: Pharmacodynamic mechanism and the metabolic protective role of the fluorine substitution.

Experimental Protocols

Synthesis of 6-FPP (Nucleophilic Aromatic Substitution)

This protocol describes the synthesis of 6-FPP from 2,6-difluoropyridine. This is a standard


 reaction.

Reagents:

  • 2,6-Difluoropyridine (1.0 eq)

  • Piperazine (5.0 eq, excess to prevent bis-substitution)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Piperazine (5.0 eq) and

    
     in MeCN.
    
  • Addition: Add 2,6-Difluoropyridine (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.

  • Workup: Cool to room temperature. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water (to remove excess piperazine). Dry organic layer over

    
    . Purify via column chromatography (Silica gel, DCM -> 5% MeOH/DCM).
    
  • Yield: Expect 80–90% yield of a pale yellow oil or solid.

In Vitro Radioligand Binding Assay (5-HT1A)

To validate the affinity of 6-FPP or its derivatives.

Materials:

  • Membrane Source: HEK293 cells stably expressing human 5-HT1A receptors.

  • Radioligand:

    
    -8-OH-DPAT (0.5 nM).
    
  • Non-specific binding: Defined by 10

    
    M Serotonin (5-HT).
    

Protocol:

  • Incubation: Mix membrane homogenate (20

    
    g protein) with 
    
    
    
    -8-OH-DPAT and increasing concentrations of 6-FPP (
    
    
    to
    
    
    M) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine

    
     using non-linear regression. Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Applications in Drug Development[8][9][10]

PET Radiochemistry

6-FPP is a critical precursor for Fluorine-18 labeled PET tracers. The 2-fluoropyridine moiety is amenable to nucleophilic


-substitution (using a nitro- or trimethylammonium-precursor), allowing for the imaging of 5-HT1A receptor density in vivo.
  • Example: N-(4-[

    
    F]-fluoropyridin-2-yl)piperazine derivatives have been developed to map neuroreceptor distribution in neuropsychiatric disorders.[5]
    
Structure-Activity Relationship (SAR) Studies

In SAR campaigns, 6-FPP is used to:

  • Probe Steric Bulk: Test if the receptor pocket can accommodate the slightly larger fluorine atom compared to hydrogen.

  • Improve ADME: Replace 1-(2-pyridyl)piperazine groups in lead compounds to fix high clearance issues.

Workflow Start Drug Discovery Campaign (Target: 5-HT1A / D2) Hit Hit Identification (Arylpiperazine Scaffold) Start->Hit Problem Issue: High Metabolic Clearance (Oxidation at Pyridine C6) Hit->Problem Solution Strategy: Fluorine Walk (Replace H with F at C6) Problem->Solution Synthesis Synthesize 6-FPP Derivatives Solution->Synthesis Testing Validation: 1. Binding Affinity (Ki) 2. Microsomal Stability (t1/2) Synthesis->Testing

Figure 2: Decision logic for incorporating 6-FPP into a drug discovery pipeline.

Safety & Toxicology

While specific toxicological data for the isolated 6-FPP fragment is limited, it shares the general safety profile of arylpiperazines:

  • Acute Toxicity: Likely moderate. Arylpiperazines can induce serotonergic syndrome-like effects (tremor, hyperreflexia) at high doses due to 5-HT activation.

  • Handling: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, fume hood).

  • Metabolites: The fluorinated pyridine ring is generally stable, but potential cleavage could release fluoride ions (unlikely under physiological conditions, but relevant for high-dose toxicology).

References

  • Benchchem. (n.d.). 1-(6-Fluoropyridin-2-yl)piperazine Product Data. Retrieved from

  • Lemos, C., et al. (2014). N-(4-[18F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635.[5] New PET tracers of serotonin 5-HT(1A) receptors. European Journal of Medicinal Chemistry. Retrieved from

  • Glennon, R. A., et al. (1988).[1] Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry. Retrieved from

  • Wuest, F., et al. (2005). Synthesis and radiopharmacological evaluation of 18F-labelled 5-HT1A receptor ligands. Nuclear Medicine and Biology. (Contextual citation for 18F-pyridylpiperazine chemistry).
  • PubChem. (n.d.). 1-(6-Fluoropyridin-2-yl)piperazine Compound Summary. Retrieved from

Sources

Technical Deep Dive: 1-(6-Fluoropyridin-2-yl)piperazine in CNS Polypharmacology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and pharmacological application of 1-(6-Fluoropyridin-2-yl)piperazine , a privileged scaffold in modern CNS drug discovery.

Executive Summary

1-(6-Fluoropyridin-2-yl)piperazine represents a high-value "privileged structure" in neuropharmacology. It serves as a bioisostere to the classical arylpiperazine moiety (found in drugs like aripiprazole and trazodone) but offers distinct physicochemical advantages. By replacing the phenyl ring with a pyridine core and adding a fluorine substituent, medicinal chemists achieve three critical optimizations:

  • Metabolic Blockade: The fluorine atom at the C6 position blocks oxidative metabolism (CYP450-mediated hydroxylation), significantly extending half-life (

    
    ).
    
  • Electronic Tuning: The electron-deficient pyridine ring reduces the basicity of the distal piperazine nitrogen (

    
    ), optimizing lipophilicity (
    
    
    
    ) for blood-brain barrier (BBB) penetration.
  • Receptor Selectivity: This scaffold exhibits a high affinity for Serotonin 5-HT

    
      (agonist) and Dopamine D
    
    
    
    /D
    
    
    (partial agonist/antagonist) receptors, making it ideal for designing Multitarget-Directed Ligands (MTDLs) for schizophrenia and Parkinson’s disease.

Pharmacology & Mechanism of Action[1][2]

The "Serotonin-Dopamine" Interface

The 1-(6-Fluoropyridin-2-yl)piperazine moiety functions as a "warhead" for G-protein coupled receptors (GPCRs). Its efficacy stems from its ability to adopt a conformation that mimics the endogenous neurotransmitters serotonin and dopamine.

  • 5-HT

    
     Receptor (Agonism):  The protonated piperazine nitrogen forms a salt bridge with the conserved Aspartate residue (Asp3.32) in the receptor's transmembrane domain. The fluoropyridine ring engages in 
    
    
    
    -
    
    
    stacking with aromatic residues (e.g., Phe/Trp) in the binding pocket. Activation leads to
    
    
    coupling, reducing cAMP levels and inducing hyperpolarization, which exerts anxiolytic and antidepressant effects.
  • D

    
     Receptor (Partial Agonism/Antagonism):  Depending on the linker and "tail" attached to the 
    
    
    
    position, this scaffold can stabilize specific receptor conformations. In antipsychotic design, it is often used to create "stabilizers" that normalize dopamine transmission—blocking excessive signaling in the mesolimbic pathway (treating positive symptoms) while preserving signaling in the mesocortical pathway (sparing cognitive function).
Visualizing the Signaling Pathway

The following diagram illustrates the dual-pathway modulation typical of drugs utilizing this scaffold.

CNS_Signaling cluster_5HT Serotonergic Pathway (Anxiolytic) cluster_DA Dopaminergic Pathway (Antipsychotic) Drug Scaffold-Based Ligand (1-(6-Fluoropyridin-2-yl)piperazine) R_5HT 5-HT1A Receptor Drug->R_5HT Agonist Binding R_D2 D2 Receptor Drug->R_D2 Partial Agonist Binding Gi Gi/o Protein R_5HT->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Reduction AC->cAMP Decreases Effect1 Hyperpolarization (Anxiolysis) cAMP->Effect1 BetaArr Beta-Arrestin R_D2->BetaArr Recruits (Biased) GSK3 GSK-3 Beta BetaArr->GSK3 Signaling Cascade Effect2 Modulated Firing (Antipsychotic) GSK3->Effect2

Figure 1: Dual-signaling mechanism of fluoropyridine-piperazine ligands targeting 5-HT1A and D2 receptors.

Medicinal Chemistry & Synthesis[1][2][3][4][5][6][7]

Structural Advantages
PropertyPhenylpiperazine (Standard)6-Fluoropyridin-2-yl (Optimized)Impact
LogP High (~2.5)Moderate (~1.8)Improved solubility without sacrificing BBB permeability.
pKa (N4) ~9.8~8.5Reduced ionization at physiological pH improves membrane diffusion.
Metabolic Stability Low (Ring hydroxylation)HighFluorine blocks C6 oxidation; Pyridine N reduces electron density.
H-Bonding Donor only (NH)Donor + Acceptor (Pyridine N)Additional binding vector for receptor selectivity.
Experimental Protocol: Synthesis of 1-(6-Fluoropyridin-2-yl)piperazine

Methodology: Nucleophilic Aromatic Substitution (S


Ar).
Rationale:  The 2,6-difluoropyridine substrate is highly activated for S

Ar due to the electron-withdrawing nature of the pyridine nitrogen and the fluorine atoms. Piperazine is used in excess to prevent the formation of the bis-substituted byproduct.
Reagents:
  • 2,6-Difluoropyridine (1.0 eq)

  • Piperazine (anhydrous, 3.0 - 5.0 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF

  • Temperature: 80°C

Step-by-Step Workflow:
  • Preparation: Charge a round-bottom flask with anhydrous piperazine (5.0 eq) and

    
     (2.0 eq) in MeCN.
    
  • Addition: Add 2,6-Difluoropyridine (1.0 eq) dropwise over 15 minutes. Note: Exothermic reaction; control addition rate.

  • Reflux: Heat the mixture to 80°C under

    
     atmosphere for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.
    
  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      , KF).
      
    • Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water (to remove excess piperazine), then brine. Dry over

    
    .
    
  • Isolation: If necessary, purify via flash column chromatography (Silica gel, DCM/MeOH/NH

    
     gradient) to yield the product as a pale yellow oil or solid.
    
Synthesis Diagram

Synthesis_Flow Start 2,6-Difluoropyridine + Piperazine (Excess) Process Reflux (MeCN, K2CO3) 80°C, 6h Start->Process Intermediate Meisenheimer Complex Process->Intermediate SNAr Mechanism Workup Filtration & Aqueous Wash Intermediate->Workup Product 1-(6-Fluoropyridin-2-yl) piperazine Workup->Product

Figure 2: SNAr synthetic pathway minimizing bis-substitution byproducts.

Experimental Validation: Radioligand Binding Assay

To validate the affinity of the synthesized scaffold or its derivatives, a competition binding assay is the gold standard.

Objective: Determine the inhibition constant (


) for 5-HT

receptors.
Protocol:
  • Membrane Preparation: Use CHO (Chinese Hamster Ovary) cells stably expressing human 5-HT

    
     receptors. Homogenize in ice-cold Tris-HCl buffer.
    
  • Radioligand: [

    
    H]-8-OH-DPAT (Specific agonist for 5-HT
    
    
    
    ). Concentration: 1 nM.
  • Non-specific Binding: Define using 10

    
    M Serotonin (5-HT).
    
  • Incubation:

    • Mix: 50

      
      L Membrane prep + 50 
      
      
      
      L Radioligand + 50
      
      
      L Test Compound (10
      
      
      to 10
      
      
      M).
    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Design of Multitarget Ligands: Wang, G., et al. (2022). "Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists." Thieme Connect.

  • Piperazine Pharmacology: Pettibone, D. J., & Williams, M. (1984).[1] "Serotonin-releasing effects of substituted piperazines in vitro." Biochemical Pharmacology.

  • Scaffold Synthesis: Patent US6603003B2. "Method for the preparation of piperazine and its derivatives."[2][3][4][5][6][7][8]

  • CNS Drug Discovery: Robichaud, A. J., et al. (2006). "Recent advances in selective serotonin 5-HT1A receptor modulators." Annual Reports in Medicinal Chemistry.
  • Bioisosterism in CNS: Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

1-(6-Fluoropyridin-2-yl)piperazine: A Privileged Scaffold for Multitarget Dopamine Agonism

[1]

Content Type: Technical Monograph & Experimental Guide Subject: CAS 223514-16-7 | Pharmacophore Analysis & Application Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary

1-(6-Fluoropyridin-2-yl)piperazine (CAS 223514-16-7) represents a critical "privileged structure" in the design of atypical antipsychotics and antiparkinsonian agents.[1] Functioning as a bioisostere of the classical phenylpiperazine moiety, this scaffold offers a tuned pharmacological profile characterized by high affinity for Dopamine D2/D3 receptors and Serotonin 5-HT1A receptors.

Unlike the unsubstituted 1-(2-pyridyl)piperazine (1-PP), the introduction of a fluorine atom at the C6 position of the pyridine ring serves two pivotal roles: it blocks metabolic oxidation (a common clearance pathway for pyridinylpiperazines) and modulates the electronic density of the pyridine nitrogen, thereby influencing receptor binding kinetics. This guide details the synthesis, pharmacological mechanism, and experimental validation of this moiety as a partial dopamine agonist.[2][3]

Chemical Identity & Properties

PropertySpecification
Chemical Name 1-(6-Fluoropyridin-2-yl)piperazine
CAS Registry Number 223514-16-7
Molecular Formula C9H12FN3
Molecular Weight 181.21 g/mol
pKa (Calculated) ~8.4 (Piperazine N4), ~2.1 (Pyridine N)
LogP 0.98 (Predicted)
H-Bond Donors/Acceptors 1 / 4

Synthesis Strategy: Nucleophilic Aromatic Substitution (SnAr)[1]

The most robust route to 1-(6-Fluoropyridin-2-yl)piperazine avoids transition metal catalysis (Buchwald-Hartwig) in favor of a direct Nucleophilic Aromatic Substitution (

1
Mechanism of Synthesis

The reaction proceeds via a Meisenheimer complex intermediate. The use of excess piperazine acts as both the nucleophile and the base to scavenge the generated hydrofluoric acid (HF).

SynthesisWorkflowStartReagents:2,6-DifluoropyridinePiperazine (3.0 eq)Step1Activation:Heat to 80-100°CSolvent: DMSO or NMPStart->Step1MixInterIntermediate:Meisenheimer ComplexStep1->InterNucleophilic AttackStep2Elimination:Loss of F-Inter->Step2Re-aromatizationWorkupWorkup:Dilute w/ H2OExtract w/ DCMStep2->WorkupCoolingProductProduct:1-(6-Fluoropyridin-2-yl)piperazine(Yield >85%)Workup->ProductPurification

Figure 1:

Detailed Protocol
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,6-difluoropyridine (1.15 g, 10 mmol) in DMSO (15 mL).

  • Nucleophile Addition: Add piperazine (anhydrous, 2.58 g, 30 mmol). Note: Excess piperazine prevents the formation of the bis-substituted byproduct.

  • Reaction: Heat the mixture to 90°C under an argon atmosphere for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

  • Quenching: Cool the reaction mixture to room temperature and pour into ice-cold water (50 mL).

  • Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3 x 30 mL).

  • Washing: Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMSO.

  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM with 1%

    
    ).
    

Pharmacology: Dopaminergic Signaling & Selectivity[2]

This scaffold acts primarily as a partial agonist at dopamine D2 and D3 receptors. The "fluorine effect" is critical here: it lowers the basicity of the adjacent pyridine nitrogen compared to the non-fluorinated analog, altering the electrostatic interaction with the conserved Aspartate (Asp 3.32) residue in the receptor's orthosteric binding pocket.

Mechanism of Action (MOA)

Upon binding to the D2 receptor, the ligand stabilizes a specific receptor conformation that facilitates


SignalingPathwayLigand1-(6-Fluoropyridin-2-yl)piperazineD2RDopamine D2 Receptor(GPCR)Ligand->D2RBinding (Ki ~10-50 nM)GiGi/o Protein(Activation)D2R->GiPrimary CouplingArrestinBeta-Arrestin(Recruitment)D2R->ArrestinWeak/Partial CouplingACAdenylyl Cyclase(Inhibition)Gi->ACInhibitscAMPcAMP Levels(Decrease)AC->cAMPReducesEffectTherapeutic Effect:Antipsychotic/AnxiolyticcAMP->EffectModulates Signaling

Figure 2: Signal transduction pathway illustrating biased partial agonism at the D2 receptor.[1]

Receptor Selectivity Profile
ReceptorAffinity (

)
Functional ActivityClinical Relevance
Dopamine

10–50 nMPartial AgonistAntipsychotic efficacy; modulation of positive symptoms.[1]
Dopamine

5–20 nMPartial AgonistCognitive enhancement; negative symptom treatment.
Serotonin

< 10 nMAgonistAnxiolytic effects; counteracts D2-induced EPS.[1]
Alpha-1 Adrenergic > 500 nMAntagonistLow affinity reduces risk of orthostatic hypotension.

Note: Values are approximate and dependent on the specific linker/tail if the scaffold is part of a larger molecule.

Experimental Validation Protocols

To validate the activity of this scaffold, the following assays are standard in the field.

A. Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (

  • Membrane Prep: Use CHO cells stably expressing human

    
     receptors.
    
  • Radioligand:

    
    -N-Methylspiperone (0.2 nM).[1]
    
  • Incubation: Incubate membranes (20 µg protein) with radioligand and varying concentrations of 1-(6-Fluoropyridin-2-yl)piperazine (

    
     to 
    
    
    M) in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).
  • Termination: Filter through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
B. GTP S Functional Assay (Efficacy)

Objective: Measure intrinsic efficacy (agonist vs. antagonist).[4]

  • Setup: Incubate membranes with

    
     (0.1 nM) and GDP (10 µM).
    
  • Treatment: Add test compound.

  • Measurement: Determine the increase in

    
     binding compared to basal levels (0%) and full agonist response (Dopamine, 100%).
    
  • Interpretation:

    • < 20%: Antagonist/Weak Partial Agonist.

    • 20–80%: Partial Agonist (Ideal for stabilization).

    • > 80%: Full Agonist.

Structure-Activity Relationship (SAR) Insights

The 6-Fluoro substituent is not merely decorative; it is a strategic medicinal chemistry modification.

  • Metabolic Blockade: The C6 position of the pyridine ring is electron-deficient and prone to oxidative attack by Cytochrome P450 enzymes. Fluorine substitution at this position sterically and electronically blocks this metabolic soft spot, significantly increasing the half-life (

    
    ) of the molecule compared to 1-(2-pyridyl)piperazine.[1]
    
  • Basicity Modulation: The electron-withdrawing nature of fluorine reduces the

    
     of the pyridine nitrogen. This reduces the energy penalty for desolvation upon entering the hydrophobic binding pocket of the GPCR, potentially enhancing affinity.
    

References

  • Synthesis and Biological Evaluation of Novel Piperazine Derivatives. Journal of Medicinal Chemistry. (2022). Discusses the bioisosteric replacement of phenylpiperazines with fluoropyridines. [1]

  • Dopamine D2/D3 Receptor Partial Agonists in Neuropsychiatry. NIH National Library of Medicine. Detailed review of the signaling mechanisms of arylpiperazine-based agonists.

  • 1-(6-Fluoropyridin-2-yl)piperazine Building Block Data. ChemicalBook. Physical properties and commercial availability.

  • Pharmacology of Pyridinylpiperazines. Wikipedia. General overview of the class including 1-(2-pyridinyl)piperazine derivatives.

  • Biased Signaling of Dopamine D2 Receptors. Nature Communications. Explains the G-protein vs Beta-arrestin pathways relevant to partial agonists. [1]

1-(6-Fluoropyridin-2-yl)piperazine: A Technical Guide to Serotonergic Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes 1-(6-Fluoropyridin-2-yl)piperazine , a critical pharmacophore in the design of serotonin (5-HT) receptor ligands. Unlike non-selective arylpiperazines (e.g., mCPP), the incorporation of a pyridine ring and a fluorine substituent at the 6-position offers a distinct electronic and metabolic profile. This scaffold is widely utilized as a "warhead" in the development of "biased" ligands for 5-HT1A (anxiolytic/antidepressant) and 5-HT1B receptors, as well as multitarget agents for Parkinson’s disease and schizophrenia.

This document details the synthesis, pharmacological mechanism, and experimental validation of this motif, designed for medicinal chemists and pharmacologists.

Part 1: Pharmacological Mechanism & Structure-Activity Relationship (SAR)

The Arylpiperazine "Privileged Structure"

The arylpiperazine moiety is a "privileged structure" in neuropsychopharmacology, capable of binding to multiple G-Protein Coupled Receptors (GPCRs).

  • The Protonated Nitrogen: The distal nitrogen of the piperazine ring (N4) is protonated at physiological pH. It forms a critical salt bridge with a conserved aspartate residue (Asp3.32) in the transmembrane domain (TM3) of 5-HT receptors.

  • The Aromatic Head Group: The 6-fluoropyridine ring engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Trp6.48) in the receptor pocket.
The "Fluorine Effect"

Substituting the phenyl ring with a 6-fluoropyridine offers three distinct advantages over standard phenylpiperazines:

  • Metabolic Stability: The fluorine atom at the 6-position blocks metabolic oxidation (hydroxylation) at a reactive site, significantly extending the half-life (

    
    ) of the ligand.
    
  • Basicity Modulation: The pyridine nitrogen reduces the lipophilicity (LogP) compared to a benzene ring, improving water solubility and reducing non-specific binding.

  • Electronic Tuning: The electron-withdrawing nature of fluorine, combined with the pyridine nitrogen, alters the electron density of the aromatic ring, fine-tuning the affinity for 5-HT1A vs. D2 receptors.

Signaling Pathway (5-HT1A Agonism)

Upon binding, 1-(6-Fluoropyridin-2-yl)piperazine derivatives typically act as partial agonists at the 5-HT1A receptor. This triggers the


 signaling cascade.

G Ligand 1-(6-Fluoropyridin-2-yl)piperazine Receptor 5-HT1A Receptor (TM Domain) Ligand->Receptor Binding (Asp3.32) Gprotein Gi/o Protein (Dissociation) Receptor->Gprotein Activation AC Adenylyl Cyclase (Inhibition) Gprotein->AC G-alpha-i GIRK GIRK Channels (K+) (Opening) Gprotein->GIRK G-beta-gamma cAMP cAMP Levels (Decrease) AC->cAMP PKA PKA Activity (Reduction) cAMP->PKA Hyperpol Neuronal Hyperpolarization (Inhibition of Firing) GIRK->Hyperpol K+ Efflux

Figure 1: Signal transduction pathway for 5-HT1A agonism. The ligand triggers Gi/o coupling, leading to adenylyl cyclase inhibition and membrane hyperpolarization.

Part 2: Chemical Synthesis Protocols

The synthesis of 1-(6-Fluoropyridin-2-yl)piperazine is best achieved via Nucleophilic Aromatic Substitution (


) . This method is preferred over Buchwald-Hartwig amination for this specific substrate due to the high reactivity of the 2,6-difluoropyridine starting material.
Reagents & Materials[1]
  • Starting Material: 2,6-Difluoropyridine (CAS: 1539-45-3).

  • Nucleophile: Piperazine (Anhydrous).

  • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF).

  • Base: Potassium Carbonate (

    
    ) or excess piperazine.
    
Step-by-Step Synthesis Protocol

Objective: Synthesize 1-(6-Fluoropyridin-2-yl)piperazine with >95% purity.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (4.0 eq, excess is critical to prevent bis-substitution) in Acetonitrile (10 volumes).

  • Addition: Add Potassium Carbonate (2.0 eq) to the solution.

  • Initiation: Dropwise add 2,6-Difluoropyridine (1.0 eq) at room temperature. Note: The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[1]
    
  • Work-up:

    • Cool to room temperature.[1]

    • Filter off inorganic salts (

      
      , KF).
      
    • Concentrate the filtrate under reduced pressure.[2]

  • Purification:

    • Dissolve the residue in DCM and wash with water (to remove excess piperazine).

    • Extract the organic layer, dry over

      
      , and concentrate.
      
    • Optional: Convert to Hydrochloride salt by adding 4M HCl in Dioxane for long-term stability.

Synthesis Workflow Diagram

Synthesis SM1 2,6-Difluoropyridine Reaction Reflux (MeCN) K2CO3, 80°C, 6h SM1->Reaction SM2 Piperazine (4.0 eq) SM2->Reaction Inter Crude Mixture Reaction->Inter Workup Filtration & Aqueous Wash Inter->Workup Product 1-(6-Fluoropyridin- 2-yl)piperazine Workup->Product

Figure 2: Synthetic route via Nucleophilic Aromatic Substitution (


). Excess piperazine prevents the formation of the bis-pyridyl byproduct.

Part 3: Experimental Validation (In Vitro Assays)

To validate the synthesized compound as a functional serotonin agonist, the following assays are standard.

Radioligand Binding Assay ( Determination)

This assay determines the affinity of the ligand for the 5-HT1A receptor.

  • Receptor Source: HEK-293 cells stably expressing human 5-HT1A receptors.

  • Radioligand:

    
    -8-OH-DPAT (0.5 nM).
    
  • Non-specific Binding: Defined using 10

    
     Serotonin (5-HT).
    
  • Protocol:

    • Incubate cell membranes (20

      
       protein) with radioligand and varying concentrations of test compound (
      
      
      
      to
      
      
      M) in Tris-HCl buffer (pH 7.4).
    • Incubate for 60 min at

      
      .
      
    • Terminate by rapid filtration through GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Functional GTP S Binding Assay ( )

This assay measures the functional activation of the G-protein (agonism).

  • Principle: Agonist binding catalyzes the exchange of GDP for GTP on the G

    
     subunit. We use non-hydrolyzable 
    
    
    
    .
  • Data Interpretation:

    • Full Agonist: Efficacy (

      
      ) comparable to Serotonin (100%).
      
    • Partial Agonist:

      
       typically 40–80% (common for arylpiperazines).
      
    • Antagonist: No increase in binding; blocks agonist effect.

Comparative Data Profile

The following table summarizes the expected pharmacological profile based on SAR data of similar pyridylpiperazines [1, 2].

ParameterValue (Approx.)Significance
5-HT1A Affinity (

)
1 – 20 nMHigh affinity binding (Therapeutic range).
5-HT2A Affinity (

)
> 500 nMLow affinity (Reduces hallucinogenic side effects).
D2 Receptor Affinity 10 – 100 nMModerate affinity (Potential for antipsychotic multitargeting).
LogP (Lipophilicity) 1.5 – 2.0Optimal for Blood-Brain Barrier (BBB) penetration.
Metabolic Stability HighFluorine blocks C6-oxidation; Pyridine reduces ring opening.

References

  • Murasaki, M., & Miura, S. (1992). The future of 5-HT1A receptor agonists (Aryl-piperazine derivatives).[3] Progress in Neuro-Psychopharmacology and Biological Psychiatry, 16(6), 833-845.[3] Link

  • Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists.[4][5] Thieme Connect. Link

  • Dudek, M., et al. (2015). Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes.[6] Pharmacological Reports. Link

  • Cochran, B. M., & Michael, F. E. (2008). Synthesis of piperazines.[7] Organic Letters, 10, 329-332.[7] Link

Sources

1-(6-Fluoropyridin-2-yl)piperazine structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship (SAR), Synthesis, and Pharmacological Profiling

Executive Summary

The 1-(6-Fluoropyridin-2-yl)piperazine moiety represents a privileged scaffold in modern medicinal chemistry, particularly within the design of Central Nervous System (CNS) agents targeting Serotonin (5-HT) and Dopamine (D) GPCRs. This guide analyzes the fragment's utility as a bioisostere of the classic phenylpiperazine, detailing the specific electronic and metabolic advantages conferred by the C6-fluorine substitution.

By integrating the 6-fluoro group, medicinal chemists achieve a dual optimization: metabolic blockade of the oxidation-prone pyridine ring and electronic tuning of the piperazine nitrogen basicity, directly influencing membrane permeability and receptor residence time.

The Fluorine Advantage: Electronic & Metabolic Landscape

The transition from a standard 2-pyridylpiperazine to the 6-fluoro derivative is not merely structural; it is a calculated physicochemical maneuver.

Electronic Modulation (pKa and Lipophilicity)

The fluorine atom at the 6-position exerts a strong inductive effect ($ -I $), withdrawing electron density from the pyridine ring.

  • Basicity Reduction: The electron-withdrawing nature reduces the electron density available at the pyridine nitrogen.[1] While the distal piperazine nitrogen ($ N^4 $) remains basic (pKa ~8.5–9.0), the pyridine nitrogen's ability to act as a hydrogen bond acceptor is modulated.

  • **Lipophilicity ($ \log P

    
     \Delta \log P \approx +0.25 $). This enhances blood-brain barrier (BBB) penetration, a critical requirement for CNS ligands.
    
Metabolic Blockade (The "Fluorine Wall")

Unsubstituted pyridine rings are susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), often leading to N-oxidation or C-hydroxylation at the electron-deficient positions.

  • Mechanism: The C6 position of the pyridine ring is a metabolic "soft spot." Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) effectively blocks this metabolic route, significantly extending the in vivo half-life ($ T_{1/2} $) of the parent compound.

Synthetic Routes & Process Optimization

The most robust method for constructing this scaffold is Nucleophilic Aromatic Substitution ($ S_NAr $) . The presence of the fluorine at the 6-position activates the ring for nucleophilic attack at the 2-position, while the second fluorine acts as the leaving group (or vice versa, in the case of 2,6-difluoropyridine).

Reaction Mechanism ($ S_NAr $)

The reaction proceeds through a Meisenheimer complex intermediate.[2] The high electronegativity of the fluorine atoms stabilizes the anionic transition state, facilitating the displacement.

SnAr_Mechanism Reactants Reactants 2,6-Difluoropyridine + Piperazine TS Transition State (Meisenheimer Complex) Stabilized by F electronegativity Reactants->TS Nucleophilic Attack (Heat/Base) Product Product 1-(6-Fluoropyridin-2-yl)piperazine + HF (scavenged by base) TS->Product Elimination of F-

Figure 1: $ S_NAr $ pathway for the synthesis of the title compound.[3] The electron-deficient pyridine ring facilitates the addition-elimination mechanism.

Optimized Synthetic Protocol

Objective: Synthesis of 1-(6-Fluoropyridin-2-yl)piperazine from 2,6-difluoropyridine.

ParameterConditionRationale
Substrate 2,6-Difluoropyridine (1.0 eq)Symmetric starting material prevents regioselectivity issues.
Nucleophile Piperazine (3.0 - 5.0 eq)Excess prevents the formation of the "bis" byproduct (di-substitution).
Base Potassium Carbonate ($ K_2CO_3 $)Scavenges the HF generated; mild enough to prevent decomposition.
Solvent Acetonitrile ($ CH_3CN $) or DMFPolar aprotic solvents stabilize the polar transition state.
Temperature Reflux (80°C) or Microwave (120°C)$ S_NAr $ on pyridines requires thermal activation energy.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (5.0 eq) in Acetonitrile (10 volumes).

  • Addition: Add $ K_2CO_3 $ (2.5 eq) followed by the dropwise addition of 2,6-Difluoropyridine (1.0 eq) at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) under $ N_2 $ atmosphere for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.

  • Work-up: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water (to remove excess piperazine), dry over $ MgSO_4 $, and concentrate. If necessary, purify via flash column chromatography (Silica gel, DCM -> 5% MeOH/DCM).

SAR & Biological Profiling[4][5][6]

The 1-(6-Fluoropyridin-2-yl)piperazine fragment is rarely used as a standalone drug but acts as the "head group" for ligands targeting 5-HT1A, 5-HT2A, and D2 receptors.

Comparative SAR Data

The following table illustrates the impact of the 6-fluoro substitution compared to the unsubstituted pyridine and phenyl analogs in a representative 5-HT1A ligand structure.

Table 1: Fragment Contribution to Receptor Affinity (Hypothetical Representative Data) Data represents trends observed in arylpiperazine SAR studies (e.g., bioisosteres of buspirone/flupirtine analogs).

Scaffold Fragment (R)$ K_i $ (nM) 5-HT1AMetabolic Stability ($ T_{1/2} $ min)Electronic Effect
Phenyl-piperazine 1.215Baseline (High affinity, rapid metabolism)
2-Pyridyl-piperazine 2.528N-atom lowers lipophilicity; prone to N-oxidation
6-Fluoro-2-pyridyl 1.8 >60 Optimal Balance: F blocks C6-oxidation; maintains affinity
6-Chloro-2-pyridyl 5.455Steric bulk of Cl may hinder binding pocket fit
Receptor Selectivity Logic

The fluorinated pyridine tail dictates the "address" of the molecule within the GPCR transmembrane bundle.

  • 5-HT1A Agonism: The protonated piperazine nitrogen forms a salt bridge with the conserved Aspartate (Asp3.32) residue in the receptor. The 6-fluoropyridine moiety sits in the hydrophobic pocket formed by transmembrane helices 3, 5, and 6.

  • Selectivity: The 6-fluoro group reduces affinity for

    
    -adrenergic receptors compared to the phenyl analog, reducing the risk of orthostatic hypotension side effects.
    

SAR_Logic Scaffold Scaffold: Aryl-Piperazine Mod_N Modification 1: Pyridine Ring (Bioisostere) Scaffold->Mod_N Mod_F Modification 2: 6-Fluorine Substitution Mod_N->Mod_F Result_1 Result: Reduced Basicity (Better Permeability) Mod_F->Result_1 Result_2 Result: Blocked Metabolic Site (Increased T1/2) Mod_F->Result_2 Result_3 Result: Maintained 5-HT Affinity (High Potency) Mod_F->Result_3

Figure 2: Logical flow of SAR optimization leading to the 6-fluoropyridin-2-yl selection.

Experimental Protocols: Binding Assay

To validate the SAR, a radioligand binding assay is the standard for determining affinity ($ K_i $).

Protocol: 5-HT1A Receptor Binding Assay

Reagents:

  • Membrane Source: HEK-293 cells stably expressing human 5-HT1A receptors.

  • Radioligand: [

    
    ]-8-OH-DPAT (Specific Activity ~170 Ci/mmol).
    
  • Non-specific displacer: Serotonin (10

    
    ).
    

Workflow:

  • Preparation: Thaw membrane homogenates and dilute in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM $ MgCl_2 $).

  • Incubation: In 96-well plates, combine:

    • 50

      
       Test Compound (various concentrations).
      
    • 50

      
       [
      
      
      
      ]-8-OH-DPAT (Final conc. 1 nM).
    • 100

      
       Membrane suspension (10-20 
      
      
      
      protein).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate $ IC_{50} $ and convert to $ K_i $ using the Cheng-Prusoff equation.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Blair, J. B., et al. (2000). Effect of Ring Fluorination on the Pharmacology of 1-(Pyridin-2-yl)piperazine Derivatives. Journal of Medicinal Chemistry. Link

  • Zhu, Y., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Current Medicinal Chemistry. Link

  • BenchChem Technical Support. (2025). The Strategic Imperation of Fluorine in Pyridine-Based Drug Discovery. BenchChem Technical Guides. Link

Sources

Strategic Scaffold: The Discovery and Application of 1-(6-Fluoropyridin-2-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of Central Nervous System (CNS) drug discovery, the 1-(6-fluoropyridin-2-yl)piperazine moiety represents a high-value "privileged structure." It serves as a superior bioisostere to the classical 1-phenylpiperazine (1-PP) scaffold.

While phenylpiperazines are potent ligands for Serotonin (5-HT) and Dopamine (D) receptors, they often suffer from rapid metabolic oxidation (para-hydroxylation) and non-specific binding. The introduction of the pyridine ring decreases lipophilicity (LogP) and increases water solubility, while the 6-fluorine substituent serves two critical functions:

  • Metabolic Blocking: It obstructs the oxidative attack at the susceptible position.

  • Electronic Modulation: The electronegativity of fluorine lowers the pKa of the pyridine nitrogen, altering the electrostatic potential map of the ligand without significantly changing steric bulk.

This guide details the synthetic discovery, optimization, and pharmacological profiling of this scaffold.

Structural Rationale & Bioisosterism[1]

The transition from a phenyl ring to a 6-fluoropyridine ring is not merely a cosmetic change; it is a calculated move to optimize Ligand Efficiency (LE) .

Comparative Properties Table
Property1-Phenylpiperazine (Reference)1-(6-Fluoropyridin-2-yl)piperazine (Target)Impact on Drug Design
Electronic Character Electron-rich aromatic ringElectron-deficient heteroaromaticReduced liability for CYP450 oxidation.
H-Bonding None (on ring)Pyridine N is H-bond acceptorPotential for additional receptor interactions.
Metabolic Soft Spot Para/Ortho positions highly reactiveBlocked by Fluorine (C6) and Nitrogen (N1)Increased half-life (

).
Basicity (Piperazine N) pKa ~9.8pKa ~8.5 - 9.0Improved CNS penetration (less ionized at physiological pH).

Synthetic Protocol: Nucleophilic Aromatic Substitution ( )

The most robust method for discovering these derivatives is Nucleophilic Aromatic Substitution (


) . Unlike Buchwald-Hartwig aminations, which require expensive Palladium catalysts and phosphine ligands, the 

reaction leverages the electron-withdrawing nature of the fluorine atoms on the pyridine ring.
The Mechanism

The reaction proceeds via a Meisenheimer Complex .[1] The 2,6-difluoropyridine is activated for nucleophilic attack.[1] The high electronegativity of fluorine stabilizes the intermediate anion more effectively than chlorine, making fluorine a superior leaving group in this specific context.

Experimental Workflow

Reagents:

  • Substrate: 2,6-Difluoropyridine (1.0 eq)

  • Nucleophile: Piperazine (3.0 - 5.0 eq) [Note: Excess prevents bis-substitution]

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (excess) in anhydrous Acetonitrile (0.5 M concentration).

  • Activation: Add

    
      (2.0 eq) to the solution. Ensure the suspension is stirring vigorously.
    
  • Addition: Add 2,6-Difluoropyridine (1.0 eq) dropwise at room temperature. Critical: Rapid addition can lead to exotherms and impurity formation.

  • Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS. The formation of the monosubstituted product (

    
    ) should be dominant.
    
  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      /KF).
      
    • Concentrate the filtrate under reduced pressure.

  • Purification (Self-Validating Step):

    • Dissolve residue in DCM. Wash with water (to remove excess piperazine).

    • Acid/Base Extraction: Extract the organic layer with 1N HCl (Product moves to aqueous phase). Wash organic phase (impurities stay). Basify aqueous phase with NaOH to pH 12. Extract back into DCM.

    • Dry over

      
       and evaporate to yield the pure free base.
      
Visualization: Synthesis Pathway[1][3]

SnAr_Mechanism Reactants Reactants 2,6-Difluoropyridine + Piperazine Transition Transition State (Meisenheimer Complex) Stabilized by F electronegativity Reactants->Transition Nucleophilic Attack (Reflux, MeCN) Product Product 1-(6-Fluoropyridin-2-yl)piperazine + HF (scavenged) Transition->Product Elimination of F- Impurity Impurity Risk Bis-substituted Pyridine Transition->Impurity Excess Substrate (Avoid by using excess amine)

Caption: Figure 1. The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 reaction pathway.[1] High contrast colors denote the critical transition from reactants to the stable monosubstituted product.

Pharmacological Profiling & SAR Logic

Once synthesized, the 1-(6-fluoropyridin-2-yl)piperazine core acts as the "head group" for CNS ligands. The secondary amine of the piperazine is then functionalized (via alkylation or amide coupling) to target specific receptors.

Target: 5-HT (Serotonin) and Dopamine Receptors

This scaffold is particularly effective for Multitarget Directed Ligands (MTDLs) , specifically targeting:

  • 5-HT1A (Agonist): For anxiolytic and antidepressant effects.

  • D2/D3 (Partial Agonist): For Parkinson’s Disease and antipsychotics.

Structure-Activity Relationship (SAR) Workflow

The optimization process follows a logical cascade:

  • Linker Exploration: The piperazine nitrogen is connected to a lipophilic "tail" (aryl group) via an alkyl chain (propyl/butyl) or an amide linker.

  • Fluorine Position Check: Moving the fluorine from position 6 to position 3 or 5 drastically alters the electronic map. Position 6 is optimal for preventing metabolic attack adjacent to the nitrogen.

  • Receptor Binding Assay: Radioligand binding assays (using

    
     for 5-HT1A) determine 
    
    
    
    values.
Visualization: Discovery Logic Flow

SAR_Logic cluster_mod Chemical Modification cluster_assay Biological Validation Scaffold Core Scaffold 1-(6-Fluoropyridin-2-yl)piperazine Linker Linker Optimization (Alkyl vs Amide) Scaffold->Linker Tail Tail Group (Aryl/Heteroaryl) Linker->Tail Binding In Vitro Affinity (Ki < 10 nM) Tail->Binding Test Affinity Metab Microsomal Stability (t1/2 > 60 min) Binding->Metab If Potent Metab->Scaffold Fail: Re-design Outcome Lead Candidate (e.g., Anti-Parkinsonian Agent) Metab->Outcome If Stable

Caption: Figure 2. Iterative optimization cycle. The scaffold serves as the anchor, with linker and tail modifications driving specificity.

Case Study Application

Context: A study targeting Parkinson's Disease required a compound with dual D2/5-HT1A agonism to treat motor symptoms while reducing dyskinesia.[2]

The Solution: Researchers utilized the 1-(6-fluoropyridin-2-yl)piperazine scaffold.[3][4]

  • Synthesis: The scaffold was coupled with a brominated propoxy-aryl chain.

  • Result: The fluorine atom at the 6-position of the pyridine ring provided superior metabolic stability compared to the non-fluorinated analog.[2]

  • Data: The lead compound (34c) demonstrated an

    
     of 1.4 nM at 5-HT1A and a half-life (
    
    
    
    ) of 159.7 minutes in vitro, validating the scaffold's utility in extending duration of action [1].[2]

References

  • Wang, G. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists . Synlett/Thieme Connect. Link

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 10065620, 1-(6-Fluoropyridin-2-yl)piperazine . PubChem. Link

  • Migliore, M. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA . Molecules / NIH PubMed Central. Link

  • BenchChem. (2024). 1-(6-Fluoropyridin-2-yl)piperazine: Structure and Applications . BenchChem Database. Link

  • Tung, T. T., & Quoc, T. N. (2023). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide . RSC Medicinal Chemistry.[5][6] Link

Sources

1-(6-Fluoropyridin-2-yl)piperazine safety, handling, and MSDS

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical manual for 1-(6-Fluoropyridin-2-yl)piperazine , a critical intermediate in medicinal chemistry. It is designed for laboratory personnel, safety officers, and drug development scientists.

Safety, Handling, and Medicinal Chemistry Applications

Chemical Identity & Physical Properties

1-(6-Fluoropyridin-2-yl)piperazine is a heterocyclic building block belonging to the aryl-piperazine class. It is widely utilized in the synthesis of central nervous system (CNS) agents due to the privileged nature of the 2-pyridylpiperazine scaffold, which exhibits high affinity for dopamine (D2/D3) and serotonin (5-HT) receptors [1, 2].

PropertySpecification
CAS Number 223514-16-7
IUPAC Name 1-(6-Fluoropyridin-2-yl)piperazine
Molecular Formula C₉H₁₂FN₃
Molecular Weight 181.21 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Dichloromethane
Acidity (pKa) ~8.5 (Piperazine secondary amine)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Hazard Identification (GHS Classification)

While specific toxicological data for this exact isomer is limited, its classification is derived via read-across methodology from structurally analogous 1-(2-pyridyl)piperazines. It acts as a CNS-active pharmacophore and a basic amine.

Signal Word: WARNING

Hazard ClassCodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]
Skin Irritation H315 Causes skin irritation.
Eye Irritation H319 Causes serious eye irritation.[2][3]
STOT - Single Exp. H335 May cause respiratory irritation.

Critical Safety Note: As a secondary amine, this compound can react with nitrosating agents (e.g., nitrites) to form nitrosamines , which are potent carcinogens. Avoid co-storage or co-handling with nitrosating agents [3].

Risk Management & Handling Protocols

Handling fluorinated piperazines requires strict adherence to engineering controls to prevent inhalation of basic dusts and inadvertent CNS exposure.

3.1 Engineering Controls
  • Primary: All weighing and transfer operations must be conducted within a certified chemical fume hood .

  • Secondary: Use a static-dissipative balance enclosure if the solid is fine/dusty.

  • Ventilation: Maintain face velocity >0.5 m/s.

3.2 Personal Protective Equipment (PPE)
  • Respiratory: NIOSH N95 (US) or P2 (EU) dust mask required if handling open powder outside a hood.

  • Hands: Nitrile rubber gloves (min thickness 0.11 mm). Breakthrough time >480 min.

  • Eyes: Chemical safety goggles. Face shield recommended if handling >10g quantities.

3.3 Safe Transfer Workflow (DOT Visualization)

SafeHandling Start Start: Solid Reagent PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Fume Hood (Check Airflow) PPE->Hood Weigh Weighing: Use Anti-static Spatula Hood->Weigh Solvent Dissolution: Add Solvent (DMSO/DCM) Weigh->Solvent Minimize Dust Waste Waste Disposal: Basic Organic Stream Solvent->Waste Post-Experiment

Figure 1: Standard Operating Procedure (SOP) for the safe handling and solubilization of 1-(6-Fluoropyridin-2-yl)piperazine.

Emergency Response Procedures
4.1 First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][4] Remove contact lenses if present.[1][4][5] Mechanism: Basic amines can cause corneal edema (hazing); immediate flushing is vital to restore pH balance.

  • Skin Contact: Wash with 5% acetic acid (vinegar) or copious soap and water. The weak acid neutralizes the basic amine residue.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Control Center.

4.2 Spill Cleanup
  • Evacuate the immediate area if dust is airborne.

  • Don PPE (Respiratory protection is critical).

  • Contain: Cover spill with a dry lime or soda ash mixture to suppress dust.

  • Clean: Sweep up carefully (avoid dust generation) or use a HEPA vacuum.

  • Neutralize: Wipe the surface with dilute acetic acid, followed by water.

Medicinal Chemistry Applications

The 1-(6-Fluoropyridin-2-yl)piperazine moiety is a bioisostere used to modulate the metabolic stability and lipophilicity of drug candidates.

  • Target Receptors: Dopamine D2/D3, Serotonin 5-HT1A/5-HT2A.[6]

  • Mechanism: The fluorine atom at the 6-position of the pyridine ring blocks metabolic oxidation (blocking the "soft spot"), thereby extending the half-life (

    
    ) of the drug compared to the non-fluorinated analog [2].
    
  • Synthesis Utility: It serves as the nucleophile in

    
     reactions or Buchwald-Hartwig aminations to couple with aryl halides.
    
5.1 Synthesis Pathway Example (DOT Visualization)

SynthesisPath Precursor 2,6-Difluoropyridine (Electrophile) Reaction Reaction: SNAr Mechanism Base: K2CO3, Solvent: DMF, Heat Precursor->Reaction Reagent Piperazine (Nucleophile) Reagent->Reaction Product 1-(6-Fluoropyridin-2-yl)piperazine (Target Intermediate) Reaction->Product Yield ~85% Drug Final CNS Drug Candidate (e.g., D2 Agonist) Product->Drug Further Coupling

Figure 2: Synthetic route illustrating the formation of the target intermediate via Nucleophilic Aromatic Substitution (


).
Storage and Stability
  • Hygroscopicity: Piperazine derivatives are often hygroscopic. Moisture absorption can lead to the formation of sticky gums, making accurate weighing difficult.

  • Air Sensitivity: Secondary amines can slowly oxidize or absorb

    
     from the air to form carbamates.
    
  • Protocol: Store in amber glass vials with a teflon-lined cap. Purge with Argon before sealing. Long-term storage at -20°C is recommended for analytical standards.

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant.[4]

  • Waste Stream: Basic Organic Waste (Non-Halogenated, unless dissolved in DCM).

  • Incineration: Recommended method. The compound contains Nitrogen and Fluorine; incineration must be equipped with scrubbers to handle

    
     and 
    
    
    
    (Hydrogen Fluoride) emissions.
References
  • BenchChem. (n.d.). 1-(6-Fluoropyridin-2-yl)piperazine Structure and Properties. Retrieved from

  • Ye, N., et al. (2025). Synthesis and Biological Evaluation of Novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. Retrieved from

  • Sigma-Aldrich. (2025).[7] Safety Data Sheet: Piperazine Derivatives. Retrieved from

  • PubChem. (n.d.). Compound Summary: 1-(6-Fluoropyridin-2-yl)piperazine.[8][9] National Library of Medicine. Retrieved from [9]

Sources

Technical Monograph: Toxicological & Safety Profiling of 1-(6-Fluoropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Guidance & Risk Assessment Version: 2.1 (Current as of 2026) Target Audience: Medicinal Chemists, process Safety Engineers, and DMPK Scientists.

Part 1: Executive Summary & Chemical Identity

1-(6-Fluoropyridin-2-yl)piperazine is a specialized heterocyclic building block primarily utilized in the synthesis of central nervous system (CNS) active agents, particularly those targeting serotonin (5-HT) and dopamine receptors. Due to its structural homology with known bioactive pharmacophores (e.g., arylpiperazines), it presents a unique toxicological profile combining the irritancy of piperazines with the potential neuroactivity of pyridine derivatives.

This guide provides a comprehensive risk assessment framework, synthesizing available vendor data with "read-across" toxicological principles derived from structural analogs like 1-(5-chloropyridin-2-yl)piperazine and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).

Physicochemical Profile[1]
PropertyData / PredictionRelevance to Safety
CAS Number 223514-16-7 (Primary)Unique Identifier
Molecular Formula C9H12FN3Stoichiometry
Molecular Weight 181.21 g/mol Skin Permeability (<500 Da)
Physical State Solid (Low-melting) or OilInhalation risk (aerosols/dust)
LogP (Predicted) ~1.3 - 1.8Moderate Lipophilicity (CNS Penetrant)
pKa (Base) ~8.5 - 9.0 (Piperazine N)Lysosomotropic potential; Irritant

Part 2: Hazard Identification & GHS Classification[2][3]

As a Senior Application Scientist, I must emphasize that while specific in vivo data for this exact isomer is proprietary or sparse, valid safety protocols must be established via Read-Across Toxicology from the 5-fluoro and 5-chloro analogs.

GHS Classification (Derived)

Based on structural analogs (e.g., CAS 104395-86-0) and functional group analysis.

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed) or Category 4 (Harmful).

    • Rationale: Arylpiperazines often exhibit oral LD50 values in the range of 150–500 mg/kg in rodents.

  • Skin Corrosion/Irritation: Category 1B or 2 (Causes severe burns or skin irritation).

    • Rationale: The secondary amine on the piperazine ring is basic (pKa ~9), capable of causing chemical burns or severe irritation upon prolonged contact.

  • Serious Eye Damage: Category 1 (Irreversible effects).

  • Sensitization (Resp/Skin): Category 1.[1][2]

    • Rationale: Piperazine moieties are well-documented sensitizers, capable of inducing IgE-mediated asthma and contact dermatitis.

Structural Alerts
  • Secondary Amine (Piperazine): Precursor for nitrosamines (N-nitrosopiperazines) if exposed to nitrosating agents (nitrites). Critical Control Point.

  • Fluoropyridine Ring: Generally metabolically stable, but can undergo nucleophilic aromatic substitution, potentially haptenizing proteins (leading to immune reaction).

Part 3: Toxicokinetics & Metabolic Fate (ADME)

Understanding the metabolic fate is crucial for predicting toxicity. The 6-fluoropyridin-2-yl moiety is relatively resistant to oxidative defluorination compared to other halogens, but the piperazine ring is a metabolic hotspot.

Predicted Metabolic Pathways

The primary clearance mechanisms likely involve:

  • N-Glucuronidation: Direct conjugation of the secondary amine.

  • N-Oxidation: Formation of N-oxides on the piperazine nitrogens.

  • Ring Hydroxylation: Cytochrome P450-mediated oxidation of the piperazine ring (lactam formation).

Visualization: Metabolic Pathway Prediction

The following diagram illustrates the predicted biotransformation routes.

MetabolicPathways Parent 1-(6-Fluoropyridin-2-yl) piperazine UGT N-Glucuronide Conjugate Parent->UGT UGT Enzymes (Phase II) NOxide Piperazine N-Oxide Parent->NOxide FMO / CYP450 Lactam Piperazinone (Lactam) Parent->Lactam CYP-mediated Oxidation Cleavage N-Dealkylation (Free Piperazine) Parent->Cleavage C-N Bond Scission

Figure 1: Predicted metabolic fate of 1-(6-Fluoropyridin-2-yl)piperazine showing Phase I (Oxidation) and Phase II (Conjugation) pathways.

Part 4: Experimental Protocols for Safety Validation

Since specific data may be missing from your internal dossier, the following protocols are recommended to generate self-validating safety data.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: Determine the IC50 to classify acute cellular toxicity potency.

  • Cell Line Selection: Use HepG2 (liver model) and SH-SY5Y (neuroblastoma model, due to CNS target).

  • Preparation:

    • Dissolve compound in DMSO (ensure final concentration <0.1%).

    • Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation: Treat cells for 24h and 48h at 37°C, 5% CO2.

  • Readout: Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Interpretation:

    • IC50 < 10 µM: Highly Toxic (Handle with isolator).

    • IC50 10–100 µM: Moderately Toxic.

    • IC50 > 100 µM: Low Cytotoxicity.

Protocol B: Genotoxicity Screening (Ames Test)

Objective: Assess mutagenic potential (critical for intermediates).

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Perform with and without S9 rat liver fraction (to mimic mammalian metabolism).

  • Dosing: 5 dose levels (up to 5000 µ g/plate ).

  • Criteria: A 2-fold increase in revertant colonies over vehicle control indicates a positive (mutagenic) result.

Part 5: Handling & Risk Mitigation Strategy

Occupational Exposure Banding (OEB)

Given the pharmacological relevance to serotonin receptors, this compound should be treated as a Potent Compound (OEB 3 or 4) until definitive data proves otherwise.

  • OEL (Occupational Exposure Limit): Estimated at 1–10 µg/m³.

  • Containment: Powder handling must occur within a ventilated balance enclosure (VBE) or isolator. Solutions should be handled in a fume hood.

Emergency Response Workflow

The following decision tree outlines the immediate response to exposure events.

EmergencyResponse Start Exposure Event Type Identify Route Start->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation Type->Inhal Ingest Ingestion Type->Ingest Action1 Flush 15min (Safety Shower) Remove Clothing Skin->Action1 Action2 Move to Fresh Air Oxygen if needed Inhal->Action2 Action3 Do NOT Induce Vomiting Administer Activated Charcoal Ingest->Action3 Medical Seek Medical Attention (Bring SDS) Action1->Medical Action2->Medical Action3->Medical

Figure 2: Emergency response decision tree for acute exposure incidents.

Part 6: References

  • Benchchem. (2025).[3] 1-(6-Fluoropyridin-2-yl)piperazine Product Data & CAS Verification. Retrieved from

  • PubChem. (2025). 1-(5-Fluoropyridin-2-yl)piperazine Compound Summary (Analog Read-Across). National Library of Medicine. Retrieved from

  • European Chemicals Agency (ECHA). (2025).[4] C&L Inventory: Piperazine Derivatives Hazard Classification. Retrieved from

  • Wang, G., et al. (2022). Synthesis and Biological Evaluation of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines. Thieme Connect. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-(2-Pyridyl)piperazine (Structural Analog). Retrieved from

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-(6-Fluoropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the synthesis of 1-(6-fluoropyridin-2-yl)piperazine (CAS: 101395-69-3). This heterocyclic moiety is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for serotonin receptor ligands (5-HT1A agonists), dopamine modulators, and various kinase inhibitors.

We present two distinct methodologies:

  • Method A (Direct

    
    ):  A high-throughput, cost-effective route utilizing excess piperazine.[1] Best suited for scale-up where chromatography is to be minimized.
    
  • Method B (Boc-Protected Stepwise): A precision route using N-Boc-piperazine. Best suited for late-stage medicinal chemistry where high purity is paramount and bis-arylation must be strictly eliminated.

Retrosynthetic & Mechanistic Analysis

The Chemical Challenge

The synthesis relies on Nucleophilic Aromatic Substitution (


).[2] The substrate, 2,6-difluoropyridine , possesses two equivalent electrophilic sites.
  • Primary Risk: Bis-arylation. Once the first piperazine molecule attaches, the remaining secondary amine is still nucleophilic and can attack another pyridine ring (forming a dimer), or the remaining fluorine on the pyridine can be attacked by a second piperazine.

  • The Solution: Fluorine is an exceptional leaving group for

    
     in electron-deficient heterocycles due to the high electronegativity stabilizing the Meisenheimer complex  intermediate.
    
Reaction Pathway

The reaction proceeds via the addition-elimination mechanism:[3]

  • Addition: Piperazine attacks the C-2 position of the pyridine.

  • Stabilization: The negative charge is delocalized onto the ring nitrogen (Meisenheimer complex).

  • Elimination: Fluoride ion (

    
    ) is ejected, restoring aromaticity.
    

Experimental Protocols

Method A: Direct Nucleophilic Substitution (High-Throughput)

Recommended for gram-to-kilogram scale synthesis.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2,6-Difluoropyridine 1.0SubstrateVolatile liquid; handle in fume hood.
Piperazine (Anhydrous) 5.0Nucleophile & BaseCritical: Large excess prevents bis-substitution and scavenges HF.
Acetonitrile (MeCN) 10 volSolventPolar aprotic; promotes

.
Potassium Carbonate 1.1Aux. BaseOptional; helps sequester HF if piperazine load is reduced.
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with

    
    .
    
  • Dissolution: Charge Piperazine (5.0 equiv) and Acetonitrile. Stir until dissolved. Note: Piperazine is solid; ensure complete dissolution before adding the pyridine.

  • Addition: Add 2,6-Difluoropyridine (1.0 equiv) dropwise at room temperature.

    • Exotherm Alert: The reaction is mildly exothermic.

  • Reaction: Heat the mixture to reflux (

    
    )  for 4–6 hours.
    
    • Monitoring: Check via TLC (System: 10% MeOH in DCM) or LC-MS. Look for the disappearance of the difluoro starting material.[4]

  • Workup (The "Reverse Quench"):

    • Cool reaction to room temperature.

    • Concentrate the mixture under reduced pressure to remove Acetonitrile.

    • Resuspend the residue in Dichloromethane (DCM) and water.

  • Purification (Acid-Base Extraction):

    • Wash 1: Wash the organic layer with water (

      
      ) to remove the excess unreacted piperazine (highly water-soluble).
      
    • Extraction: Extract the organic layer with 1M HCl . The product moves to the aqueous phase; non-basic impurities remain in DCM.

    • Basification: Basify the aqueous extract with 4M NaOH to pH > 12.

    • Recovery: Extract the cloudy aqueous mixture with DCM (

      
      ). Dry combined organics over 
      
      
      
      , filter, and concentrate.

Yield Expectation: 85–92% (Pale yellow oil or low-melting solid).

Method B: Boc-Protected Route (Precision Synthesis)

Recommended for high-purity library generation.

Step 1:

Coupling
  • Dissolve 2,6-difluoropyridine (1.0 equiv) and 1-Boc-piperazine (1.05 equiv) in DMF or DMSO.

  • Add

    
      (2.0 equiv).
    
  • Heat to

    
     for 4 hours.
    
  • Pour into ice water. The product, 1-Boc-4-(6-fluoropyridin-2-yl)piperazine , will precipitate. Filter and dry.[5]

Step 2: Deprotection
  • Dissolve the intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (10 equiv) or 4M HCl in Dioxane.

  • Stir at RT for 2 hours.

  • Concentrate to dryness. Basify with saturated

    
     and extract with DCM to obtain the free base.
    

Process Visualization (Workflow)

The following diagram illustrates the critical decision points and workup logic for Method A (Direct Synthesis).

G Start Start: 2,6-Difluoropyridine + 5.0 eq Piperazine Reaction Reflux in MeCN (80°C, 4-6 hrs) Start->Reaction Check LC-MS Check: SM Consumed? Reaction->Check Check->Reaction No Concentrate Evaporate Solvent Check->Concentrate Yes Partition Partition: DCM / Water Concentrate->Partition Wash Water Wash (3x) Removes excess Piperazine Partition->Wash AcidExt Extract with 1M HCl (Product -> Aqueous) Wash->AcidExt BaseNeut Basify Aqueous to pH 12 (NaOH) AcidExt->BaseNeut FinalExt Extract into DCM Dry & Concentrate BaseNeut->FinalExt Product Target: 1-(6-Fluoropyridin-2-yl)piperazine FinalExt->Product

Figure 1: Workup logic for the purification of 1-(6-fluoropyridin-2-yl)piperazine via acid-base extraction.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature

Lower temps result in slow kinetics; higher temps (

) increase risk of defluorination at the 6-position.
Stoichiometry

equiv Piperazine
Crucial: If piperazine is

equiv, the product competes with piperazine for the starting material, forming the bis-pyridyl dimer impurity.
Solvent Water

Water can hydrolyze the fluoropyridine to the pyridone (6-fluoropyridin-2-one) under basic conditions.
Safety Note: HF Generation

While this reaction does not use HF gas, the displacement of fluoride generates


 ions. In the presence of piperazine (a base), this forms piperazinium fluoride  salts.
  • Hazard: These salts are skin irritants and potential bone seekers if absorbed in large quantities.

  • Mitigation: All aqueous waste from the first wash must be treated as fluorinated waste. Wear proper PPE (nitrile gloves, safety glasses).

References

  • General

    
     Mechanism on Pyridines: 
    
    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Accessed May 2024. Link

  • Synthesis of Piperazine Derivatives (5-HT1A Agonists)

    • Wang, G., et al. "Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines..."[6][7] Thieme Connect, 2022. Link

  • Piperazine Purification Techniques

    • Jefferson Chemical Co Inc.[5] "Purification of Piperazine." US Patent 2,919,275.[5] Link

  • Regioselectivity in Fluoropyridines

    • Lindeløv, J., et al. "Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution..." ResearchGate, 2025 (Preprint/Article). Link

Sources

Application Note: High-Purity Synthesis of 1-(6-Fluoropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The moiety 1-(6-fluoropyridin-2-yl)piperazine is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for ligands targeting serotonergic (5-HT) and dopaminergic receptors. The presence of the fluorine atom at the 6-position of the pyridine ring modulates metabolic stability (blocking oxidative metabolism) and alters the electronic properties of the ring, influencing binding affinity compared to non-fluorinated analogs.

This guide details two distinct synthetic pathways:

  • Route A (Direct Nucleophilic Displacement): Optimized for cost-efficiency and scale-up, utilizing excess piperazine to minimize bis-arylation.

  • Route B (Protected Step-Wise Synthesis): Optimized for high purity and library synthesis, utilizing N-Boc-piperazine to ensure strict mono-substitution.

Mechanistic Insight: The Advantage

The synthesis relies on Nucleophilic Aromatic Substitution (


).[1][2] The 2,6-difluoropyridine precursor is highly activated for nucleophilic attack. The electronegative nitrogen of the pyridine ring, combined with the strong electron-withdrawing inductive effect (-I) of the fluorine atoms, renders the C-2 and C-6 positions highly electrophilic.

Why Fluorine? In


 reactions involving Meisenheimer complex intermediates, fluoride is often a superior leaving group compared to chloride or bromide due to the high electronegativity of fluorine, which stabilizes the anionic transition state (Meisenheimer complex), despite the C-F bond being thermodynamically stronger.[1]

Retrosynthetic Analysis & Pathway Logic

The following diagram illustrates the disconnection strategy and the two primary routes described in this protocol.

Retrosynthesis Target Target: 1-(6-Fluoropyridin-2-yl)piperazine Precursor1 Precursor 1: 2,6-Difluoropyridine Precursor1->Target Route A: Direct SnAr (Excess Amine) Intermediate Intermediate: tert-butyl 4-(6-fluoropyridin-2-yl) piperazine-1-carboxylate Precursor1->Intermediate Route B: Controlled Coupling Precursor2 Precursor 2: Piperazine Precursor2->Target Route A Precursor3 Precursor 3: N-Boc-Piperazine Precursor3->Intermediate Route B Intermediate->Target Acidic Deprotection (TFA or HCl)

Figure 1: Retrosynthetic disconnection showing the Direct Route (A) and the Protected Route (B).[2][3][4]

Experimental Protocols

Route A: Direct (Scale-Up Preferred)

Objective: Synthesize the target using minimal steps. Challenge: Preventing the formation of the bis-substituted byproduct, 2,6-di(piperazin-1-yl)pyridine. Solution: Use a large molar excess of piperazine (3–5 equivalents) to statistically favor mono-substitution.

Materials
  • Substrate: 2,6-Difluoropyridine (CAS: 1513-65-1)

  • Nucleophile: Piperazine (Anhydrous) (CAS: 110-85-0)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Base: Potassium Carbonate (

    
    ) (Optional if excess piperazine is used as base)
    
Step-by-Step Protocol
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (8.6 g, 100 mmol, 5.0 equiv) in Acetonitrile (80 mL).

  • Addition: Add 2,6-Difluoropyridine (2.3 g, 20 mmol, 1.0 equiv) dropwise to the stirring solution at room temperature.

    • Note: The reaction is exothermic; addition should be controlled.

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 4–6 hours.

    • Monitor: Check reaction progress via TLC (System: 10% MeOH in DCM). The starting difluoropyridine spot should disappear.

  • Workup (Critical for Purity):

    • Cool the reaction mixture to room temperature.

    • Filter off any solid precipitates (piperazine salts).

    • Concentrate the filtrate under reduced pressure to remove Acetonitrile.

    • Partition: Dissolve the residue in DCM (50 mL) and wash with water (3 x 50 mL).

    • Mechanism:[1][3][5][6][7][8] The target product is lipophilic and remains in DCM. The excess unreacted piperazine is highly water-soluble and is removed in the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude oil.
    
  • Purification: If necessary, purify via column chromatography (Silica gel, DCM:MeOH:NH4OH 90:9:1) or convert to the HCl salt for recrystallization.

Route B: Protected Step-Wise Synthesis (High Purity)

Objective: Synthesize high-purity material for biological assays where trace bis-impurities are unacceptable. Logic: The Boc-group sterically hinders the second nitrogen, preventing polymerization, and the stoichiometry can be kept 1:1.

Step 1: Coupling[3]
  • Setup: Dissolve 2,6-Difluoropyridine (1.0 equiv) and 1-Boc-piperazine (1.1 equiv) in DMF (0.5 M concentration).

  • Base: Add

    
     (2.0 equiv).
    
  • Reaction: Heat to 80°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry and concentrate.

  • Product: tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate.

Step 2: Deprotection
  • Dissolution: Dissolve the intermediate from Step 1 in DCM.

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane at 0°C.

  • Stir: Warm to room temperature and stir for 2 hours.

  • Neutralization: Concentrate volatiles. Basify with saturated

    
     or 1M NaOH to pH > 10.
    
  • Extraction: Extract with DCM (3x). Dry and concentrate to obtain the free base.

Process Workflow & Decision Matrix

The following workflow guides the researcher in selecting the appropriate purification strategy based on the chosen route.

Workflow Start Crude Reaction Mixture RouteCheck Which Route? Start->RouteCheck RouteA Route A (Excess Piperazine) RouteCheck->RouteA Direct RouteB Route B (Boc-Protected) RouteCheck->RouteB Protected AqWash Aqueous Wash (Water/DCM) RouteA->AqWash Sep Phase Separation: Product -> Organic Excess Piperazine -> Aqueous AqWash->Sep Final Final Product: Free Base Oil/Solid Sep->Final Deprot Acidic Deprotection (TFA/HCl) RouteB->Deprot Basify Basify to pH 12 Deprot->Basify Basify->Final

Figure 2: Purification workflow distinguishing the aqueous extraction required for Route A versus the chemical deprotection required for Route B.

Comparative Data Analysis

FeatureRoute A (Direct)Route B (Protected)
Precursor Cost Low (Piperazine is cheap)Moderate (Boc-piperazine is costlier)
Step Count 1 Step2 Steps
Atom Economy HighLower (Loss of Boc group)
Impurity Profile Risk of bis-substitutionVery Low (High regioselectivity)
Scalability Excellent (Kg scale)Good (Gram scale)
Typical Yield 65–80%85–95% (Step 1), >90% (Step 2)

Analytical Characterization (Expected)

To validate the synthesis, the researcher must confirm the structure using NMR. The key diagnostic peaks are the splitting of the pyridine protons and the symmetry of the piperazine ring.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.60 (q, J = 8.0 Hz, 1H, Pyridine H-4 ).
      
    • 
       6.45 (dd, J = 8.0, 2.5 Hz, 1H, Pyridine H-3 ).
      
    • 
       6.20 (dd, J = 8.0, 2.5 Hz, 1H, Pyridine H-5 ).
      
    • 
       3.55 (t, J = 5.0 Hz, 4H, Piperazine N-CH2  adjacent to Pyridine).
      
    • 
       2.98 (t, J = 5.0 Hz, 4H, Piperazine N-CH2  adjacent to NH).
      
    • 
       1.80 (bs, 1H, NH ).
      
  • 19F NMR:

    • Single peak around

      
       -70 to -75 ppm (depending on reference), confirming mono-fluorination.
      

Safety & Handling Protocols

  • Fluorinated Pyridines: 2,6-Difluoropyridine is volatile and can cause severe skin and eye irritation. It should be handled strictly within a fume hood.

  • Piperazine: A known respiratory and skin sensitizer. Inhalation of dust/vapors can cause asthma-like symptoms.

  • Reaction Pressure: If performing Route A in a sealed tube (to accelerate rate), ensure the vessel is rated for the generated pressure, although reflux at atmospheric pressure is usually sufficient.

References

  • BenchChem. (2025).[1] Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines: Application Notes and Protocols. Retrieved from

  • Lek Pharmaceuticals. (2015).[8] Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. European Patent EP 2894154 A1. Retrieved from

  • Wang, G., et al. (2022).[3] Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists. Georg Thieme Verlag KG.[3] Retrieved from

  • American Cyanamid Co. (1952). 1-(2-pyridyl) piperazine and process of preparing same. US Patent 2,606,906.[9] Retrieved from

  • Organic Chemistry Portal. (2012). Synthesis of piperazines. Retrieved from

Sources

1-(6-Fluoropyridin-2-yl)piperazine derivatives synthesis for anti-PD drugs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis & Optimization of 1-(6-Fluoropyridin-2-yl)piperazine Scaffolds

Executive Summary

This application note details the optimized synthesis of 1-(6-fluoropyridin-2-yl)piperazine , a critical pharmacophore in the development of selective 5-HT1A receptor agonists. These agonists are currently the leading strategy for managing L-DOPA-Induced Dyskinesia (LID) in Parkinson’s Disease (PD).

While L-DOPA remains the gold standard for PD motor symptoms, its chronic use leads to debilitating dyskinesia caused by unregulated dopamine release from serotonergic nerve terminals.[1] 1-(6-Fluoropyridin-2-yl)piperazine derivatives function as "biased" agonists, targeting presynaptic 5-HT1A autoreceptors to dampen this erratic dopamine release without compromising the therapeutic efficacy of L-DOPA.

This guide provides a validated, scalable protocol for the Nucleophilic Aromatic Substitution (SNAr) of 2,6-difluoropyridine and subsequent N-alkylation, addressing common pitfalls such as bis-substitution and regioselectivity.

Biological Rationale & Mechanism

The therapeutic value of the 1-(6-fluoropyridin-2-yl)piperazine moiety lies in its ability to mimic the serotonin indole nucleus while offering tunable metabolic stability and selectivity.

The "False Neurotransmitter" Hypothesis: In advanced PD, dopaminergic neurons are depleted. Exogenous L-DOPA is taken up by serotonergic (5-HT) neurons, converted to dopamine, and released.[2] Unlike dopamine neurons, 5-HT neurons lack the autoregulatory feedback loop to control this release, causing the pulsatile stimulation of striatal receptors that manifests as dyskinesia.

The Solution: Agonists containing the fluoropyridin-piperazine scaffold bind to presynaptic 5-HT1A autoreceptors on the raphe nuclei. This hyperpolarizes the 5-HT neurons, reducing their firing rate and "choking off" the unregulated dopamine release.

G LDOPA L-DOPA Therapy SerotoninNeuron Serotonin (5-HT) Terminal (Striatum) LDOPA->SerotoninNeuron Uptake & Conversion DopamineRelease Unregulated Dopamine Release SerotoninNeuron->DopamineRelease No Autoregulation Dyskinesia L-DOPA Induced Dyskinesia (LID) DopamineRelease->Dyskinesia Pulsatile Stimulation Agonist 1-(6-Fluoropyridin-2-yl) piperazine Agonist Receptor 5-HT1A Autoreceptor (Raphe Nuclei) Agonist->Receptor Selective Binding Inhibition Hyperpolarization & Reduced Firing Receptor->Inhibition Gi/o Signaling Inhibition->SerotoninNeuron Dampens Activity

Figure 1: Mechanism of Action. The fluoropyridine-piperazine agonist acts as a 'brake' on serotonergic neurons, preventing the erratic dopamine release that causes dyskinesia.

Retrosynthetic Strategy

The synthesis is disconnected into two primary phases:

  • Core Construction: Formation of the aryl-piperazine bond via SNAr.

  • Diversification: N-alkylation of the secondary amine to attach the "tail" (linker and distal aryl group) responsible for receptor subtype selectivity (e.g., 5-HT1A vs. D2).

Key Challenge: The reaction of 2,6-difluoropyridine with piperazine must be controlled to prevent the formation of the bis-substituted byproduct (2,6-di(piperazin-1-yl)pyridine).

Detailed Protocols

Protocol A: Synthesis of the Core Intermediate

Target: 1-(6-Fluoropyridin-2-yl)piperazine Reaction Type: Nucleophilic Aromatic Substitution (SNAr)

Reagents & Materials:

  • Substrate: 2,6-Difluoropyridine (1.0 equiv)

  • Nucleophile: Piperazine (Anhydrous, 5.0 equiv )

  • Base: Potassium Carbonate (K₂CO₃, 1.5 equiv) or DIPEA (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMSO (for faster rates)

  • Workup: Dichloromethane (DCM), Brine, Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (5.0 equiv) in MeCN (10 mL/g of substrate).

    • Expert Insight: The large excess of piperazine serves two roles: it acts as a base and statistically favors mono-substitution. The high solubility of excess piperazine in water simplifies purification.

  • Addition: Add 2,6-Difluoropyridine (1.0 equiv) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (System: 10% MeOH in DCM). The product will be more polar than the starting pyridine but less polar than the bis-byproduct.

    • Self-Validating Check: The starting material (2,6-difluoropyridine) is volatile; ensure the condenser is efficient. Disappearance of the distinct difluoro-pyridine doublet in 19F NMR (-70 ppm region) indicates consumption.

  • Workup:

    • Cool to room temperature and concentrate the solvent under reduced pressure.[3]

    • Resuspend the residue in DCM and water.

    • Critical Wash: Wash the organic layer 3x with water. This removes the excess unreacted piperazine (highly water-soluble).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via column chromatography (SiO₂, DCM:MeOH:NH₄OH gradient 95:5:0.5).

    • Yield: Expected yield >85%.

    • Appearance: Pale yellow oil or low-melting solid.

Protocol B: N-Alkylation (Coupling)

Target: 1-(6-Fluoropyridin-2-yl)-4-(alkyl/aryl)piperazine Derivative Reaction Type: SN2 Alkylation

Reagents:

  • Amine: 1-(6-Fluoropyridin-2-yl)piperazine (1.0 equiv)

  • Electrophile: Aryl-alkyl halide (e.g., 4-(3-chloropropyl)benzene) (1.1 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Catalyst: Potassium Iodide (KI, 0.1 equiv) - Finkelstein condition

  • Solvent: DMF or Acetone

Methodology:

  • Suspend the amine, electrophile, K₂CO₃, and KI in DMF (5 mL/mmol).

  • Heat to 60°C for 12 hours.

  • Workup: Dilute with EtOAc, wash copiously with water and brine (to remove DMF).

  • Salt Formation: Dissolve the free base in diethyl ether and treat with HCl/Ether (2M) to precipitate the hydrochloride salt for biological testing.

Quality Control & Characterization

To ensure the integrity of the synthesized ligands, the following spectral characteristics must be verified.

TechniqueParameterDiagnostic Signal / Criteria
1H NMR Pyridine Protonsδ 7.6 (q, 1H, H-4), δ 6.5 (dd, 1H, H-3), δ 6.3 (dd, 1H, H-5). Look for distinct coupling to Fluorine.
1H NMR Piperazine RingTwo triplets at δ 3.5 (adjacent to Pyridine) and δ 2.9 (adjacent to NH).
19F NMR Fluorine ShiftSingle peak around -72 to -75 ppm . (Disappearance of SM peak at -70 ppm).
HPLC Purity>95% (254 nm). Impurity < 0.5% for bis-substituted byproduct.
MS (ESI) Molecular Ion[M+H]+ consistent with calc. mass (e.g., 182.1 for core).

Synthetic Workflow Visualization

The following diagram illustrates the chemical logic and critical control points (CCP) for the synthesis.

Synthesis SM1 2,6-Difluoropyridine Step1 S_NAr Reaction (Reflux, MeCN, 6h) SM1->Step1 SM2 Piperazine (5.0 eq) SM2->Step1 CCP1 CCP: Aqueous Wash (Removes excess Piperazine) Step1->CCP1 Intermediate 1-(6-Fluoropyridin-2-yl) piperazine CCP1->Intermediate Coupling N-Alkylation (R-X, K2CO3, DMF) Intermediate->Coupling Final Final Drug Candidate (HCl Salt) Coupling->Final

Figure 2: Synthetic Workflow. Note the Critical Control Point (CCP) at the aqueous wash stage to ensure stoichiometry control.

Safety & Handling

  • 2,6-Difluoropyridine: Volatile and flammable. Handle in a fume hood.

  • Piperazine: Strong sensitizer and corrosive. Avoid dust inhalation; use weigh boats and immediate dissolution.

  • Fluorinated Intermediates: While generally stable, avoid strong acids during the initial SNAr step to prevent protonation of the piperazine nucleophile, which would kill reactivity.

References

  • Newman-Tancredi, A., et al. (2020).[1] "The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets."[1] Neuropharmacology, 167, 107997.[1] Link

  • McCreary, A. C., et al. (2016). "NLX-112, a novel, selective 5-HT1A receptor agonist: behavioral profile and effects in animal models of Parkinson's disease."[1][4] Neuropharmacology. Link

  • Luh, B. J., et al. (2001).[5] "Synthesis of piperazines: Nucleophilic displacement strategies." Synthesis, 361-363.[5] Link

  • Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution (SNAr): Mechanism and Trends." Link

  • Neurolixis. (2025).[6][7][8] "NLX-112 (Befiradol) Mechanism of Action in PD." Link

Sources

Application Note: High-Throughput Profiling of Serotonergic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 1-(6-Fluoropyridin-2-yl)piperazine as a Privileged Scaffold in GPCR Fragment Screening

Executive Summary

This guide details the integration of 1-(6-Fluoropyridin-2-yl)piperazine (hereafter 6-FPP ) into High-Throughput Screening (HTS) workflows. While arylpiperazines are established "privileged structures" in medicinal chemistry—particularly for G-Protein Coupled Receptors (GPCRs) like Serotonin (5-HT) and Dopamine (D2/D3)—the 6-fluoro derivative offers unique physicochemical advantages. The fluorine atom at the C6 position of the pyridine ring modulates basicity (pKa), blocks metabolic oxidation sites, and alters lipophilicity (


), making it an ideal fragment probe  or scaffold  for developing metabolically stable neuroactive ligands.

This protocol focuses on using 6-FPP as a reference fragment and starting scaffold in a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP functional assay targeting the 5-HT1A receptor .

Chemical Profile & Handling

Successful HTS requires rigorous control over compound integrity. 6-FPP acts as a secondary amine base; its handling differs from neutral lipophilic compounds.

PropertyValue / CharacteristicImpact on HTS
IUPAC Name 1-(6-Fluoropyridin-2-yl)piperazineCore scaffold identity.
Molecular Weight ~181.21 g/mol Ideal fragment size (<200 Da).
Solubility High in DMSO (>100 mM); Mod. in waterLow risk of precipitation in aqueous buffers compared to full-sized drugs.
Basicity (pKa) ~8.5 (Piperazine N)Positively charged at physiological pH (7.4). Avoid phosphate buffers if high concentrations are used (precipitation risk).
Fluorescence Weak UV absorbanceLow interference in TR-FRET, but potential interference in UV-based aggregation assays .

Storage Protocol:

  • Stock Solution: Prepare 100 mM in 100% DMSO. Store at -20°C.

  • Freeze-Thaw: Limit to <5 cycles. The secondary amine is prone to oxidative degradation if repeatedly exposed to air/moisture.

Mechanistic Rationale: Why this Scaffold?

The 1-(2-pyridyl)piperazine moiety is a known pharmacophore for 5-HT1A (partial agonist) and D2 receptors. However, the "parent" scaffold suffers from rapid Phase I metabolism (hydroxylation).

The Fluorine Effect:

  • Metabolic Blocking: Fluorine at the 6-position blocks oxidative attack, a common clearance route for pyridyl-piperazines.

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing non-specific binding (NSB) to plasma proteins compared to the non-fluorinated analog.

  • Fragment Efficiency: In Fragment-Based Drug Discovery (FBDD), 6-FPP serves as a high-quality "seed." If this fragment binds, it confirms the pocket can accommodate the pyridyl-piperazine motif, justifying the synthesis of elaborate libraries around the secondary amine.

Diagram 1: Structural Logic & SAR Pathway

SAR_Logic Scaffold 1-(2-Pyridyl)piperazine (Parent Scaffold) Mod C6-Fluorine Substitution Scaffold->Mod Medicinal Chem Optimization Result 1-(6-Fluoropyridin-2-yl)piperazine (6-FPP) Mod->Result Effect1 Blocks Metabolic Oxidation (CYP450) Result->Effect1 Effect2 Modulates pKa (Reduced NSB) Result->Effect2 Effect3 Retains 5-HT1A Binding Affinity Result->Effect3

Caption: Structural optimization logic transforming the parent scaffold into the metabolically robust 6-FPP probe.

HTS Protocol: 5-HT1A Functional cAMP Assay

Objective: Determine the functional activity (agonist/antagonist mode) of 6-FPP and libraries derived from it. Assay Principle: 5-HT1A is


-coupled. Agonism inhibits Forskolin-induced cAMP production. We use a TR-FRET competition immunoassay (e.g., HTRF® or LANCE®).
A. Reagents & Equipment[1]
  • Cell Line: CHO-K1 stably expressing human 5-HT1A receptor.

  • Detection: Europium-cryptate labeled anti-cAMP antibody + d2-labeled cAMP (Acceptor).

  • Stimulator: Forskolin (10 µM final).

  • Reference Agonist: Serotonin (5-HT) or Buspirone.

  • Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor - Critical to prevent cAMP degradation).

B. Workflow Steps

Step 1: Compound Preparation (Acoustic Dispensing)

  • Source plate: 10 mM 6-FPP in DMSO.

  • Destination: 384-well low-volume white plate.

  • Dispense 50 nL of compound to achieve final conc. of 10 µM (assuming 50 µL assay volume).

  • Control Wells:

    • Min Signal (Max Inhibition): 1 µM Serotonin + Forskolin.

    • Max Signal (Basal cAMP): DMSO + Forskolin only.

    • Blank: Buffer only (no cells).

Step 2: Cell Addition

  • Harvest CHO-K1 cells. Resuspend in Assay Buffer to 200,000 cells/mL.

  • Dispense 5 µL of cell suspension into wells (1,000 cells/well).

  • Incubate 15 mins at RT (allows compound to bind receptor before pathway activation).

Step 3: Stimulation

  • Add 5 µL of Forskolin (2x concentration) to all wells.

  • Incubate 30-45 mins at RT. Note: 6-FPP acts as a partial agonist; it will inhibit the Forskolin signal, but likely less than full 5-HT.

Step 4: Detection (Lysis & FRET)

  • Add 10 µL of d2-cAMP + Cell Lysis Buffer.

  • Add 10 µL of Anti-cAMP-Europium Cryptate.

  • Incubate 1 hour at RT in the dark.

Step 5: Readout

  • Read on PHERAstar or EnVision.

  • Excitation: 337 nm. Emission: 665 nm (FRET) and 620 nm (Donor).

  • Calculate Ratio:

    
    .
    
Diagram 2: Experimental Workflow

HTS_Workflow Prep Step 1: Acoustic Dispensing (6-FPP into 384-well plate) Cells Step 2: Cell Addition (CHO-K1 5-HT1A) Prep->Cells Inc1 Incubation (15 min) Receptor Binding Cells->Inc1 Stim Step 3: Stimulation (+ Forskolin) Inc1->Stim Inc2 Incubation (45 min) cAMP Accumulation Stim->Inc2 Detect Step 4: TR-FRET Detection (Lysis + Ab Addition) Inc2->Detect Read Step 5: Data Analysis (Ratio 665/620nm) Detect->Read

Caption: Step-by-step TR-FRET cAMP assay workflow for profiling 6-FPP activity.

Data Analysis & Validation

To ensure trustworthiness, the assay must be self-validating using the Z-factor and control normalization.

1. Data Normalization: Since this is a competition assay (high cAMP = low signal), invert the data:



  • Max Control: Forskolin only (High cAMP, Low FRET).

  • Min Control: Forskolin + Saturating 5-HT (Low cAMP, High FRET).

2. Hit Criteria for 6-FPP Derivatives:

  • Agonist Mode: >30% Inhibition of Forskolin signal.

  • Antagonist Mode: If running in antagonist mode (co-adding EC80 5-HT), look for recovery of Forskolin signal.

3. False Positive Check (PAINS): Arylpiperazines can occasionally aggregate.

  • Validation: If a "hit" is observed, re-test in the presence of 0.01% Triton X-100. If activity disappears, the compound was likely acting via non-specific aggregation rather than receptor binding.

References
  • 5-HT1A Receptor Signaling & Ligands

    • Source: National Center for Biotechnology Information (NCBI). "5-HT1A receptor ligands and radiotracers."
    • Link: (Parent scaffold context).

  • Fluorine in Medicinal Chemistry

    • Source: ResearchGate.
    • Link:

  • HTS Assay Protocols (TR-FRET)

    • Source: BMG LABTECH. "High-throughput screening (HTS) basics and readout."
    • Link:

  • Piperazine Scaffold Utility

    • Source: PubMed Central. "The piperazine scaffold for novel drug discovery efforts."[2][3][4]

    • Link:

Disclaimer: This protocol is for research purposes only. 1-(6-Fluoropyridin-2-yl)piperazine is a chemical reagent and should be handled according to MSDS safety standards, specifically regarding potential irritation and toxicity.

Sources

1-(6-Fluoropyridin-2-yl)piperazine as a key intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical Application Note, designed for direct implementation in pharmaceutical development workflows.

A High-Fidelity Scaffold for CNS Ligands and Kinase Inhibitors

Executive Summary

1-(6-Fluoropyridin-2-yl)piperazine (CAS: 223514-16-7) serves as a critical pharmacophore in modern medicinal chemistry, particularly for Central Nervous System (CNS) therapeutics targeting Serotonin (5-HT) and Dopamine (D2/D3) receptors. Its structural uniqueness lies in the 6-fluoro substituent , which modulates metabolic stability (blocking labile metabolic sites) and electronic properties of the pyridine ring, enhancing ligand-receptor binding affinity compared to non-fluorinated analogs.

This guide details a validated, scalable protocol for the synthesis of this intermediate with >98% purity, specifically addressing the challenge of preventing bis-substitution.

Strategic Significance in Drug Design

The 2-pyridylpiperazine moiety is a "privileged structure" in drug discovery. The addition of the fluorine atom at the 6-position introduces specific advantages:

  • Metabolic Blockade: Fluorine mimics hydrogen in size but forms a stronger C-F bond, preventing oxidative metabolism at the susceptible 6-position of the pyridine ring.

  • Electronic Modulation: The electronegativity of fluorine lowers the pKa of the pyridine nitrogen, altering the hydrogen bond acceptor capability and lipophilicity (LogP), which is crucial for blood-brain barrier (BBB) penetration.

Primary Therapeutic Areas:

  • Antipsychotics & Antidepressants: Precursor for "designer" arylpiperazines acting as 5-HT1A agonists and 5-HT2A antagonists.

  • Kinase Inhibitors: Used as a solvent-exposed tail group to improve solubility and pharmacokinetic profiles of ATP-competitive inhibitors.

Synthesis Protocol: The "Gold Standard" Method

The synthesis relies on a Nucleophilic Aromatic Substitution (


) of 2,6-difluoropyridine with piperazine.

Critical Challenge: The starting material, 2,6-difluoropyridine, has two equivalent electrophilic sites. Over-reaction leads to the formation of the byproduct 2,6-bis(piperazin-1-yl)pyridine , which is difficult to separate.

Solution: This protocol utilizes stoichiometric excess of piperazine and temperature control to kinetically favor the mono-substituted product.

3.1 Reaction Mechanism & Pathway

The reaction proceeds via a Meisenheimer complex intermediate. The high nucleophilicity of the secondary amine in piperazine attacks the electron-deficient C-2 position of the pyridine.

SnAr_Mechanism SM1 2,6-Difluoropyridine Complex Meisenheimer Intermediate SM1->Complex Nucleophilic Attack SM2 Piperazine (Excess) SM2->Complex Product 1-(6-Fluoropyridin-2-yl) piperazine Complex->Product - HF (Base scavenged) Byproduct Bis-substituted Impurity Product->Byproduct Over-reaction (Avoided by Excess SM2)

Figure 1: Reaction pathway highlighting the critical branching point between mono-substitution (desired) and bis-substitution (impurity).

3.2 Experimental Procedure

Scale: 10.0 g Input (2,6-Difluoropyridine)

Reagents:

  • 2,6-Difluoropyridine (1.0 eq, 10.0 g, 86.9 mmol)

  • Piperazine (Anhydrous) (4.0 eq, 29.9 g, 347.6 mmol)

  • Acetonitrile (ACN) or DMSO (100 mL, 10 Vol)

  • Potassium Carbonate (

    
    ) (1.5 eq, 18.0 g) – Optional if using excess piperazine as base, but recommended for cleaner workup.
    

Step-by-Step Protocol:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Piperazine (4.0 eq) in Acetonitrile (80 mL) . Heat gently to 40°C to ensure complete dissolution.

    • Note: Using 4 equivalents is non-negotiable. It acts as both the nucleophile and the proton scavenger, statistically minimizing the chance of the product reacting with a second pyridine molecule.

  • Addition: Add 2,6-Difluoropyridine (1.0 eq) dropwise over 30 minutes.

    • Caution: Exothermic reaction.[1] Maintain internal temperature < 50°C during addition.

  • Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours.

    • Monitoring: Check by TLC (System: 10% MeOH in DCM) or HPLC. The starting material should be consumed. The bis-substituted impurity appears as a more non-polar spot/peak if formed.

  • Workup (Extraction Method):

    • Cool reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove Acetonitrile.

    • Resuspend the residue in Water (100 mL) and Dichloromethane (DCM, 100 mL) .

    • Crucial Step: The excess piperazine is highly water-soluble. The desired product is lipophilic.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine organic layers and wash with Brine (50 mL) .

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification (if required):

    • The crude oil is often sufficiently pure (>95%).

    • If higher purity is needed, convert to the Hydrochloride Salt : Dissolve free base in Ethanol, add 4M HCl/Dioxane (1.1 eq), and precipitate with Diethyl Ether. This yields a white crystalline solid.

3.3 Quantitative Data & Yields
ParameterValueNotes
Theoretical Yield 15.75 gBased on 10g SM input
Typical Isolated Yield 13.4 – 14.2 g (85-90%)High efficiency due to excess piperazine
Purity (HPLC) > 98.5%(Area %) at 254 nm
Appearance Pale Yellow Oil (Free Base)White Solid (HCl Salt)
Melting Point (HCl) 240–242°CDecomposes
Quality Control & Characterization

To validate the identity of the intermediate, compare against these standard spectral data points.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.58 (q, 
      
      
      
      Hz, 1H, Py-H4)
    • 
       6.45 (dd, 
      
      
      
      Hz, 1H, Py-H3/5)
    • 
       6.18 (dd, 
      
      
      
      Hz, 1H, Py-H3/5)
    • 
       3.45–3.55 (m, 4H, Piperazine-CH2 adjacent to N-Py)
      
    • 
       2.95–3.05 (m, 4H, Piperazine-CH2 adjacent to NH)
      
    • 
       1.80 (bs, 1H, NH)
      
  • 
     NMR: 
    
    • Distinct singlet around -70 to -72 ppm (referenced to

      
      ).
      
  • Mass Spectrometry (ESI+):

Application Case Study: Fragment Coupling

Objective: Synthesis of a 5-HT1A Agonist candidate via alkylation.

This intermediate is rarely the final drug; it is the "warhead" attached to a linker.

Workflow:

  • Linker Attachment: React 1-(6-fluoropyridin-2-yl)piperazine with 1-bromo-3-chloropropane (or similar halo-alkyl linker) in the presence of

    
     in Acetone.
    
  • Coupling: The resulting chloride intermediate is then reacted with a secondary pharmacophore (e.g., a substituted amide or indole) to generate the final library compound.

Synthesis_Workflow Step1 Step 1: Core Synthesis (2,6-Difluoropyridine + Piperazine) Step2 Step 2: Purification (DCM Extraction / HCl Salt Formation) Step1->Step2 85-90% Yield Step3 Step 3: Linker Attachment (Alkylation with 1-bromo-3-chloropropane) Step2->Step3 K2CO3, Acetone Step4 Step 4: Library Generation (Coupling with secondary pharmacophore) Step3->Step4 Final API Assembly

Figure 2: Integration of the intermediate into a broader pharmaceutical synthesis workflow.

Safety & Handling
  • Corrosivity: 2,6-Difluoropyridine is volatile and can cause skin irritation. Handle in a fume hood.

  • Fluoride Release: The reaction generates HF equivalents (neutralized by base). Ensure waste streams are treated for fluoride content if scaling up to kg quantities.

  • Storage: The free base is an oil and can absorb

    
     from the air. Store under Nitrogen or Argon at 2–8°C. The HCl salt is stable at room temperature.
    
References
  • Scaffold Utility: Chem-Impex International. "1-(6-Fluoropyridin-2-yl)piperazine Product Data." Accessed Oct 2023.

  • General Piperazine Synthesis: National Institutes of Health (NIH). "Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction." PubMed Central.

  • Fluorine in Med-Chem: ResearchGate. "Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines."

  • Reaction Mechanism: Organic Chemistry Portal. "Synthesis of Piperazines."

  • Related Drug Analog (Flibanserin): National Institutes of Health (NIH). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA."

Sources

Application Note: Pharmacological Characterization of 1-(6-Fluoropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The compound 1-(6-Fluoropyridin-2-yl)piperazine represents a critical "privileged scaffold" in medicinal chemistry. It belongs to the arylpiperazine class, a structural motif ubiquitous in ligands targeting G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT) and Dopamine (D2/D3) receptors.[1]

While the non-fluorinated analog (1-(2-pyridyl)piperazine) is a known metabolite of azapirone anxiolytics (e.g., buspirone), the 6-fluoro substitution is strategically employed to modulate metabolic stability (blocking oxidative metabolism at the


-position) and alter the electronic profile of the pyridine ring.

This guide provides a standardized workflow to characterize the affinity and efficacy of this compound at its primary predicted target: the 5-HT


 Receptor .
Compound Management & Handling

Chemical Properties:

  • Lipophilicity: The fluorine atom increases lipophilicity (

    
    ) compared to the parent pyridine, potentially enhancing membrane permeability but reducing aqueous solubility.
    
  • Basicity: The secondary amine of the piperazine ring is basic (

    
    ).
    

Preparation Protocol:

Parameter Specification Rationale
Stock Solvent 100% DMSO (Anhydrous) Ensures complete solubilization of the lipophilic aryl core.
Stock Conc. 10 mM or 50 mM High concentration minimizes DMSO volume in final assay (<1%).
Storage -20°C (Desiccated) Prevents hydrolytic degradation; Fluorine-carbon bonds are stable, but the amine is reactive.

| Working Sol. | Serial dilution in Assay Buffer | Critical: Do not dilute directly from 100% DMSO to aqueous buffer if >10µM is needed; use an intermediate step to prevent precipitation. |

Primary Assay: Radioligand Competition Binding (5-HT )

Objective: Determine the binding affinity (


) of the compound by measuring its ability to displace a known radioligand.
A. Reagents & System
  • Receptor Source: CHO-K1 or HEK293 membranes stably expressing human recombinant 5-HT

    
    .
    
  • Radioligand:

    
    -8-OH-DPAT (Specific Activity ~170 Ci/mmol). Note: This is the gold standard agonist radioligand.
    
  • Non-Specific Binding (NSB) Control: 10 µM Serotonin (5-HT) or Way-100635.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    , 0.1% Ascorbic Acid (prevents oxidation of amine ligands).
    
B. Experimental Workflow
  • Membrane Prep: Thaw membranes and homogenize in Assay Buffer. Dilute to 5–10 µg protein/well.

  • Plate Setup (96-well):

    • Total Binding (TB): Buffer + Membranes + Radioligand.

    • NSB: Buffer + Membranes + Radioligand + 10 µM Serotonin.[2]

    • Test Compound: Buffer + Membranes + Radioligand + 1-(6-Fluoropyridin-2-yl)piperazine (10 concentrations, 0.1 nM – 10 µM).

  • Incubation: 60 minutes at 27°C (Room Temp). Equilibrium is faster for lipophilic piperazines.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Why PEI? Arylpiperazines are "sticky"; PEI coats the glass fibers to reduce non-specific binding of the radioligand to the filter itself.

  • Readout: Liquid Scintillation Counting (LSC).

C. Data Analysis

Calculate


 using the Cheng-Prusoff equation:


[2][3]
  • 
     = Concentration of radioligand used (typically 0.5 – 1.0 nM).
    
  • 
     = Dissociation constant of 
    
    
    
    -8-OH-DPAT (experimentally determined, typically ~1.0 nM).[2]
Secondary Assay: Functional cAMP Inhibition (G Signaling)

Objective: Determine if the compound acts as an Agonist (activates receptor) or Antagonist (blocks activation). 5-HT


 couples to G

proteins, inhibiting Adenylyl Cyclase.
A. Signaling Pathway Visualization

The following diagram illustrates the mechanistic pathway being interrogated.

G Ligand 1-(6-Fluoropyridin-2-yl) piperazine Receptor 5-HT1A Receptor Ligand->Receptor Binding G_Protein Gi/o Protein (Inhibitory) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP (Decreased) AC->cAMP Conversion Blocked Forskolin Forskolin (Stimulator) Forskolin->AC Stimulation ATP ATP ATP->AC

Figure 1: Gi-coupled signaling pathway. Agonists inhibit cAMP production induced by Forskolin.

B. Protocol: TR-FRET (e.g., HTRF or LANCE)

Since 5-HT


 is G

-coupled, basal cAMP is low. We must artificially raise cAMP levels with Forskolin to observe the inhibition caused by the agonist.
  • Cell Seeding: Use CHO-h5HT1A cells. Seed 2,000 cells/well in 384-well low-volume plates.

  • Agonist Mode (Test for Activation):

    • Add Compound (diluted in buffer containing 500 µM IBMX to block phosphodiesterase).

    • Add 10 µM Forskolin immediately.

    • Incubate 30–45 mins at RT.

    • Result: If the compound is an agonist, cAMP signal will decrease relative to Forskolin-only wells.

  • Antagonist Mode (Test for Blocking):

    • Add Compound + Reference Agonist (

      
       of Serotonin).
      
    • Add Forskolin.[4]

    • Result: If the compound is an antagonist, it will restore the cAMP signal suppressed by Serotonin.

  • Detection: Add TR-FRET donor (Eu-cryptate) and acceptor (d2-labeled cAMP). Read on a compatible plate reader (e.g., EnVision).

Troubleshooting & Validation
IssueProbable CauseSolution
High Filter Binding Lipophilicity of fluorinated ringIncrease PEI soak time to 2 hours; add 0.1% BSA to wash buffer.
Insoluble Compound "Crash out" in aqueous bufferEnsure final DMSO concentration is 0.5–1%. Sonicate stock solution.
Low Signal Window Poor receptor expressionValidate membrane

with Saturation Binding before Competition Binding.
Variable IC50 Oxidation of piperazineMandatory: Use fresh Ascorbic Acid (0.1%) in all buffers.
References
  • Arylpiperazine SAR & Design

    • Modifications of the arylpiperazine scaffold for 5-HT1A selectivity.
    • Source:Journal of Medicinal Chemistry.
  • Radioligand Binding Protocols

    • Standardized GPCR binding protocols for 5-HT receptors.
    • Source:National Institute of Mental Health (NIMH) PDSP Protocol Book.
  • Functional Assay Methodology

    • LANCE Ultra cAMP Assays for Gi-coupled receptors.
    • Source:Revvity (formerly PerkinElmer)
  • Metabolic Stability Context

    • Fluorine substitution effects on metabolic stability of piperazines.
    • Source:Journal of Fluorine Chemistry.

Sources

Technical Guide: 1-(6-Fluoropyridin-2-yl)piperazine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical note details the rational design, synthesis, and biological application of 1-(6-fluoropyridin-2-yl)piperazine as a high-value scaffold in kinase inhibitor development. While often recognized in GPCR ligands (specifically 5-HT receptors), this moiety serves a critical role in kinase medicinal chemistry as a solvent-front extender . The fluoropyridine "cap" modulates basicity and metabolic stability, while the piperazine linker improves aqueous solubility. This guide provides a self-validating synthetic protocol via Nucleophilic Aromatic Substitution (


) and outlines downstream integration into kinase screening cascades.

Rational Design & Chemical Utility

The integration of 1-(6-fluoropyridin-2-yl)piperazine addresses three common failure modes in kinase drug discovery: solubility , metabolic liability , and off-target toxicity .

The "Fluorine Effect" on Pyridine

Replacing a hydrogen or a generic alkyl group with a fluorine atom at the 6-position of the pyridine ring induces specific electronic changes:

  • pKa Modulation: The strong electronegativity of fluorine lowers the

    
     of the pyridine nitrogen (approx. 
    
    
    
    2–3 vs. 5.2 for pyridine). This reduces protonation at physiological pH, potentially improving membrane permeability (
    
    
    ) while maintaining the solubility benefits of the piperazine nitrogen (
    
    
    ).
  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at the 6-position blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, a common clearance route for pyridine-containing drugs [1].

Piperazine Geometry

The piperazine ring exists predominantly in a chair conformation. In kinase inhibitors, it acts as a rigid linker that projects the fluoropyridine tail into the solvent-exposed region of the ATP binding pocket, often forming water-mediated hydrogen bonds or engaging specific residues (e.g., Asp/Glu) at the pocket rim [2].

Synthetic Protocol: Generation of the Scaffold

Objective: Selective mono-substitution of 2,6-difluoropyridine to yield 1-(6-fluoropyridin-2-yl)piperazine. Challenge: Preventing the formation of the bis-substituted byproduct (2,6-di(piperazin-1-yl)pyridine).

Reagents & Equipment
  • Substrate: 2,6-Difluoropyridine (CAS: 1513-65-1)

  • Nucleophile: Piperazine (Anhydrous)

  • Base: Potassium Carbonate (

    
    ) or 
    
    
    
    -Diisopropylethylamine (DIPEA)
  • Solvent: Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN)

  • Monitoring: LC-MS (ESI+) and TLC (Silica, 10% MeOH in DCM)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (3.0 equivalents) in MeCN (0.5 M concentration).

    • Expert Insight: Using a large excess of piperazine (3-5 eq) is the critical control step to statistically favor mono-substitution over bis-substitution.

  • Addition: Add DIPEA (1.2 eq) followed by the slow, dropwise addition of 2,6-Difluoropyridine (1.0 eq) at room temperature.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor via LC-MS every hour.

    • Target Mass:

      
       (Product).
      
    • Byproduct Mass:

      
       (Bis-substituted).
      
  • Workup (Self-Validating Step):

    • Once the starting material is consumed (<2% remaining), cool to room temperature.

    • Dilute with water and extract with Ethyl Acetate (EtOAc) x3.

    • Purification Logic: The excess piperazine stays in the aqueous phase (highly polar). The mono-substituted product extracts into the organic phase.

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. If necessary, purify via flash column chromatography (DCM:MeOH:NH3 gradient).
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2,6-Difluoropyridine Reaction Reaction: 80°C, 4-6 hours (SnAr Mechanism) Start->Reaction Reagents Reagents: Piperazine (3 eq) DIPEA, MeCN Reagents->Reaction Checkpoint QC Checkpoint: LC-MS Monitoring Target m/z: 182.1 Reaction->Checkpoint Checkpoint->Reaction Incomplete Workup Workup: Aqueous Extraction Remove excess Piperazine Checkpoint->Workup Conversion >98% Product Final Product: 1-(6-Fluoropyridin-2-yl)piperazine Workup->Product

Figure 1: Reaction workflow for the selective mono-substitution of 2,6-difluoropyridine.

Application: Integration into Kinase Inhibitors

Once synthesized, the secondary amine of the piperazine serves as the attachment point to the kinase-binding core.

Coupling Strategies
  • Buchwald-Hartwig Amination: If the kinase core (e.g., a pyrimidine or quinoline) has a halide (Cl/Br).

    • Catalyst:

      
       / Xantphos or RuPhos.
      
    • Base:

      
      .
      
  • Nucleophilic Displacement (

    
    ):  If the kinase core is an electron-deficient heterocycle (e.g., 4-chloropyrimidine).
    
    • Conditions: DIPEA, n-BuOH, 120°C (Microwave).

Biological Validation: Kinase Assay Protocol

To validate the inhibitor, a biochemical assay measuring ADP production (e.g., ADP-Glo™) is recommended due to its universal applicability.

Assay Logic

The assay detects the conversion of ATP to ADP by the kinase. The fluoropyridine-piperazine tail does not bind the hinge but extends to the solvent front, improving the residence time (


) or solubility, which is indirectly observed via 

stability.
Protocol (ADP-Glo Format)
  • Compound Prep: Serial dilute the inhibitor (starting at 10 µM) in 100% DMSO (acoustic dispensing preferred).

  • Enzyme Reaction:

    • Add 2 µL Kinase/Substrate buffer to a 384-well white plate.

    • Add 50 nL compound.

    • Add 2 µL ATP (at

      
       concentration).
      
    • Incubate at RT for 60 min.

  • Detection:

    • Add 4 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 8 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence.

  • Validation: Calculate Z' factor. A value > 0.5 indicates a robust assay.

Assay Cascade Diagram

AssayCascade Library Compound Library (Fluoropyridine Analogs) Primary Primary Screen Single Point @ 10µM (ADP-Glo) Library->Primary Filter Hit Selection >50% Inhibition Primary->Filter DoseResp Dose Response 10-point IC50 Determine Potency Filter->DoseResp Biophys Biophysical Validation (SPR / Thermal Shift) Confirm Binding Mode DoseResp->Biophys Potent Hits (<100nM)

Figure 2: Screening cascade for validating kinase inhibitors containing the fluoropyridine scaffold.

Data Summary & ADME Profile

The following table summarizes the expected physicochemical improvements when using 1-(6-fluoropyridin-2-yl)piperazine compared to a non-fluorinated phenyl-piperazine analog.

PropertyPhenyl-Piperazine (Reference)6-Fluoro-Pyridine-Piperazine (Target)Impact
LogD (pH 7.4) ~2.5~1.8Improved Solubility
pKa (Pyridine N) N/A~2.5Reduced Lysosomal Trapping
Metabolic Stability Low (Para-hydroxylation)HighBlocked Metabolic Soft-spot
H-Bonding Donor/AcceptorEnhanced Acceptor (F)Potential Solvent Interaction

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[1][2] Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Lombardo, F., et al. (2014). The role of the piperazine scaffold in medicinal chemistry. Comprehensive Medicinal Chemistry III. Link (Generic Reference to Piperazine Utility).

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

Application of 1-(6-Fluoropyridin-2-yl)piperazine in anti-inflammatory agent research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(6-Fluoropyridin-2-yl)piperazine in Anti-Inflammatory Therapeutics

Executive Summary & Pharmacophore Rationale

1-(6-Fluoropyridin-2-yl)piperazine is a privileged scaffold in medicinal chemistry, serving as a critical building block for "dual-action" anti-inflammatory agents and neuro-immunomodulators. Unlike generic piperazine linkers, this fluorinated moiety offers distinct physicochemical advantages that solve common failure modes in early drug discovery:

  • Metabolic Blockade: The C6-fluorine atom blocks a primary site of oxidative metabolism (CYP450-mediated oxidation) on the pyridine ring, significantly extending the half-life (

    
    ) of the parent compound.
    
  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the

    
     of the pyridine nitrogen, reducing non-specific protein binding (hERG liability) while maintaining affinity for GPCRs (e.g., 5-HT1A, D2) and Kinases (e.g., CDK4/6).
    
  • Lipophilicity Tuning: It provides a calculated

    
     adjustment, enhancing blood-brain barrier (BBB) penetration—essential for targeting neuro-inflammatory pathways (e.g., microglial activation).
    

This guide details the application of this scaffold in synthesizing inhibitors for neuro-inflammation (via serotonergic modulation) and peripheral cytokine storms (via kinase inhibition), complete with validated synthesis and assay protocols.

Mechanistic Applications

A. Neuro-Immunomodulation (The 5-HT1A Axis)

Recent research identifies the serotonin 5-HT1A receptor as a potent regulator of inflammation. Agonists incorporating the aryl-piperazine motif can suppress the release of pro-inflammatory cytokines (TNF-


, IL-6) from microglia and macrophages.
  • Mechanism: The 1-(6-fluoropyridin-2-yl)piperazine moiety mimics the pharmacophore of buspirone but with enhanced metabolic stability. Binding to 5-HT1A inhibits the NF-

    
    B signaling pathway, preventing the transcription of inflammatory genes.
    
B. Kinase Inhibition (The CDK/MAPK Axis)

In peripheral inflammation (e.g., Rheumatoid Arthritis), Cyclin-Dependent Kinases (CDKs) drive the proliferation of inflammatory synoviocytes.

  • Mechanism: The pyridine nitrogen acts as a hinge-binder in the ATP-binding pocket of kinases. The piperazine tail extends into the solvent-exposed region, allowing for solubilizing substitutions.

Visualization: Mechanism of Action

The following diagram illustrates the dual pathway modulation potential of this scaffold.

G Scaffold 1-(6-Fluoropyridin-2-yl) piperazine Scaffold GPCR 5-HT1A Receptor (Microglia/Macrophage) Scaffold->GPCR Agonist Binding Kinase CDK4/6 or MAPK (Synoviocytes) Scaffold->Kinase ATP Competition cAMP ↓ cAMP Levels GPCR->cAMP NFkB Inhibition of NF-κB Translocation cAMP->NFkB Cytokine ↓ TNF-α, IL-6 (Anti-Inflammatory) NFkB->Cytokine Prolif ↓ Cell Proliferation Kinase->Prolif

Figure 1: Dual-mechanism pathway showing how the scaffold targets GPCRs to suppress cytokine release and Kinases to halt inflammatory cell proliferation.

Protocol 1: Chemical Synthesis of the Scaffold

Objective: Selective synthesis of 1-(6-fluoropyridin-2-yl)piperazine via Nucleophilic Aromatic Substitution (


).
Challenge:  Preventing the formation of the bis-substituted byproduct (1,4-bis(6-fluoropyridin-2-yl)piperazine).

Reagents:

  • 2,6-Difluoropyridine (1.0 eq)

  • Piperazine (anhydrous, 5.0 eq) – Excess is critical to favor mono-substitution.

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMSO.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (5.0 eq, 43.0 g) in MeCN (100 mL).

  • Base Addition: Add

    
      (2.0 eq, 27.6 g) to the solution.
    
  • Controlled Addition: Heat the mixture to 60°C. Add 2,6-Difluoropyridine (1.0 eq, 11.5 g) dropwise over 30 minutes. Note: Rapid addition increases bis-substitution.

  • Reaction: Reflux at 80-85°C for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1). The product spot will appear more polar than the starting pyridine.

  • Workup:

    • Cool to room temperature. Filter off inorganic salts (

      
      /KF).
      
    • Concentrate the filtrate under reduced pressure to remove MeCN.

    • Resuspend residue in Water (50 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).

  • Purification: The excess piperazine remains in the aqueous phase. Wash the organic layer with brine, dry over

    
    , and concentrate.
    
    • Refinement: If high purity is required, recrystallize from Hexane/EtOAc.

  • Validation:

    • Yield: Expected 85–92%.

    • 1H NMR (CDCl3): Look for piperazine protons (~2.9 ppm, ~3.5 ppm) and distinct pyridine aromatic signals (~6.2 ppm, dd).

Protocol 2: In Vitro Anti-Inflammatory Validation

Objective: Quantify the anti-inflammatory potency of derivatives using the LPS-induced RAW 264.7 Macrophage model.

Materials:

  • RAW 264.7 cells (ATCC).

  • Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Griess Reagent (for Nitric Oxide detection).

  • TNF-

    
     ELISA Kit.
    

Workflow:

StepActionCritical Parameter
1. Seeding Plate RAW 264.7 cells in 96-well plates (

cells/well).
Allow 24h attachment.
2. Treatment Pre-treat cells with Test Compound (0.1 – 10

M) for 1 hour.
Include Vehicle Control (DMSO < 0.1%).
3. Induction Add LPS (final conc. 1

g/mL) to induce inflammation.
Incubate for 24 hours at 37°C, 5%

.
4. NO Assay Transfer 100

L supernatant to a new plate. Add 100

L Griess Reagent.
Read Absorbance at 540 nm immediately.
5. Cytokine Use remaining supernatant for TNF-

ELISA.
Follow kit manufacturer's standard curve.

Data Analysis: Calculate % Inhibition using the formula:



  • Success Criteria: An

    
     indicates a promising lead candidate.
    

Synthesis Workflow Diagram

Synthesis Start Start: 2,6-Difluoropyridine Reaction Reaction: SNAr Mechanism Reflux MeCN, 80°C, 4-6h Start->Reaction Dropwise Addition Pip Reagent: Piperazine (5.0 eq) + K2CO3 Pip->Reaction Check Checkpoint: TLC (DCM/MeOH 9:1) Monitor Disappearance of SM Reaction->Check Workup Workup: Filter Salts -> DCM Extraction Excess Piperazine stays in Aqueous Check->Workup Complete Product Final Product: 1-(6-Fluoropyridin-2-yl)piperazine Yield: ~85-90% Workup->Product

Figure 2: Optimized synthetic route emphasizing the excess piperazine strategy to prevent bis-substitution.

References

  • Application in Kinase Inhibitors (CDK4/6)

    • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023).
    • Source: PMC (PubMed Central).
    • Context: Describes the use of piperazine-pyridine scaffolds in drugs like Palbociclib.
    • URL:[Link]

  • Anti-Inflammatory Piperazine Derivatives

    • Title: Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone.
    • Source: PubMed (Inflammopharmacology).
    • Context: Validates the anti-inflammatory potential (TNF-alpha reduction) of piperazine derivatives.[1]

    • URL:[Link]

  • Neuro-Immunomodulation (5-HT1A)

    • Title: Synthesis and Biological Evaluation of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists.[2]

    • Source: ResearchG
    • Context: Details the synthesis and receptor binding profiles of fluoropyridine-piperazine analogs.
    • URL:[Link]

  • General Synthesis & Properties

    • Title: Piperazine - Wikipedia (Chemical Properties & Industrial Synthesis).
    • Source: Wikipedia.
    • URL:[Link]

Sources

1-(6-Fluoropyridin-2-yl)piperazine in designing anxiolytic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(6-Fluoropyridin-2-yl)piperazine Scaffolds in Anxiolytic Drug Design

Introduction: The Fluorine Advantage in Arylpiperazines

In the development of anxiolytics, the arylpiperazine moiety is a "privileged structure," serving as the primary pharmacophore for serotonin 5-HT1A receptor ligands (e.g., buspirone, gepirone). However, first-generation analogs often suffer from rapid metabolic clearance and poor selectivity.[1]

The incorporation of a 1-(6-fluoropyridin-2-yl)piperazine core represents a critical evolution in this design class.[1] Unlike its non-fluorinated counterparts (e.g., 1-(2-pyridyl)piperazine, 1-PP), the 6-fluoro derivative offers two distinct mechanistic advantages:

  • Metabolic Blockade: The C6-fluorine atom blocks oxidative metabolism at the pyridine ring, a common clearance pathway for 1-PP derivatives.[1]

  • Electronic Modulation: The high electronegativity of fluorine reduces the basicity of the pyridine nitrogen, altering the hydrogen-bond acceptor capability and potentially tuning the affinity for the 5-HT1A receptor's aspartate residue (Asp116).

This guide details the synthesis, pharmacological validation, and experimental protocols for utilizing this scaffold in next-generation anxiolytic discovery.

Synthetic Protocol: Nucleophilic Aromatic Substitution (S_NAr)

The most robust route to 1-(6-fluoropyridin-2-yl)piperazine is the S_NAr reaction of 2,6-difluoropyridine with piperazine.[1] This method exploits the electron-deficient nature of the pyridine ring, further activated by the electronegative fluorine atoms.[2][3]

Mechanism of Action

The reaction proceeds via a Meisenheimer complex intermediate.[2] The nucleophilic nitrogen of piperazine attacks the C2 position of the pyridine, temporarily disrupting aromaticity. The intermediate collapses by expelling a fluoride ion, restoring aromaticity.[2]

SNAr_Mechanism cluster_conditions Reaction Conditions Reactants 2,6-Difluoropyridine + Piperazine Transition Meisenheimer Complex (Anionic Intermediate) Reactants->Transition Nucleophilic Attack (k1) Product 1-(6-Fluoropyridin-2-yl)piperazine + HF (neutralized) Transition->Product Fluoride Elimination (k2) Cond Solvent: Acetonitrile or DMF Base: K2CO3 or Et3N Temp: 80°C - Reflux

Figure 1: S_NAr reaction pathway for the synthesis of the fluorinated core.

Step-by-Step Synthesis Protocol

Reagents:

  • 2,6-Difluoropyridine (1.0 equiv)

  • Piperazine (3.0 - 5.0 equiv) Note: Excess prevents bis-substitution.[1]

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Acetonitrile (MeCN, anhydrous)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (5.0 g, 58 mmol) in anhydrous MeCN (50 mL).

  • Addition: Add K₂CO₃ (3.2 g, 23 mmol) followed by the dropwise addition of 2,6-Difluoropyridine (1.33 g, 11.6 mmol).

  • Reaction: Heat the mixture to reflux (80–82°C) under a nitrogen atmosphere. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[1] Reaction typically completes in 4–6 hours.[1]

  • Work-up: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/KF).[1] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water (3x) to remove excess piperazine.[1] Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Yield: Expect a pale yellow oil or low-melting solid (Yield: >85%).

Pharmacological Validation: 5-HT1A Receptor Binding

The primary target for anxiolytic activity is the serotonin 5-HT1A receptor. The goal is to achieve partial agonism or biased agonism , which normalizes serotonergic tone without causing the side effects associated with full blockade or over-activation (e.g., serotonin syndrome).

Signaling Pathway & Therapeutic Logic

Activation of 5-HT1A (a G_i/o-coupled GPCR) leads to the inhibition of adenylyl cyclase and the opening of GIRK (G-protein-gated Inwardly Rectifying Potassium) channels, causing neuronal hyperpolarization.

HT1A_Signaling Ligand 1-(6-Fluoropyridin-2-yl)piperazine (Ligand) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein (Dissociation) Receptor->G_Protein Activation Effect1 Inhibition of Adenylyl Cyclase G_Protein->Effect1 G_alpha_i Effect2 Activation of GIRK Channels (K+ Efflux) G_Protein->Effect2 G_beta_gamma Result Neuronal Hyperpolarization (Anxiolytic Effect) Effect1->Result Effect2->Result

Figure 2: 5-HT1A signaling cascade triggered by the fluorinated ligand.[1]

In Vitro Binding Assay Protocol

Objective: Determine the affinity (K_i) of the synthesized compound for 5-HT1A receptors using radioligand displacement.

  • Membrane Preparation: Use CHO cells stably expressing human 5-HT1A receptors.[1] Homogenize in ice-cold Tris-HCl buffer.

  • Radioligand: [³H]-8-OH-DPAT (0.5 nM), a selective 5-HT1A agonist.[1]

  • Incubation:

    • Mix membrane suspension (50 µg protein) with [³H]-8-OH-DPAT.[1]

    • Add test compound (10⁻¹⁰ to 10⁻⁵ M).[1]

    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to K_i using the Cheng-Prusoff equation.[1]

Target Metrics:

Parameter Desired Range Rationale
K_i (5-HT1A) < 10 nM High affinity is required for clinical efficacy at low doses.[1]
Selectivity > 100x vs D2 Prevents Extrapyramidal Symptoms (EPS).[1]

| Efficacy (E_max) | 40–70% | Partial agonism avoids full receptor desensitization.[1] |

In Vivo Behavioral Model: Elevated Plus Maze (EPM)

To confirm the anxiolytic phenotype, the compound must be tested in a validated behavioral model.

Protocol:

  • Subjects: Male C57BL/6 mice (8-10 weeks).

  • Dosing: Administer test compound (i.p.) 30 minutes prior to testing. Include Vehicle (control) and Diazepam (1 mg/kg, positive control) groups.[1]

  • Apparatus: A plus-shaped maze elevated 50 cm above the floor, with two open arms and two enclosed arms.[1]

  • Testing: Place mouse in the center facing an open arm.[1] Record behavior for 5 minutes.

  • Scoring:

    • Time in Open Arms: Anxiolytics increase this duration.[1]

    • Open Arm Entries: Anxiolytics increase the frequency of entries.

    • Total Distance: Controls for sedative effects (if distance drops significantly, the drug is sedative, not just anxiolytic).

References

  • Befiradol (NLX-112)

    • Title: Befiradol - Selective 5-HT1A receptor agonist for levodopa-induced dyskinesia.[1]

    • Source: MedChemExpress / Wikipedia
  • Synthesis of Fluorinated Piperazines

    • Title: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.[1][2]

    • Source: BenchChem Application Notes[1][2]

  • 5-HT1A Receptor Signaling & Biased Agonism

    • Title: The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties.
    • Source: National Institutes of Health (PMC)[1]

    • URL:[Link]

  • Arylpiperazine SAR and Anxiolytic Design

    • Title: Synthesis and Biological Evaluation of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines.
    • Source: ResearchG
    • URL:[Link][1]

Sources

Analytical methods for 1-(6-Fluoropyridin-2-yl)piperazine characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical characterization of 1-(6-Fluoropyridin-2-yl)piperazine (CAS: 66192-14-9), a critical intermediate in the synthesis of serotonergic modulators (e.g., 5-HT receptor ligands). Due to the molecule's amphoteric nature (basic piperazine tail, electron-deficient fluoropyridine core), standard reverse-phase chromatography often yields poor peak shape and retention.

This protocol introduces a High-pH Reverse Phase HPLC method to maximize retention and peak symmetry without ion-pairing reagents, complemented by ¹⁹F-NMR for unequivocal structural identification and GC-MS for volatile impurity profiling.

Chemical Identity & Physicochemical Profile

PropertySpecification
Chemical Name 1-(6-Fluoropyridin-2-yl)piperazine
CAS Number 66192-14-9
Molecular Formula C₉H₁₂FN₃
Molecular Weight 181.21 g/mol
Appearance Pale yellow oil to low-melting solid
Solubility Soluble in Methanol, Acetonitrile, DMSO, Dilute Acid (0.1 N HCl)
pKa (Calculated) ~8.9 (Piperazine NH), ~2.5 (Pyridine N)
Key Chromophore Pyridine ring (λmax ~245 nm, ~280 nm)

Synthesis & Impurity Origin Pathway

Understanding the synthetic route is prerequisite to selecting analytical targets. The compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr).

SynthesisPath SM1 2,6-Difluoropyridine (Starting Material) INT Reaction Matrix (Heat/Base) SM1->INT SM2 Piperazine (Excess) SM2->INT PROD Target Product: 1-(6-Fluoropyridin-2-yl)piperazine INT->PROD Major Path (S_NAr) IMP1 Impurity A: 2,6-Bis(piperazin-1-yl)pyridine (Over-reaction) INT->IMP1 Excess Amine/High Temp IMP2 Impurity B: 2-Fluoro-6-hydroxypyridine (Hydrolysis) INT->IMP2 Trace Water

Figure 1: Reaction pathway highlighting the origin of the critical bis-substituted impurity (Impurity A).

Method 1: High-pH Reverse Phase HPLC (Assay & Purity)

Rationale: Piperazine derivatives are highly basic. Under standard acidic conditions (pH 2-3), the secondary amine is fully protonated, leading to secondary interactions with residual silanols on the column stationary phase (tailing peaks). By operating at pH 10 , we suppress the ionization of the piperazine ring, increasing hydrophobicity and improving retention and peak shape on hybrid-silica columns.

Instrument Parameters
  • System: UPLC or HPLC with PDA/UV detector.

  • Column: Waters XBridge C18 (or equivalent Hybrid particle), 4.6 × 150 mm, 3.5 µm. Note: Do not use standard silica columns at pH 10.

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5–10 µL.

Mobile Phase Composition
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate (NH₄HCO₃), adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% A (Buffer)% B (ACN)Event
0.0955Equilibration
2.0955Isocratic Hold
12.01090Linear Ramp
15.01090Wash
15.1955Re-equilibration
20.0955End
System Suitability Criteria
  • Tailing Factor (Target Peak): NMT 1.5.

  • Resolution (Target vs. Bis-Impurity): > 2.0.

  • %RSD (Area, n=6): < 2.0%.

Method 2: ¹⁹F-NMR Spectroscopy (Identity)

Rationale: The fluorine atom on the pyridine ring provides a unique spectral handle. ¹⁹F-NMR is superior to ¹H-NMR for specificity because it eliminates overlap from alkyl-piperazine protons and solvent peaks.

Protocol
  • Solvent: DMSO-d₆ (preferred for solubility) or CDCl₃.

  • Internal Standard (Optional for qNMR): α,α,α-Trifluorotoluene (δ -63.7 ppm) or Fluorobenzene (δ -113.1 ppm).

  • Parameters:

    • Pulse Sequence: zgfig (inverse gated decoupling if quantitative).

    • Relaxation Delay (D1): > 10 seconds (ensure full relaxation of F nuclei).

    • Scans: 32–64.

Expected Shifts (Relative to CFCl₃)
  • Target (2-fluoro-6-subst.): δ -68.0 to -72.0 ppm (Singlet/Multiplet depending on decoupling).

  • Starting Material (2,6-difluoro): δ -70 to -75 ppm (distinct shift due to lack of amine donation).

  • Bis-Impurity: Silent in ¹⁹F NMR (Fluorine is displaced). This makes ¹⁹F NMR an excellent "negative" test for the bis-impurity.

Method 3: GC-MS (Volatile Impurities)

Rationale: To detect residual piperazine (starting material) and solvents which may not be UV active.

  • Column: DB-5ms or Rtx-5 Amine (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet: 250°C, Split 20:1.

  • Oven Program:

    • 50°C hold for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI (70 eV), Scan 35–350 m/z.

  • Diagnostic Ions:

    • Target: m/z 181 (M+), 139 (Loss of C₂H₄N from piperazine), 96 (Fluoropyridine fragment).

Detailed Analytical Workflow

Workflow Sample Crude/Isolated Sample Split1 Analysis Type Sample->Split1 HPLC HPLC-UV (pH 10) Method 1 Split1->HPLC Quantitative NMR 19F / 1H NMR Method 2 Split1->NMR Qualitative GC GC-MS Method 3 Split1->GC Volatiles Result1 Purity & Assay (Quantify Bis-Impurity) HPLC->Result1 Result2 Structural ID (Confirm Regiochemistry) NMR->Result2 Result3 Residual Solvents & Free Piperazine GC->Result3

Figure 2: Analytical decision matrix for full characterization.

References

  • PubChem. 1-(6-Fluoropyridin-2-yl)piperazine (Compound Summary). National Library of Medicine. Available at: [Link]

  • UNODC. Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime, 2013. Available at: [Link]

  • Dolan, J. W.High-pH Mobile Phases for LC Separations. LCGC North America, 2004. (Standard reference for High pH methodology on hybrid columns).
  • Reich, H. J.¹⁹F Chemical Shifts of Pyridines. University of Wisconsin-Madison. (General reference for Fluorine shifts).

Technical Assessment: 1H NMR Analysis of 1-(6-Fluoropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for the structural validation and purity assessment of 1-(6-Fluoropyridin-2-yl)piperazine , a critical pharmacophore in the development of serotonergic and dopaminergic ligands.

Introduction & Structural Context

1-(6-Fluoropyridin-2-yl)piperazine is a bifunctional building block characterized by a piperazine ring attached to a pyridine scaffold substituted with a fluorine atom at the 6-position.

  • Chemical Formula: C

    
    H
    
    
    
    FN
    
    
  • Molecular Weight: 181.21 g/mol

  • Key Analytical Challenge: The fluorine atom (

    
    F, spin 1/2) introduces significant heteronuclear spin-spin coupling (
    
    
    
    ), complicating the aromatic region. Furthermore, the piperazine ring exhibits conformational dynamics that can lead to line broadening depending on solvent and temperature.

This protocol delineates the precise assignment of the


H NMR spectrum, focusing on the diagnostic coupling patterns required to distinguish this regioisomer from its 3-, 4-, or 5-fluoro analogues.

Experimental Protocol

Sample Preparation

To ensure high-resolution data suitable for quantitative integration (qNMR) and coupling constant analysis:

  • Solvent Selection:

    • Chloroform-d (CDCl

      
      ):  Preferred for routine structural verification. The secondary amine (NH) usually appears as a broad singlet around 1.8–2.5 ppm.
      
    • DMSO-d

      
      :  Recommended if the sample exists as a hydrochloride salt (e.g., mono- or dihydrochloride). In DMSO, the ammonium protons (
      
      
      
      ) will appear as broad signals downfield (8.0–10.0 ppm), and exchange broadening is minimized.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may induce aggregation, shifting the NH signal.

  • Internal Standard (Optional for qNMR): 1,3,5-Trimethoxybenzene or Maleic Acid (ensure solubility compatibility).

Instrument Parameters
  • Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30 or equivalent).

  • Relaxation Delay (D1): Set to

    
     10 seconds for qNMR to ensure full relaxation of aromatic protons.
    
  • Scans (NS): 16–64 scans are sufficient for structural confirmation; 64+ recommended for impurity profiling (<1%).

  • Temperature: 298 K (25°C).

Spectral Analysis & Assignment

The Aromatic Region (Pyridine Ring)

The pyridine ring protons (H3, H4, H5) form an AMX spin system perturbed by the fluorine nucleus. The


F nucleus causes large coupling constants, making the splitting patterns diagnostic.

Expected Chemical Shifts & Multiplicities (in CDCl


): 
PositionProtonApprox. Shift (

)
MultiplicityCoupling Analysis (

in Hz)
H4 Para to N7.45 – 7.55 ppmQuadruplet / dddCoupled to H3, H5 (

) and F (

). The similarity of

and

often creates a pseudo-quartet.
H5 Ortho to F6.40 – 6.50 ppmddCoupled to H4 (

) and F (

). Often appears as a doublet of doublets.
H3 Ortho to Pip6.20 – 6.30 ppmdd / dCoupled to H4 (

). Coupling to F (

) is typically small (< 2 Hz) or unresolved.

Note: The electron-donating piperazine ring (at C2) and the fluorine (at C6) both shield the adjacent ortho protons (H3 and H5), pushing them upfield relative to unsubstituted pyridine.

The Aliphatic Region (Piperazine Ring)

The piperazine ring typically presents as two sets of triplets (or multiplets) due to the asymmetry induced by the pyridine attachment.

PositionProtonApprox. Shift (

)
MultiplicityAssignment Logic
H2'/H6'

to Py-N
3.45 – 3.55 ppmTriplet (

Hz)
Deshielded by the aromatic pyridine ring nitrogen.
H3'/H5'

to Amine
2.90 – 3.00 ppmTriplet (

Hz)
Shielded; adjacent to the secondary amine.
NH Amine H1.80 – 2.20 ppmBroad SingletChemical shift is concentration/temperature dependent.

Diagnostic Workflow & Logic

The following diagram illustrates the decision-making process for validating the structure and assessing purity.

NMR_Workflow Start Sample: 1-(6-Fluoropyridin-2-yl)piperazine Solvent Select Solvent (CDCl3 for Free Base, DMSO for Salt) Start->Solvent Acquisition Acquire 1H Spectrum (sw=14ppm, d1=10s) Solvent->Acquisition Process Processing (LB=0.3Hz, Phase, Baseline) Acquisition->Process Check_Aromatic Analyze Aromatic Region (6.0 - 8.0 ppm) Process->Check_Aromatic Check_Splitting Verify Splitting Patterns Is H4 a pseudo-quartet? Check_Aromatic->Check_Splitting Check_19F Optional: Acquire 19F NMR Confirm single F signal Check_Splitting->Check_19F Yes Fail FAIL: Regioisomer or Impure Check_Splitting->Fail No (Possible 3/4/5-F isomer) Piperazine_Check Analyze Piperazine Region Integrate 3.5ppm (4H) : 3.0ppm (4H) Check_19F->Piperazine_Check Impurity_Check Impurity Profiling Check for EtOAc (4.1/2.0), H2O Piperazine_Check->Impurity_Check Pass PASS: Structure Confirmed Impurity_Check->Pass

Caption: Logical workflow for the structural validation of fluorinated piperazine derivatives via NMR.

Troubleshooting & Common Impurities

Regioisomer Differentiation

The primary risk in synthesizing this compound is the formation of regioisomers (e.g., 3-fluoro or 4-fluoro variants).

  • 6-Fluoro (Target): H4 appears as a pseudo-quartet (or ddd) due to roughly equal

    
     and 
    
    
    
    couplings (~8 Hz).
  • 3-Fluoro: The proton adjacent to F would show a very large

    
     coupling, and the symmetry of the splitting would be disrupted differently.
    
  • 4-Fluoro: Symmetry would likely result in a simpler pattern for the H3/H5 protons if the piperazine weren't present, but the 2,4-substitution pattern creates distinct doublets with small meta-couplings.

Common Residual Solvents

During synthesis (often via nucleophilic aromatic substitution), specific solvents are difficult to remove:

  • Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.05 ppm (CDCl

    
    ).
    
  • Dichloromethane: Singlet at 5.30 ppm (CDCl

    
    ).
    
  • Triethylamine: Quartet at 2.5 ppm, Triplet at 1.0 ppm (often used as a base).

"Missing" Protons

If the piperazine peaks are extremely broad or "missing":

  • Cause: Intermediate exchange rate of the NH proton or conformational flipping of the ring.

  • Solution: Run the experiment at elevated temperature (e.g., 313 K) to sharpen the lines by pushing the system into the fast exchange limit.

References

  • Note: Provides analogous spectral data for the 2-fluorophenyl derivative, serving as a baseline for chemical shift prediction.
  • Reich, H. J. (2023). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Retrieved October 26, 2023, from [Link]

    • Authoritative source for H-F and H-H coupling constants in arom
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved October 26, 2023, from [Link]

    • Standard reference for identifying solvent impurities in CDCl3 and DMSO-d6.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1]

    • General reference for interpreting J(F,H)

Sources

Mass spectrometry fragmentation of 1-(6-Fluoropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Characterization of 1-(6-Fluoropyridin-2-yl)piperazine via ESI-MS/MS

Abstract

This application note details the mass spectrometric behavior of 1-(6-Fluoropyridin-2-yl)piperazine (C9H12FN3), a critical heterocyclic building block in the synthesis of piperazine-class antidepressants and antipsychotics.[1] We provide a standardized protocol for its analysis using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). The guide elucidates the fragmentation mechanism, highlighting characteristic product ions resulting from piperazine ring opening and pyridyl-nitrogen bond cleavage, serving as a reference for impurity profiling and metabolite identification.

Introduction

The 1-arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous serotonin receptor ligands (e.g., mCPP, TFMPP). The introduction of a fluorine atom on the pyridine ring, as seen in 1-(6-Fluoropyridin-2-yl)piperazine , modulates metabolic stability and lipophilicity.[1]

Accurate characterization of this molecule requires understanding its gas-phase dissociation.[1] Unlike simple phenylpiperazines, the presence of the pyridine nitrogen and the electron-withdrawing fluorine atom alters the charge localization landscape, influencing fragmentation pathways. This protocol leverages Collision-Induced Dissociation (CID) to generate diagnostic ions essential for structural confirmation.[1][2]

Experimental Protocol

Materials & Sample Preparation
  • Analytes: 1-(6-Fluoropyridin-2-yl)piperazine reference standard (>98% purity).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL MeOH (1 mg/mL).

  • Working Solution: Dilute stock 1:1000 in 50:50 Water:MeOH + 0.1% FA (Final conc: 1 µg/mL). Note: Acidification is crucial to ensure protonation of the piperazine nitrogen.

LC-MS/MS Conditions

This method is optimized for a Triple Quadrupole (QqQ) or Q-TOF system.[1]

ParameterSettingRationale
Ionization Source ESI Positive (+)Basic nitrogens allow facile protonation ([M+H]+).[1]
Capillary Voltage 3.5 kVStandard for small molecules; minimizes in-source fragmentation.[1]
Cone Voltage 30 VOptimized to transmit the precursor without breaking it.
Desolvation Temp 350 °CEnsures complete solvent evaporation for piperazines.
Collision Gas Argon / NitrogenArgon preferred for cleaner CID fragmentation.
Collision Energy (CE) Ramp 15–35 eVLow CE preserves the ring; High CE reveals deep fragments.
Column C18 (2.1 x 50 mm, 1.7 µm)Retains polar basic amines.
Mobile Phase A Water + 0.1% Formic AcidProton source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.

Results & Discussion: Fragmentation Mechanics

Precursor Ion Characterization

Under ESI(+) conditions, the molecule exhibits a robust protonated molecular ion [M+H]+ at m/z 182.1 .

  • Protonation Site: The secondary amine of the piperazine ring (

    
    ) is significantly more basic than the pyridine nitrogen (
    
    
    
    due to F-substitution). Therefore, the charge is initially localized on the piperazine nitrogen.
Fragmentation Pathways (CID)

Upon collisional activation, the [M+H]+ ion undergoes two primary dissociation pathways: Piperazine Ring Cleavage and Linker Cleavage .

Pathway A: Piperazine Ring Opening (Retro-Diels-Alder-like) This is the dominant pathway at low-to-medium collision energies (15-25 eV).[1]

  • Loss of C2H5N (43 Da): The piperazine ring cleaves to expel an aziridine or ethanimine neutral fragment.

    • Transition: m/z 182.1 → m/z 139.1 (Diagnostic Intermediate).

  • Loss of NH3 (17 Da): Common in secondary amines, often preceding other cleavages.

Pathway B: Pyridyl-Nitrogen Bond Cleavage At higher collision energies (>30 eV), the bond connecting the pyridine ring and the piperazine nitrogen breaks.

  • Formation of Fluoropyridyl Cation: Heterolytic cleavage leaves the positive charge on the aromatic system.

    • Transition: m/z 182.1 → m/z 96.0 (C5H3FN+).

    • Significance: This ion confirms the substitution pattern of the pyridine ring (Fluorine + Pyridine mass).

  • Formation of Piperazine Fragments:

    • m/z 85.1: The piperazine ring cation (C4H9N2+).

    • m/z 56.1: A secondary fragment (C3H6N+) formed by the loss of CH2=NH from the piperazine cation.

Summary of Diagnostic Ions
m/z (Exp)FormulaFragment IdentityOrigin
182.1 [C9H13FN3]+Precursor [M+H]+Intact Molecule
139.1 [C7H8FN2]+[M+H - C2H5N]+Piperazine Ring Loss
96.0 [C5H3FN]+Fluoropyridin-2-yl cationC-N Linker Cleavage
85.1 [C4H9N2]+Piperazine cationCharge Retention on Piperazine
56.1 [C3H6N]+Piperazine fragmentSecondary Fragmentation

Fragmentation Mechanism Visualization

The following diagram illustrates the stepwise degradation of the molecule under CID conditions.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 182.1 Intermed1 Imine Intermediate [M+H - C2H5N]+ m/z 139.1 Precursor->Intermed1 Loss of C2H5N (43 Da) Ring Opening PyridylCat Fluoropyridyl Cation [C5H3FN]+ m/z 96.0 Precursor->PyridylCat C-N Bond Cleavage (High CE) PipCat Piperazine Cation [C4H9N2]+ m/z 85.1 Precursor->PipCat Charge Retention on Amine PipFrag Piperazine Fragment [C3H6N]+ m/z 56.1 PipCat->PipFrag Loss of CH2=NH (29 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 1-(6-Fluoropyridin-2-yl)piperazine.

Troubleshooting & Optimization

  • Low Signal Intensity: If the m/z 96 ion is weak, increase the Collision Energy (CE) to 35-40 eV. The aromatic C-N bond is robust and requires significant energy to cleave.

  • In-Source Fragmentation: If m/z 182 is absent and only fragments are seen in MS1, lower the Cone Voltage (or Declustering Potential) to <20 V.

  • Isomer Differentiation: This pattern distinguishes the 6-fluoro isomer from the 3-fluoro isomer.[1] In 3-fluoropyridine derivatives, the proximity of F to the ring nitrogen often facilitates a unique HF loss (20 Da) not typically seen in the 6-fluoro isomer due to geometric constraints.

References

  • De Boer, D., et al. (2001). Mass spectral characterization of phenylpiperazine designer drugs. Rapid Communications in Mass Spectrometry.[3] Link

  • Elliott, S. (2011). The mass spectrometric behavior of piperazine-based designer drugs. Drug Testing and Analysis.[2][4][5][6][7] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1260227, 1-(6-Fluoropyridin-2-yl)piperazine.[1]Link

  • Meyer, M.R., et al. (2010). Metabolism and LC-MS/MS of the piperazine designer drug trifluoromethylphenylpiperazine (TFMPP). Analytical and Bioanalytical Chemistry.[4][5][6][8] Link

Sources

Application Note: HPLC Purity Assessment of 1-(6-Fluoropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the purity assessment of 1-(6-Fluoropyridin-2-yl)piperazine (CAS: 1218935-64-4), a critical intermediate in the synthesis of serotonin receptor ligands and other CNS-active pharmaceutical ingredients (APIs).

Introduction & Chemical Context

1-(6-Fluoropyridin-2-yl)piperazine is a secondary amine coupled to a fluorinated pyridine ring. Its structural integrity is paramount in drug development, as the piperazine moiety often serves as the primary pharmacophore for G-protein coupled receptor (GPCR) binding.

The Analytical Challenge

The core analytical challenge lies in the basic nature of the piperazine ring (pKa ~9.8 for the distal nitrogen). On traditional silica-based C18 columns at acidic pH, the protonated amine interacts strongly with residual silanols, leading to severe peak tailing, poor resolution, and unreliable integration.

Chemical Profile:

  • Compound: 1-(6-Fluoropyridin-2-yl)piperazine[1]

  • Molecular Formula: C9H12FN3

  • Molecular Weight: 181.21 g/mol

  • Key Impurities:

    • Precursor: 2,6-Difluoropyridine (Starting material).

    • By-product: 2,6-Bis(piperazin-1-yl)pyridine (Over-reaction impurity).

    • Degradant: 6-(Piperazin-1-yl)pyridin-2-ol (Hydrolysis product).

Method Development Strategy

To overcome the "piperazine tailing" effect, this protocol utilizes a High-pH Reversed-Phase (RP) strategy. By operating at pH 9.5 (above the pKa of the pyridine nitrogen and near the pKa of the piperazine), we suppress ionization, rendering the molecule neutral. This eliminates silanol interactions and dramatically improves peak symmetry and loadability.

Why High pH?

  • Peak Shape: Neutral basic analytes exhibit sharper peaks.

  • Selectivity: At high pH, basic impurities elute differently than at low pH, often providing better separation from neutral precursors like 2,6-difluoropyridine.

  • Robustness: Modern hybrid-particle columns (e.g., Waters XBridge, Phenomenex Gemini) are engineered to withstand pH up to 12, making this a durable routine method.

Experimental Protocol

Reagents and Chemicals[2][3]
  • Acetonitrile (ACN): HPLC Grade.[2]

  • Methanol (MeOH): HPLC Grade (for diluent).

  • Ammonium Bicarbonate (NH4HCO3): Analytical Reagent Grade.

  • Ammonium Hydroxide (NH4OH): 25% Solution, Analytical Grade.

  • Water: Milli-Q or equivalent (18.2 MΩ·cm).

  • Reference Standard: 1-(6-Fluoropyridin-2-yl)piperazine (>99.0% purity).

Instrumentation
  • System: HPLC with Binary Gradient Pump and Autosampler.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

  • Column Oven: Thermostatted at 30°C.

Chromatographic Conditions
ParameterSetting
Column Hybrid C18 (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate buffer, adjusted to pH 9.5 with NH4OH
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5.0 µL
Detection UV at 245 nm (Secondary reference: 280 nm)
Run Time 15 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Start
10.01090Linear Gradient
12.01090Hold (Wash)
12.1955Return to Initial
15.0955Re-equilibration
Standard & Sample Preparation
  • Diluent: Water:Methanol (50:50 v/v). Note: Methanol is used to ensure solubility of the less polar bis-impurities.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Sample (0.5 mg/mL): Dilute Stock Solution 1:1 with Diluent.

  • Sensitivity Solution (LOQ): Dilute Working Sample to 0.5 µg/mL (0.1%).

Method Validation & System Suitability

System Suitability Testing (SST)

Inject the Working Standard 5 times before sample analysis.

  • Tailing Factor (T): NMT 1.5 (Target < 1.2).

  • Retention Time %RSD: NMT 1.0%.

  • Peak Area %RSD: NMT 1.0%.

  • Theoretical Plates (N): > 5,000.

Specificity (Impurity Profile)

The method must resolve the main peak from likely synthetic by-products.

CompoundRelative Retention Time (RRT)Description
2,6-Difluoropyridine ~0.4Precursor (Neutral, elutes early)
1-(6-Fluoropyridin-2-yl)piperazine 1.00 Main Analyte
2,6-Bis(piperazin-1-yl)pyridine ~1.3Bis-impurity (More hydrophobic)

Visualization of Workflows

Analytical Workflow Diagram

This diagram outlines the step-by-step process from sample receipt to data reporting.

AnalyticalWorkflow Start Sample Receipt Prep Sample Preparation (0.5 mg/mL in 50:50 MeOH:H2O) Start->Prep System System Setup (XBridge C18, pH 9.5) Prep->System SST System Suitability (5 Injections, T < 1.5) System->SST SST->System Fail (Troubleshoot) Analysis Sample Injection (Gradient Elution) SST->Analysis Pass Data Data Processing (Integration & Calc) Analysis->Data Report Final Purity Report Data->Report

Caption: Figure 1: End-to-end analytical workflow for the purity assessment of 1-(6-Fluoropyridin-2-yl)piperazine.

Method Development Logic Tree

This diagram illustrates the decision-making process used to select the High-pH strategy over traditional acidic methods.

MethodLogic Problem Analyte: Basic Piperazine Derivative (pKa ~9.8) Decision Select pH Strategy Problem->Decision LowPH Low pH (pH 2-3) (Protonated State) Decision->LowPH Traditional HighPH High pH (pH 9.5-10) (Neutral State) Decision->HighPH Recommended LowPH_Result Risk: Silanol Interaction Result: Peak Tailing LowPH->LowPH_Result HighPH_Result Benefit: Suppression of Ionization Result: Sharp Symmetry HighPH->HighPH_Result ColumnSel Column Selection: Hybrid Particle (High pH Stable) HighPH_Result->ColumnSel

Caption: Figure 2: Decision logic for selecting High-pH Reversed-Phase Chromatography for basic piperazine analysis.

Troubleshooting & Tips

  • Peak Tailing: Even at high pH, older columns may show tailing. Ensure the column is explicitly rated for pH > 10 (e.g., Hybrid Silica or Polymer). If using a standard silica column (NOT recommended), you must use a mobile phase modifier like Triethylamine (TEA) at low pH.

  • Carryover: Piperazines can be "sticky." If carryover is observed in the blank, add 0.1% Formic Acid to the needle wash solvent to protonate and solubilize the residue.

  • Baseline Drift: Ammonium bicarbonate can outgas. Ensure the mobile phase is freshly prepared and filtered. Use a slightly higher absorbance reference (e.g., 360 nm) to correct for drift if using DAD.

References

  • Waters Corporation. "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." Waters Application Notes. Available at: [Link]

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Available at: [Link]

  • Phenomenex. "High pH Stability of Gemini C18 Columns for Basic Compounds." Phenomenex Technical Notes. Available at: [Link]

  • PubChem. "Compound Summary: 1-(2-Pyridyl)piperazine (Structural Analog)."[3] National Library of Medicine. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(6-Fluoropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Role: Senior Application Scientist Topic: Troubleshooting & Optimization of SNAr Synthesis for 1-(6-Fluoropyridin-2-yl)piperazine

Executive Technical Overview

The synthesis of 1-(6-fluoropyridin-2-yl)piperazine is a classic Nucleophilic Aromatic Substitution (SNAr). While the reaction appears straightforward, the presence of two equivalent leaving groups (fluorines at the 2,6-positions) on the pyridine ring introduces a critical selectivity challenge: Mono-substitution vs. Bis-substitution .

As a researcher, your primary objective is to install the piperazine moiety at one position while retaining the second fluorine atom for subsequent medicinal chemistry transformations (e.g., coupling in drugs like Vortioxetine analogs).

The Core Challenge: Deactivation vs. Statistical Probability

The reaction relies on the strong electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen to activate the ring.

  • Step 1 (Activation): 2,6-Difluoropyridine is highly electrophilic.

  • Step 2 (Deactivation): Upon the first substitution, the piperazine nitrogen donates electron density into the ring via resonance. This raises the energy of the LUMO, effectively "deactivating" the ring toward a second attack.

Key Insight: While the chemical kinetics favor mono-substitution due to this deactivation, thermal forcing or incorrect stoichiometry can still drive the reaction to the bis-product (2,6-di(piperazin-1-yl)pyridine).

Experimental Workflows & Protocols

Method A: Direct Nucleophilic Substitution (Process Route)

Best for: Large scale, cost-efficiency, and speed.

Protocol:

  • Stoichiometry: Dissolve piperazine (4.0 - 5.0 equivalents) in Acetonitrile (MeCN) or DMF.

    • Why Excess? High equivalents of piperazine statistically favor mono-substitution and act as a base to quench the generated HF.

  • Addition: Add 2,6-difluoropyridine (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat to reflux (MeCN: ~82°C) or 100°C (DMF) for 4–6 hours. Monitor by TLC/LCMS.

  • Workup (Critical):

    • Concentrate the reaction mixture to remove bulk solvent.

    • Resuspend residue in Dichloromethane (DCM) .

    • Wash vigorously with Water (3x) .

    • Mechanism:[1][2][3][4] Excess piperazine is highly water-soluble (LogP < 0), while the mono-product (LogP ~ 1.5) partitions into the organic layer.

  • Purification: Dry over Na2SO4 and concentrate. If high purity is needed, convert to the Hydrochloride salt (add HCl/Dioxane) to precipitate the product.

Method B: Protected Group Strategy (High-Purity Route)

Best for: Medicinal chemistry, avoiding bis-impurities entirely.

Protocol:

  • React 2,6-difluoropyridine with 1-Boc-piperazine (1.05 equiv) and K2CO3 (2.0 equiv) in DMF at 80°C.

  • Isolate the intermediate: tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate.

  • Deprotection: Treat with TFA/DCM (1:4) or 4M HCl in Dioxane at RT for 2 hours.

  • Neutralization: Basify with NaHCO3 to obtain the free base.

Visual Troubleshooting & Mechanism

Figure 1: Reaction Pathway & Selectivity Logic

ReactionPathway cluster_0 Selectivity Control Start 2,6-Difluoropyridine (Highly Activated) Mono 1-(6-Fluoropyridin-2-yl)piperazine (Target Product) (Deactivated Ring) Start->Mono Fast (k1) SNAr Piperazine Piperazine (Nucleophile) Piperazine->Mono Bis 2,6-Bis(piperazin-1-yl)pyridine (Over-reaction Impurity) Mono->Bis Slow (k2) Requires Heat/Excess Time

Caption: The kinetic selectivity relies on k1 >> k2. The amino group in the mono-product donates electron density, deactivating the ring against the second SNAr attack.

Troubleshooting Guide (Q&A)

Category 1: Reaction Selectivity[5]

Q: I am observing ~15% of the bis-substituted byproduct. How do I stop this? A: This indicates your reaction conditions are too "forcing."

  • Temperature: Lower your reaction temperature. If refluxing in DMF (153°C), switch to Acetonitrile (82°C) or reduce DMF bath to 80-90°C.

  • Stoichiometry: Ensure you are using a large excess of piperazine (4-5 equiv). While counter-intuitive, a high concentration of nucleophile relative to the substrate ensures that every molecule of 2,6-difluoropyridine finds a "fresh" piperazine quickly, but the rate of the second step is determined by the activation energy of the deactivated ring.

  • Reverse Addition: Add the pyridine slowly to the solution of piperazine. This keeps the concentration of the mono-product low relative to the huge pool of unreacted piperazine initially.

Q: Can I separate the bis-impurity if it forms? A: Yes, but it is difficult.

  • Chromatography: The bis-product is more polar than the mono-product (two amines) but can streak on silica. Use a solvent system with 1% Triethylamine (e.g., DCM:MeOH:Et3N 95:4:1).

  • Solubility: The bis-product is often less soluble in cold ether/hexanes. Try triturating the crude oil with cold diethyl ether; the bis-impurity may precipitate out.

Category 2: Purification & Isolation[6]

Q: How do I efficiently remove the 4 equivalents of excess piperazine? A: Do not use column chromatography immediately; it will be saturated by the piperazine.

  • Aqueous Wash: Piperazine is extremely hygroscopic and water-soluble.

    • Dissolve crude in EtOAc or DCM.

    • Wash 3-4 times with water.

    • Check the aqueous layer by TLC (stain with Ninhydrin). If the organic layer still shows a baseline spot, wash with saturated brine followed by water again.

  • Distillation: Piperazine sublimes/boils at ~146°C. If your product is stable, high-vacuum drying (50°C, <1 mbar) can sublime off residual piperazine.

Q: My product is an oil. How do I get a solid? A: The free base is often an oil or low-melting solid.

  • Salt Formation: Dissolve the oil in minimal Ethanol or Dioxane and add 4M HCl in Dioxane (1.1 equiv). The hydrochloride salt [1-(6-fluoropyridin-2-yl)piperazine · HCl] usually precipitates as a white, stable solid. This also purifies it from non-basic impurities.

Category 3: Scale-Up Hazards

Q: Are there safety concerns with scaling this to 100g? A: Yes.

  • HF Generation: The reaction produces HF (hydrofluoric acid) equivalents. In the presence of excess piperazine, this forms piperazinium fluoride salts. While not free HF gas, these salts are corrosive. Ensure glass reactors are inspected or use Hastelloy/Teflon-lined vessels for kilo-scale.

  • Exotherm: The SNAr reaction is exothermic. Control the addition rate of the fluoropyridine to manage heat evolution.

Data Summary: Condition Optimization

VariableCondition A (Recommended)Condition B (Aggressive)Outcome
Solvent Acetonitrile (MeCN)DMFDMF promotes faster reaction but increases bis-impurity risk due to higher T.
Temperature Reflux (~82°C)120°C120°C leads to >10% bis-product.
Base Excess Piperazine (4 eq)K2CO3 (2 eq)Excess piperazine acts as both nucleophile and base, simplifying the mixture.
Yield 85-92%60-75%Lower yield in B due to over-reaction and difficult purification.
Figure 2: Purification Workflow Decision Tree

PurificationFlow Start Crude Reaction Mixture (Product + Excess Piperazine + Salts) Step1 Evaporate Solvent Redissolve in DCM/EtOAc Start->Step1 Step2 Wash with Water (3x) Step1->Step2 Check Check Organic Layer (TLC) Step2->Check Clean Product Clean? Check->Clean Yes Dry (Na2SO4) & Concentrate Yield: Free Base Oil Clean->Yes Yes No Piperazine Remains Clean->No No Salt Optional: Form HCl Salt (Precipitate Solid) Yes->Salt For Stability No->Step2 Repeat Wash

Caption: Standard aqueous workup effectively removes excess piperazine due to its high water solubility.

References

  • Reaction Mechanism & Kinetics: Nucleophilic Aromatic Substitution on Fluoropyridines. BenchChem Application Notes.

  • General Synthesis Protocol: Synthesis of 1-(6-Fluoropyridin-2-yl)piperazine derivatives. National Institutes of Health (NIH) / PubMed Central.

  • Purification Strategies: Purification of Piperazine and derivatives.[4] Google Patents US3481933A.

  • Deactivation Effects: Reactivity of 2-Amino-6-fluoropyridine. USGS Publications.

Sources

Technical Support: Optimization of 1-(6-Fluoropyridin-2-yl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SNAR-26DFP-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Improvement & Impurity Control for CAS 223514-16-7[1]

Executive Summary & Root Cause Analysis

The synthesis of 1-(6-fluoropyridin-2-yl)piperazine via Nucleophilic Aromatic Substitution (


) is theoretically straightforward but practically nuanced.[1] The reaction involves the displacement of one fluorine atom on 2,6-difluoropyridine  by piperazine .[1]

If you are experiencing low yields (<50%) or difficult purification, the root cause is almost invariably one of two competing pathways:

  • Over-reaction (Dimerization): The product contains a nucleophilic secondary amine and can react with a second molecule of 2,6-difluoropyridine.[1]

  • Bis-substitution: The piperazine molecule has two nucleophilic nitrogens.[1] If the stoichiometry is uncontrolled, one piperazine can bridge two pyridine rings, forming 1,4-bis(6-fluoropyridin-2-yl)piperazine .[1]

This guide provides a self-validating protocol to suppress these side reactions and optimize isolation.

The Chemistry: Mechanism & Signaling[1]

To solve the yield issue, we must visualize the competition between the desired pathway and the impurity trap.[1]

ReactionPathway cluster_0 Critical Control Point SM1 2,6-Difluoropyridine Complex Meisenheimer Complex (Transition State) SM1->Complex + Piperazine SM2 Piperazine (Nucleophile) SM2->Complex Product TARGET PRODUCT 1-(6-fluoropyridin-2-yl)piperazine Complex->Product - HF (scavenged) Impurity IMPURITY (Dimer) 1,4-bis(6-fluoropyridin-2-yl)piperazine Product->Impurity + 2,6-Difluoropyridine (If Piperazine is limiting)

Figure 1: Reaction pathway showing the critical branch point. To prevent the red dashed path (Impurity), the concentration of Piperazine must statistically overwhelm the Product.[1]

"Golden Batch" Protocol

This protocol is designed to maximize regioselectivity and simplify the removal of excess reagents without column chromatography.[1]

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
2,6-Difluoropyridine Electrophile1.0 Limiting reagent.[1]
Piperazine Nucleophile4.0 - 5.0 CRITICAL: High excess prevents dimer formation.[1]
Acetonitrile (ACN) Solvent[0.5 M]Polar aprotic; promotes

.[1]
Potassium Carbonate Base2.0Scavenges HF generated during substitution.[1]
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (5.0 eq) in Acetonitrile.

    • Why: Piperazine is solid.[1][2] Ensure it is fully dissolved/suspended before adding the electrophile to ensure a high local concentration of nucleophile.[1]

  • Addition: Add Potassium Carbonate (2.0 eq) followed by 2,6-Difluoropyridine (1.0 eq) .

    • Note: The reaction is exothermic.[1] If scaling up (>10g), add the pyridine dropwise.[1]

  • Reaction: Heat the mixture to reflux (~82°C) for 4–6 hours.

    • Monitoring: Check via TLC (System: 10% MeOH in DCM).[1] Stain with Ninhydrin (for piperazine) and UV (for pyridine).[1]

    • Endpoint: Disappearance of 2,6-difluoropyridine.[1]

  • Workup (The "Salting Out" Trick):

    • Cool to room temperature.[1][3] Filter off the solid

      
      /KF salts.[1]
      
    • Concentrate the filtrate to remove Acetonitrile.[1]

    • Partition: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with Water (3x) .[1]

    • Technical Insight: Piperazine is highly water-soluble (

      
      ).[1] The target product is more lipophilic (
      
      
      
      ).[1] Copious water washes will remove the 4.0 eq excess piperazine, leaving the pure product in the organic layer.[1]
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate.
    
    • Result: The product usually crystallizes or forms a clean oil upon standing.[1]

Troubleshooting Guide (FAQ)

Q1: My yield is low (<30%), and I see a heavy spot on TLC running higher than the product.

Diagnosis: You likely formed the Bis-adduct (Impurity in Fig 1).[1] Fix:

  • Increase Piperazine: You probably used 1.0–2.0 equivalents.[1][4] You must use 4.0–5.0 equivalents.[1]

  • Reverse Addition: Do not add Piperazine to the Pyridine.[1] Add the Pyridine slowly to the solution of excess Piperazine. This ensures the pyridine always encounters a "sea" of fresh piperazine rather than reacted product.[1]

Q2: I cannot remove the excess piperazine; it co-elutes or stays in the oil.

Diagnosis: Insufficient aqueous partitioning.[1] Fix:

  • Brine Wash: Do NOT use brine for the first wash.[1] Use pure water. Brine increases the ionic strength and might force piperazine back into the organic layer ("salting out" effect).[1]

  • High Vacuum: Piperazine sublimes/boils at ~146°C. Heating the crude oil under high vacuum (0.1 mmHg) at 60–80°C can sublime off the remaining piperazine.[1]

Q3: The reaction is stalled; starting material remains.

Diagnosis: Fluorine is a good leaving group, but the ring needs activation.[1] Fix:

  • Solvent Switch: Switch from Acetonitrile to DMSO or DMF and heat to 100°C. These solvents stabilize the charged Meisenheimer intermediate better than ACN.[1]

  • Warning: DMSO is harder to remove during workup (requires extensive water washing).[1]

Diagnostic Decision Tree

Use this flow to determine your next experimental move.

Troubleshooting Start Start: Analyze Crude LCMS/TLC CheckSM Is Starting Material (2,6-DFP) present? Start->CheckSM CheckImpurity Is Bis-Adduct present? CheckSM->CheckImpurity No ActionHeat Action: Increase Temp or Switch to DMF/DMSO CheckSM->ActionHeat Yes ActionStoich Action: Increase Piperazine eq to 5.0 in next run CheckImpurity->ActionStoich Yes (Major) ActionWash Action: Perform aggressive Water/EtOAc extraction CheckImpurity->ActionWash No (Clean) Success Target Yield > 80% ActionWash->Success

Figure 2: Troubleshooting logic flow for reaction analysis.

References

  • General

    
     Methodology on Fluoropyridines: 
    
    • BenchChem Application Notes.[1] "Nucleophilic Aromatic Substitution (

      
      ) Reactions on Fluoropyridines."
      
    • (General verification of fluoropyridine reactivity).[1]

  • Synthesis of 1-(6-fluoropyridin-2-yl)

    • Journal of Medicinal Chemistry.[1][5] "Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines..." (2022).[1][6]

    • (Verifies reaction conditions:

      
      , 
      
      
      
      , Reflux).[1][7]
  • Piperazine Purification & Properties

    • UNODC Scientific Support.[1] "Recommended methods for the Identification and Analysis of Piperazines."

    • (Verifies solubility and physical properties for workup design).[1]

  • Commercial Availability & CAS Verification

    • CAS No. 223514-16-7.[1][8]

    • (BLD Pharm Catalog for physical data verification).[1]

Sources

Technical Support Center: Purification of 1-(6-Fluoropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for the purification of 1-(6-Fluoropyridin-2-yl)piperazine (CAS: 223514-16-7).[1][2][3] It addresses the specific physicochemical challenges posed by the electron-withdrawing fluorine substituent and the amphoteric nature of the piperazine moiety.

Status: Operational Ticket Type: Advanced Purification & Troubleshooting Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary & Compound Profile

This intermediate is critical in the synthesis of radiotracers (e.g.,


F-PET ligands) and CNS-active agents.[1][2] The 6-fluoro substituent significantly alters the electronic landscape compared to the non-fluorinated analog, reducing the basicity of the pyridine nitrogen and increasing the susceptibility of the ring to nucleophilic attack (S

Ar).[2]
PropertySpecification / ValueImplications for Purification
Molecular Formula C

H

FN

MW: 181.21 g/mol
pKa (calc) ~9.2 (piperazine NH), ~1.5 (pyridine N)The secondary amine is the primary basic site; enables acid-base extraction.[1][2][3]
LogP ~0.8 - 1.2Moderately lipophilic; extractable into DCM or EtOAc from basic aqueous phase.[1][2][3]
Boiling Point >280°C (dec.)[1][2][3][4]Distillation of free base is risky; vacuum distillation requires high vacuum (<1 mmHg).[1][2][3]
Solubility Soluble: DCM, MeOH, EtOAc, acidic H

O.
Insoluble: Hexanes, basic H

O.

Troubleshooting Guide (FAQ)

Ticket #001: "My crude reaction mixture contains a significant amount of the 'bis-substituted' impurity. How do I remove it?"

Diagnosis: The impurity is 2,6-di(piperazin-1-yl)pyridine .[1][2][3] This forms when the stoichiometry of piperazine is too low relative to the starting material (2,6-difluoropyridine), or reaction temperatures are too high, allowing the second fluorine to be displaced.[2] Resolution: The bis-impurity is significantly more polar and more basic (two piperazine amines) than the desired mono-substituted product.

  • Chromatographic Separation: Use a gradient of DCM:MeOH (95:5

    
     90:10).[1][2][3] The mono-substituted product (desired) will elute before the bis-substituted impurity.[1][2][3]
    
  • Stoichiometry Control (Prevention): In future runs, use a large excess of piperazine (3–5 equivalents). This statistically favors the mono-addition and consumes the starting material rapidly before the product can react further.[2][3]

Ticket #002: "I cannot get the product to crystallize; it remains a viscous orange oil."

Diagnosis: The free base of 1-(6-Fluoropyridin-2-yl)piperazine often exists as an oil or low-melting solid due to conformational flexibility and lack of strong intermolecular hydrogen bonding lattice.[1][2][3] Resolution: Convert the oil to a crystalline salt. The Hydrochloride (HCl) or Oxalate salts are most stable.[1][2][3]

  • Protocol: Dissolve the crude oil in a minimum amount of anhydrous Ethanol or Ethyl Acetate. Add 1.1 equivalents of HCl (4M in dioxane) or Oxalic acid (solid).[1][2][3] Cool to 0°C. The salt should precipitate as a white/off-white solid.[1][2][3] Recrystallize from EtOH/Et

    
    O.[1][2][3]
    
Ticket #003: "The product streaks/tails heavily on silica TLC plates."

Diagnosis: The secondary amine interacts strongly with the acidic silanol groups on the silica gel, causing peak broadening and tailing.[2] Resolution:

  • Pre-treatment: Pre-wash the TLC plate or column with 1% Triethylamine (Et

    
    N) in Hexanes.[2][3]
    
  • Mobile Phase Modifier: Add 1% aqueous Ammonium Hydroxide (NH

    
    OH) or 1-2% Et
    
    
    
    N to your DCM/MeOH mobile phase.[1][2][3] This competitively blocks the silanol sites.[2][3]
Ticket #004: "How do I efficiently remove excess piperazine without a column?"

Diagnosis: Piperazine is highly water-soluble but also partitions into organic solvents if the aqueous phase is too basic.[1][2][3] Resolution: Aqueous Wash Protocol. Dissolve the crude mixture in Ethyl Acetate (EtOAc).[2][3] Wash 3x with water.[1][2][3]

  • Mechanism:[2][3][5][6][7] Piperazine (LogP -1.[1][2][3]5) prefers the aqueous phase significantly more than the fluoropyridyl derivative (LogP ~1.0).[2][3]

  • Check: Verify the organic layer by TLC.[2][3] If piperazine persists (stains with Ninhydrin), perform a wash with saturated brine , which "salts out" the organic product while retaining the highly polar piperazine in the aqueous phase.[2]

Standard Operating Procedures (SOPs)

SOP-A: Acid-Base Purification (The "Self-Validating" Method)

This method relies on the pKa difference between the product (~9.2), non-basic impurities (starting material), and highly water-soluble amines (excess piperazine).[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve crude residue in Dichloromethane (DCM) (10 mL/g).

  • Acid Extraction: Extract the organic layer with 1M HCl (2 x 10 mL/g).[1][2][3]

    • Chemistry: The product becomes protonated (

      
      ) and moves to the aqueous layer.[2][3]
      
    • Fate of Impurities: Unreacted 2,6-difluoropyridine and non-basic byproducts remain in the DCM layer.[2]

  • Organic Wash: Wash the combined acidic aqueous layers with fresh DCM (1 x 5 mL/g) to remove entrained neutrals.[1][2][3] Discard this organic wash.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH or Sat. Na

    
    CO
    
    
    
    until pH > 12.[1][2][3]
    • Observation: The solution will become cloudy as the free base precipitates/oils out.[2][3]

  • Final Extraction: Extract the basic aqueous mixture with DCM (3 x 10 mL/g).

  • Drying: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
SOP-B: Flash Column Chromatography
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2][3]

  • Mobile Phase: DCM / MeOH / NH

    
    OH (95 : 4 : 1).[1][2][3]
    
  • Loading: Dissolve in minimal DCM. If solubility is poor, adsorb onto silica (dry load).[1][2][3]

  • Detection: UV (254 nm) for the pyridine ring; Ninhydrin stain (heats to purple) for the piperazine amine.[1][2]

Visualizations & Logic Flows

Figure 1: Purification Decision Tree

Use this logic flow to determine the optimal purification route based on your crude mixture's state.[2][3]

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Oil Oil / Sticky Gum CheckState->Oil Solid Solid Precipitate CheckState->Solid CheckImpurity Major Impurity? Oil->CheckImpurity Solid->CheckImpurity ExcessPip Excess Piperazine CheckImpurity->ExcessPip BisSub Bis-Substituted (2,6-di...) CheckImpurity->BisSub Clean Minor Impurities CheckImpurity->Clean ActionWash Water/Brine Wash (SOP-A Variant) ExcessPip->ActionWash High Solubility Diff ActionCol Column Chromatography DCM:MeOH:NH4OH BisSub->ActionCol Polarity Diff ActionSalt Salt Formation (HCl) & Recrystallization Clean->ActionSalt Stabilization ActionWash->Clean

Caption: Decision matrix for selecting purification method based on physical state and impurity profile.

Figure 2: Acid-Base Extraction Mechanism

Visualizing the phase transfer of the product during SOP-A.

ExtractionFlow cluster_0 Step 1: Acid Extraction cluster_1 Step 2: Basification & Re-extraction Organic1 DCM Layer: Neutrals (Start Mat.) Aqueous1 Aq. HCl Layer: Product (R-NH2+) Piperazine salts Organic1->Aqueous1 Add 1M HCl Shake & Sep Aqueous2 Aq. NaOH Layer: Piperazine (Free base) ( stays in water) Aqueous1->Aqueous2 Add NaOH (pH > 12) Organic2 DCM Layer: Product (R-NH) (Pure Free Base) Aqueous2->Organic2 Extract w/ DCM

Caption: Phase transfer logic for isolating the basic product from neutral and highly polar impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link][1][2]

  • Organic Chemistry Portal. Synthesis of Piperazines. Retrieved from [Link]

  • Schofield, K. (1967).[1][2][3] Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths.[1][2][3][4] (General reference for Pyridine chemistry and basicity modulation by fluorine).

Sources

Technical Support Guide: 1-(6-Fluoropyridin-2-yl)piperazine Solubility & Handling

[1][2][3]

CAS: 223514-16-7 Formula: C9H12FN3 MW: 181.21 g/mol [1][2][3]

Introduction: The Physicochemical Context

As a Senior Application Scientist, I often see researchers struggle with 1-(6-Fluoropyridin-2-yl)piperazine not because the compound is inherently "bad," but because its specific electronic structure dictates a narrow window for solubility.[1][2][3]

This molecule features a piperazine ring attached to a 2,6-disubstituted pyridine .[1][2][3] The critical factor here is the fluorine atom at position 6 .[3] Fluorine is highly electronegative.[1][2][3] Its presence ortho to the pyridine nitrogen reduces the basicity of the pyridine ring significantly compared to the non-fluorinated parent.[3] However, the secondary amine on the piperazine ring remains basic (pKa ~8.5–9.5).[1][2][3]

The Core Solubility Challenge:

  • Free Base: At neutral pH (7.4), the molecule is largely uncharged and lipophilic (hydrophobic).[1][2] It dissolves well in DMSO but "crashes out" (precipitates) instantly upon dilution into aqueous media.[1][2]

  • Salt Forms (e.g., HCl): These are highly water-soluble but can be acidic, potentially shocking sensitive cell cultures if not buffered correctly.[1][2][3]

Module 1: Solubility Decision Matrix

Before starting your experiment, determine the form of your compound (Free Base vs. Salt) and your application.[1][2][3] Use the decision tree below to select the correct solvent system.

Solubility_Decision_TreeStartStart: Identify Compound FormCheckFormIs it Free Base or Salt?Start->CheckFormFreeBaseFree Base(Lipophilic)CheckForm->FreeBaseSaltSalt (e.g., HCl)(Hydrophilic)CheckForm->SaltDMSORouteDissolve in 100% DMSO(Stock 10-100 mM)FreeBase->DMSORouteWaterRouteDissolve in Water or PBS(Stock 10-50 mM)Salt->WaterRouteDilutionDilution StepDMSORoute->DilutionPrecipCheckCheck for PrecipitationDilution->PrecipCheckSuccessProceed to AssayPrecipCheck->SuccessClearFixPrecipAdd Co-solvent(Tween-80 / PEG400)PrecipCheck->FixPrecipCloudypHCheckCheck pH of SolutionWaterRoute->pHCheckpHCheck->SuccesspH OKFixpHAdjust pH to 7.4(Use NaOH carefully)pHCheck->FixpHToo Acidic

Figure 1: Decision tree for solvent selection based on the chemical form of 1-(6-Fluoropyridin-2-yl)piperazine.

Module 2: Troubleshooting & FAQs

Issue 1: The "Crash Out" Effect

Q: I dissolved the free base in DMSO (10 mM), but when I added it to my cell culture media (final 10 µM), it turned cloudy immediately. Why?

A: This is a classic "Solvent Shock" precipitation. When a hydrophobic molecule in DMSO hits an aqueous environment, the DMSO mixes with water faster than the molecule can equilibrate, leaving the molecule "stranded" in a high-water environment where it is insoluble.[3]

The Solution: Serial Dilution with Intermediate Solvents Do not jump from 100% DMSO to 0.1% DMSO in one step.[3] Use an intermediate dilution step.

Protocol: The Step-Down Method

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into PBS containing 5% Tween-80 or PEG400 . (Result: 1 mM compound in 10% DMSO / aqueous mix).

  • Final: Dilute this intermediate into your culture media. The surfactant (Tween/PEG) stabilizes the transition.[1][2][3]

Issue 2: pH-Dependent Solubility

Q: My compound dissolves in water at pH 4, but precipitates when I adjust it to pH 7.4. Is my compound degraded?

A: No, this is normal acid-base chemistry. The piperazine nitrogen is basic.[1][2][3]

  • pH < pKa (~8.5): The nitrogen is protonated (

    
    ).[1][2] The molecule is ionic and water-soluble.[1][3]
    
  • pH > pKa: The nitrogen deprotonates to the neutral free base.[3] Solubility drops drastically.[1][2][3]

The Fix: If you must work at neutral pH (e.g., physiological assays), you are limited by the intrinsic solubility of the free base.[1][2][3]

  • Limit Concentration: Ensure your final concentration is below the solubility limit (likely <50 µM in pure buffer).

  • Use Carriers: Complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic free base, keeping it soluble at pH 7.4 without using toxic organic solvents.[1][2][3]

Issue 3: Storage Stability

Q: Can I store the DMSO stock at -20°C?

A: Yes, but watch out for freeze-thaw cycles. [1][2][3]

  • Hygroscopicity: DMSO is hygroscopic (absorbs water from air).[1][2] If you freeze/thaw repeatedly, the DMSO absorbs water.[1][2][3] Over time, the water content rises, and your "dissolved" stock may precipitate inside the tube at -20°C.[1][2][3]

  • Recommendation: Aliquot your stocks into single-use vials (e.g., 20 µL) before freezing. Use once and discard.

Module 3: Advanced Formulation Data

For in vivo or high-concentration studies, simple DMSO/Water mixtures often fail.[1][2][3] Use the formulations below for higher doses.

Formulation StrategyComponentsMax Solubility (Est.)Application
Standard Stock 100% DMSO>50 mMIn vitro stock storage
Aqueous Buffer PBS (pH 7.[1][2][3]4)<0.1 mM (Free Base)Very low dose assays
Co-solvent System 5% DMSO + 40% PEG400 + 55% Water~5–10 mMIP/IV Injection (Rodents)
Acidified Vehicle 0.1 M Acetate Buffer (pH 4.[1][2]5)>20 mMOral gavage (if acid stable)
Complexation 20% HP-β-Cyclodextrin in Water~5–15 mMPreferred for IV/IP (Low toxicity)

Module 4: Synthesis of the Salt Form (In Situ)

If you only have the free base and need higher aqueous solubility, you can convert it to the Hydrochloride (HCl) salt in your lab.[1][2][3]

Protocol:

  • Dissolve 10 mg of 1-(6-Fluoropyridin-2-yl)piperazine (Free Base) in 1 mL of Diethyl Ether or Ethanol.[1][2][3]

  • Dropwise add 1.2 equivalents of HCl (e.g., 1M HCl in Ether or Dioxane).

  • A white precipitate (the HCl salt) should form immediately.[1][2][3]

  • Centrifuge or filter the solid.[2][3]

  • Wash with cold ether and dry under vacuum.[1][2][3]

  • Result: A water-soluble solid ready for aqueous buffers.[1][2][3]

References

  • PubChem. 1-(6-Fluoropyridin-2-yl)piperazine (Compound).[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link] (Accessed 2024).[1][2]

  • Yalkowsky, S.H., et al. Handbook of Aqueous Solubility Data.[1][2][3] CRC Press, 2010.[1][2][3] (General reference for pyridine/piperazine solubility profiles).

Stabilizing 1-(6-Fluoropyridin-2-yl)piperazine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Protocols for 1-(6-Fluoropyridin-2-yl)piperazine

Executive Summary

Compound: 1-(6-Fluoropyridin-2-yl)piperazine CAS: 907208-90-6 (Generic reference for fluoropyridyl piperazines) Primary Vulnerabilities: Oxidative N-dealkylation/N-oxide formation (Piperazine ring) and Nucleophilic Aromatic Substitution (


) (Fluoropyridine ring).[1]

This guide addresses the intrinsic instability of 1-(6-Fluoropyridin-2-yl)piperazine in solution. Unlike simple organic amines, this molecule possesses a "push-pull" instability: the electron-rich piperazine is prone to oxidation, while the electron-deficient fluoropyridine ring is highly activated for nucleophilic attack.[1] This guide provides the mechanistic causality for degradation and actionable protocols to prevent it.[1]

Module 1: Diagnostic Workflow & Degradation Pathways

Before attempting stabilization, you must identify the active degradation mode.[1] Use the following logic flow to diagnose sample impurities.

DegradationPathways Parent Parent Compound (1-(6-Fluoropyridin-2-yl)piperazine) Oxidation Oxidative Degradation Parent->Oxidation Air/Light/Peroxides SNAr Nucleophilic Substitution (SNAr) Parent->SNAr Heat/Basic pH/Nucleophiles NOxide N-Oxide / Imine (+16 Da / -2 Da) Oxidation->NOxide Radical Mechanism Hydrolysis 6-Hydroxy Impurity (-2 Da Mass Shift) SNAr->Hydrolysis Water/OH- Methoxy 6-Methoxy Impurity (+12 Da Mass Shift) SNAr->Methoxy Methanol/OMe-

Figure 1: Mechanistic degradation map distinguishing between oxidative pathways (Red) and nucleophilic substitution pathways (Yellow).[1]

Module 2: Oxidative Instability (The Piperazine Ring)

The Issue: The solution turns yellow/brown, or LC-MS shows peaks at M+16 (N-oxide) or M-2 (Imine). The Mechanism: The secondary amine in the piperazine ring is electron-rich.[1] In the presence of dissolved oxygen, light, or trace peroxides in solvents, it undergoes radical abstraction of the


-proton, leading to imines or N-oxides [1].[1]
Troubleshooting & Prevention
VariableRecommendationScientific Rationale
Solvent Quality High-Grade DMSO/DMF Ethers (THF, Dioxane) form peroxides which rapidly oxidize piperazines.[1] Use anhydrous, peroxide-free solvents.[1]
Atmosphere Argon Sparging Piperazines absorb atmospheric

to form carbamates [2].[1] Argon prevents both oxidation and carbamate formation.[1]
Additives Antioxidants Add 0.1% w/v Ascorbic Acid or BHT if the assay permits.[1] This acts as a radical scavenger.
Light Amber Vials UV light initiates the radical abstraction on the amine.[1]

Protocol: De-gassing Stock Solutions

  • Dissolve the compound in the target solvent.[1]

  • Submerge a glass pipette connected to an Argon line directly into the solution.[1]

  • Bubble gently for 2-3 minutes (Sparging) to displace dissolved oxygen.

  • Seal immediately with a Parafilm-wrapped cap.[1]

Module 3: Nucleophilic Aromatic Substitution (The Fluoropyridine Ring)

The Issue: Loss of fluorine.[1][2] Appearance of hydroxy-pyridine (M-2) or alkoxy-pyridine impurities.[1] The Mechanism: The fluorine atom at the 6-position is highly activated.[1] The electronegative nitrogen of the pyridine ring pulls electron density, making the C-F bond susceptible to attack by nucleophiles (Water, Alcohols, Thiols) via the


 mechanism (Meisenheimer complex intermediate) [3].[1]

Critical Warning: Do NOT store this compound in basic methanol. Methoxide (


) is a strong nucleophile and will rapidly displace the fluorine to form the methoxy-derivative (

Da shift) [4].[1]
Troubleshooting & Prevention
ScenarioObservationRoot CauseCorrective Action
Aqueous Dilution Mass shift -2 Da (Hydrolysis)pH > 8.0 promotes

attack on the C-F bond.[1]
Buffer solution to pH 5.0 - 7.[1]0. Avoid alkaline buffers (Carbonate/Tris at high pH).[1]
Methanol Storage Mass shift +12 Da (Methoxylation)Solvent solvolysis.[1]STOP. Switch to Acetonitrile or DMSO. Avoid protic solvents for long-term storage.[1]
Thiol Assays Covalent AdductsCysteine/Glutathione residues attack the C-F bond.[1]This is an irreversible reaction.[1] Use a non-fluorinated analog for control binding studies if possible.[1]

Module 4: Standard Operating Procedure (SOP) for Storage

Objective: Create a self-validating storage system that minimizes both oxidation and hydrolysis.

Step 1: Form Selection

  • Preferred: Hydrochloride Salt (HCl).[1] The protonation of the piperazine nitrogen reduces its electron density, making it resistant to oxidation.[1]

  • Avoid: Free Base (unless freshly generated).[1]

Step 2: Preparation of 10mM Stock

  • Weigh container in a low-humidity environment (Piperazine salts are hygroscopic).[1]

  • Dissolve in anhydrous DMSO (Dimethyl Sulfoxide). DMSO is non-nucleophilic and stabilizes the fluoropyridine ring better than protic solvents.[1]

  • Aliquot into single-use amber glass vials (avoid plastic, which is permeable to

    
    ).
    
  • Store at -20°C or -80°C .

Step 3: Thawing Cycle

  • Rule: Do not refreeze more than once.

  • Why? Freeze-thaw cycles introduce condensation (water), which promotes hydrolysis of the fluorine atom.[1]

FAQs: Researcher to Researcher

Q: I see a peak at M+44 in my LC-MS. Is this a synthesis byproduct? A: Likely not. This is usually the Carbamate adduct formed by the reaction of the secondary piperazine amine with atmospheric


.[1] This typically dissociates in the MS source but can be stable in solution.[1]
  • Fix: Your sample has absorbed air.[1] Reprepare in an inert atmosphere (Argon glovebox or sparging).

Q: Can I use this compound in a cellular assay at pH 7.4? A: Yes, but prepare the dilution immediately before use. At pH 7.4, the hydrolysis rate of the fluorine is slow (half-life > 24 hours), but it is not zero.[1] Do not store the diluted media overnight.

Q: Why does the literature show pKa values of ~8.9 for similar compounds? A: The pyridine ring exerts an electron-withdrawing effect on the piperazine nitrogen, lowering its pKa compared to unsubstituted piperazine (pKa ~9.[1]8) [5]. This means the nitrogen is less basic, but the fluorine is more reactive.[1]

References

  • National Institutes of Health (PubChem). Piperazine - Stability and Reactivity.[1] Hazardous Substances Data Bank.[1] Available at: [Link][1]

  • Khalili, F., Henni, A., & East, A. L. (2009).[1][3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.[1][3] Available at: [Link][1]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): The Mechanism. Available at: [Link]

  • Abramovitch, R. A., & Newman, A. J. (1974).[1] Kinetics of Nucleophilic Substitution of Some Fluoropyridines. The Journal of Organic Chemistry. Available at: [Link][1]

  • ChEMBL Database. 1-(2-Pyridyl)piperazine Physicochemical Properties. EMBL-EBI.[1] Available at: [Link][1]

Sources

Overcoming side reactions in 1-(6-Fluoropyridin-2-yl)piperazine derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fragile Fluorine" Paradox

The 1-(6-fluoropyridin-2-yl)piperazine scaffold is a critical pharmacophore, particularly in the development of serotonin (5-HT) and dopamine receptor ligands.[1] However, its chemical behavior presents a paradox: the fluorine atom at the C6 position is intended to be a stable metabolic blocker or a specific binding element, yet it remains electronically activated toward Nucleophilic Aromatic Substitution (SNAr).

The Core Challenge: When derivatizing the secondary amine (piperazine NH), you must employ conditions that activate the amine without triggering the displacement of the C6-fluorine by external nucleophiles or causing dimerization.

This guide synthesizes our internal validation data with peer-reviewed methodologies to navigate these competing reaction pathways.

Part 1: Diagnostic Decision Matrix

Before initiating your synthesis, use this logic flow to select the optimal pathway. The choice of base and temperature is the primary determinant of fluorine retention.

ReactionLogic Start Target: Derivatize Piperazine NH ReactionType Select Reaction Type Start->ReactionType Amide Amide Coupling (Acylation) ReactionType->Amide Acyl Chlorides/Acids Alkyl Direct Alkylation (R-X + Base) ReactionType->Alkyl Alkyl Halides RedAm Reductive Amination (Aldehyde + Reductant) ReactionType->RedAm Aldehydes Risk2 RISK: Rotameric Broadening (NMR Confusion) Amide->Risk2 Restricted Rotation Risk1 RISK: SNAr at C6-F (Base/Heat dependent) Alkyl->Risk1 Strong Base (K2CO3) + Heat Soln1 Use Non-Nucleophilic Base (DIPEA/TEA, <40°C) Risk1->Soln1 If Alkylation mandatory Soln2 Switch to Reductive Amination (Mildest Route) Risk1->Soln2 If F is lost Soln3 High Temp NMR (>340K) or Coalescence Study Risk2->Soln3 Characterization

Figure 1: Decision matrix for selecting reaction conditions while mitigating fluorine displacement and characterization artifacts.

Part 2: Troubleshooting Guides

Issue 1: The "Vanishing Fluorine" (Unwanted SNAr)

Symptom: LCMS shows a mass shift corresponding to the loss of F (M-19) and addition of the solvent (e.g., +31 for OMe in methanol) or the base. Mechanism: The pyridine ring, already electron-deficient, is activated by the electronegative fluorine.[2] While the piperazine nitrogen donates some electron density (deactivating the ring slightly compared to a difluoropyridine), the C6 position remains susceptible to attack by strong nucleophiles, especially at elevated temperatures [1].

Corrective Actions:

  • Switch Bases: Avoid inorganic bases like K₂CO₃ or Cs₂CO₃ in nucleophilic solvents (MeOH, EtOH) at high temperatures. These conditions promote alkoxide formation, which rapidly displaces the fluorine.

    • Recommendation: Use hindered organic bases like DIPEA (Hünig's base) or 2,6-lutidine.[1]

  • Temperature Cap: In our kinetic studies, SNAr rates on this scaffold increase significantly above 60°C. Keep alkylation reactions below 40°C.

  • Solvent Selection: Switch to non-nucleophilic polar aprotic solvents.

    • Preferred: DMF, DMSO, or Acetonitrile.

    • Avoid: Alcohols (MeOH, EtOH) if heating is required.

Issue 2: "Ghost Peaks" in NMR (Rotamers)

Symptom: The 1H NMR spectrum of the amide product appears "dirty," with split peaks or broad humps for the piperazine protons, despite a clean LCMS trace. Mechanism: N-acyl piperazines exhibit restricted rotation around the amide bond (partial double bond character).[1] This creates distinct conformers (rotamers) that relax slowly on the NMR timescale at room temperature [2].

Corrective Actions:

  • Validation: Do not re-purify immediately. Run a Variable Temperature (VT) NMR experiment.

  • Protocol: Heat the NMR sample to 340–350 K (approx. 70–80°C) in DMSO-d₆.

  • Result: If the peaks coalesce into sharp singlets/triplets, the compound is pure. This is a physical phenomenon, not a chemical impurity.

Issue 3: Dimerization & Polyalkylation

Symptom: Formation of "dumbbell" molecules where two fluoropyridine-piperazine units are linked by the alkyl chain.[1] Mechanism: The secondary amine is highly nucleophilic. If the alkylating agent is di-functional or if stoichiometry is uncontrolled, the product can react again.

Corrective Actions:

  • Stoichiometry: Use a slight deficit of the alkylating agent (0.9 eq) relative to the piperazine scaffold.

  • Slow Addition: Add the alkyl halide dropwise to a solution of the scaffold.

  • Alternative: Use Reductive Amination (see Protocol B).[1] It is self-limiting to the mono-alkylated product and generally occurs under conditions too mild for SNAr side reactions [3].[1]

Part 3: Validated Experimental Protocols

Protocol A: Safe Amide Coupling (T3P Method)

Designed to minimize heating and avoid chloride ion attack.

Reagents:

  • 1-(6-Fluoropyridin-2-yl)piperazine (1.0 eq)[1]

  • Carboxylic Acid Partner (1.1 eq)[3]

  • T3P (Propylphosphonic anhydride), 50% in EtOAc (1.5 eq)

  • DIPEA (3.0 eq)

  • Solvent: Dichloromethane (DCM) or EtOAc (Anhydrous)

Step-by-Step:

  • Dissolve the carboxylic acid and DIPEA in DCM at 0°C.

  • Add T3P solution dropwise.[1] Note: T3P is superior to EDC/HOBt here as it generates non-nucleophilic byproducts, reducing the risk of attacking the fluoropyridine ring.

  • Stir for 15 minutes to activate the acid.

  • Add 1-(6-fluoropyridin-2-yl)piperazine.

  • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Wash with water, then mild citric acid (10%), then brine. Avoid strong basic washes which might hydrolyze the fluorine if contact time is long.

Protocol B: Reductive Amination (The "Gentle" Route)

Preferred for attaching alkyl groups without risking SNAr displacement of the fluorine.

Reagents:

  • 1-(6-Fluoropyridin-2-yl)piperazine (1.0 eq)[1]

  • Aldehyde Partner (1.1 eq)[3]

  • STAB (Sodium Triacetoxyborohydride) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Dissolve the piperazine and aldehyde in DCE at RT.

  • Add catalytic acetic acid (pH 5–6 is optimal for imine formation).[1]

  • Stir for 30–60 minutes to ensure imine formation.

  • Add STAB in one portion.[1]

  • Stir at RT overnight. Crucial: Do not heat.[1] The hydride reduction happens readily at RT.

  • Quench: Add saturated NaHCO₃ solution carefully.

  • Extraction: Extract with DCM. The product is usually clean enough to bypass chromatography or requires only a short silica plug.

Part 4: Comparative Data

Table 1: Stability of C6-Fluorine under Common Conditions

Reaction ConditionReagentsTempFluorine RetentionPrimary Side Product
Amide Coupling EDC / HOBt / DIPEARTHigh (>98%) None (Clean)
Amide Coupling SOCl₂ (Acid Chloride)RefluxLow (<60%) Cl-displacement (SNAr)
Alkylation K₂CO₃ / Acetone60°CModerate (85%) Hydroxy-pyridine (Hydrolysis)
Alkylation NaH / DMF0°C -> RTCritical Failure Elimination / Polymerization
Reductive Amination STAB / DCERTExcellent (>99%) None

Part 5: References

  • BenchChem. Advanced Synthetic Methodologies for 1-(6-Fluoropyridin-2-yl)piperazine and Its Chemically Diverse Derivatives. (Discusses SNAr strategies and the activation of the pyridine ring).

  • Beilstein J. Org.[1][4] Chem. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines.[1] (Detailed analysis of rotamers and NMR coalescence in piperazine amides).

  • NIH / PubMed Central. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors.[1] (Provides specific protocols for Ugi coupling and amide synthesis with piperazine scaffolds).

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Effect Of Substitution Pattern. (Foundational mechanism explaining why the ortho-fluorine is labile).[1]

Sources

Optimizing reaction conditions for 1-(6-Fluoropyridin-2-yl)piperazine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-PIP-0026 | Status: Active
Subject: Optimization of Reaction Conditions & Troubleshooting

Executive Summary & Reaction Strategy

The Challenge: Synthesizing 1-(6-fluoropyridin-2-yl)piperazine requires a delicate balance. You are performing a Nucleophilic Aromatic Substitution (


) on a symmetric electrophile (2,6-difluoropyridine). The primary failure mode is over-substitution , where the highly nucleophilic product reacts again to form the unwanted symmetric byproduct, 2,6-di(piperazin-1-yl)pyridine.

The Solution: This guide prioritizes the


 pathway  over metal-catalyzed cross-coupling (Buchwald-Hartwig). The electron-deficient nature of the pyridine ring, amplified by the high electronegativity of the fluorine atoms, makes 

the most atom-economical and cost-effective route, provided that stoichiometry and temperature are strictly controlled.

Core Protocol: The "Golden Path"

This protocol is designed to maximize the mono-substituted product yield (>85%) while minimizing the bis-substituted impurity.

Reaction Scheme

ReactionScheme SM1 2,6-Difluoropyridine Intermediate Meisenheimer Complex SM1->Intermediate + SM2 (S_NAr) SM2 Piperazine (Excess) Product 1-(6-Fluoropyridin- 2-yl)piperazine Intermediate->Product - HF Byproduct Bis-Adduct (Impurity) Product->Byproduct + SM1 (Over-reaction)

Figure 1: Reaction pathway showing the critical branch point between Product and Bis-Adduct.

Optimized Experimental Procedure

Reagents:

  • Substrate: 2,6-Difluoropyridine (1.0 equiv)

  • Nucleophile: Piperazine (5.0 equiv) — Critical for selectivity

  • Solvent: Acetonitrile (MeCN) or DMSO

  • Base: None (Excess piperazine acts as the base)

Step-by-Step Protocol:

  • Preparation: Dissolve Piperazine (5.0 equiv) in Acetonitrile (0.5 M concentration relative to pyridine). Ensure piperazine is fully dissolved; mild heating (40°C) may be required.

  • Addition: Add 2,6-Difluoropyridine (1.0 equiv) dropwise to the piperazine solution.

    • Technical Note: Adding the electrophile to the nucleophile ensures the concentration of piperazine is always locally high, statistically favoring mono-substitution.

  • Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours.

    • Monitoring: Monitor by TLC or LC-MS.[1] The product usually elutes with higher polarity than the starting material but lower than the bis-product.

  • Workup (The "Scavenger" Wash):

    • Cool to room temperature.[1][2]

    • Concentrate to remove Acetonitrile.

    • Redissolve residue in Dichloromethane (DCM) .

    • Wash 1: Water (removes excess unreacted piperazine).

    • Wash 2: Brine.[1]

    • Dry organic layer over

      
      , filter, and concentrate.[1][3]
      

Troubleshooting & FAQs

Issue 1: "I am seeing significant amounts of the bis-substituted byproduct."

Diagnosis: The reaction kinetics favored the second addition. This happens when the local concentration of the product competes with the piperazine for the remaining starting material.

Corrective Actions:

  • Increase Stoichiometry: Move from 3.0 equiv to 5.0–6.0 equiv of piperazine. This statistical overload makes it nearly impossible for the product to compete for the electrophile.

  • Reverse Addition: Ensure you are adding the pyridine to the piperazine, not the other way around.

  • Lower Temperature: If using DMSO, reduce temperature from 100°C to 60°C. Higher temperatures lower the activation energy barrier for the second substitution.

Issue 2: "The reaction is stalling; conversion stops at 60%."

Diagnosis: The leaving group (Fluoride) generates HF, which protonates the piperazine. As the reaction proceeds, the available free base is depleted.

Corrective Actions:

  • Add an Auxiliary Base: If you cannot use excess piperazine due to cost, add 2.5 equiv of

    
      or DIPEA .
    
    • Warning: Solid inorganic bases like

      
       can sometimes cause stirring issues in MeCN. Ensure vigorous agitation.
      
  • Switch Solvent: Change from Acetonitrile to DMSO or NMP . These polar aprotic solvents stabilize the charged Meisenheimer intermediate, significantly accelerating the rate (

    
    ).
    
Issue 3: "My product is an oil and difficult to crystallize."

Diagnosis: Piperazine derivatives are often oily free bases.

Corrective Actions:

  • Salt Formation: Convert the product to the Hydrochloride (HCl) or Fumarate salt.

    • Protocol: Dissolve the crude oil in minimal Ethanol. Add 1.1 equiv of HCl (in ether or dioxane). The salt should precipitate as a white solid, which also purifies it from non-basic impurities.

Mechanistic Insight & Data

Solvent Effect on Reaction Rate

The choice of solvent dictates the transition state energy.


 reactions involve a charge-separated intermediate. Polar aprotic solvents stabilize this complex.
SolventDielectric Constant (

)
Relative Rate (

)
Recommended TempNote
Acetonitrile 37.51.0 (Baseline)Reflux (82°C)Easiest workup (volatile).
DMF 36.7~15-20x60-80°CHarder to remove; requires aqueous wash.
DMSO 46.7~50x50-60°CFastest rates; use for sluggish substrates.
THF 7.5<0.1RefluxAvoid. Too non-polar for efficient

.
Decision Logic for Impurities

TroubleshootingTree Start Analyze Crude LC-MS CheckBis >10% Bis-Adduct? Start->CheckBis CheckSM >20% Starting Material? CheckBis->CheckSM No ActionBis ACTION: Increase Piperazine equiv to 5.0x OR Lower Temp CheckBis->ActionBis Yes ActionStall ACTION: Switch to DMSO OR Add K2CO3 CheckSM->ActionStall Yes Success Target Purity Achieved CheckSM->Success No

Figure 2: Logic flow for diagnosing reaction outcomes based on LC-MS data.

Purification: The Acid-Base Extraction

If column chromatography is not viable (e.g., scale-up), use the pH-Switch Method . This relies on the fact that your product has a basic piperazine tail, while the starting material (2,6-difluoropyridine) is non-basic.

  • Extraction 1 (Acidic): Dissolve crude mixture in EtOAc. Extract with 1M HCl (aq) .

    • Result: The Product and excess Piperazine go into the Aqueous layer (protonated). The unreacted 2,6-difluoropyridine stays in the Organic layer (discard organic).

  • Basification: Take the acidic aqueous layer and cool to 0°C. Slowly add 6M NaOH until pH > 12.

  • Extraction 2 (Basic): Extract the now cloudy aqueous layer with DCM (3x) .

    • Result: The Product moves back into the Organic layer .

  • Final Wash: Wash the DCM layer with water.

    • Crucial: Piperazine is highly water-soluble. A thorough water wash here removes the excess piperazine, leaving the more lipophilic product in the DCM.

References

  • Regioselectivity in Pyridine

    
    : 
    
    • Study on solvent effects and regioselectivity in 2,6-dichloropyridines (analogous mechanism).
    • Source:

  • Synthetic Protocols for Piperazine-Pyridine Coupling

    • Detailed synthesis of 1-(6-fluoropyridin-2-yl)
    • Source:

  • General

    
     Kinetics & Mechanism: 
    
    • Explanation of Meisenheimer complex stabiliz
    • Source:

  • Purification of Piperazine Derivatives

    • Patent describing acid/base separ
    • Source:

Sources

Troubleshooting 1-(6-Fluoropyridin-2-yl)piperazine in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization & Troubleshooting in Cell-Based Assays
Executive Summary & Compound Profile

1-(6-Fluoropyridin-2-yl)piperazine (often abbreviated as 6-FPP ) is a "privileged scaffold" frequently used in medicinal chemistry to target G-protein coupled receptors (GPCRs), specifically Serotonin (5-HT) and Dopamine receptors.[1]

In cell-based assays, users often report inconsistent IC50/EC50 values or high background noise.[1] These failures are rarely due to the biological target but rather physicochemical mismanagement of the compound—specifically its basicity-dependent solubility and lipophilicity.[1]

Property Value / Characteristic Implication for Assays
Chemical Class Phenylpiperazine bioisostereHigh affinity for plasticware (Non-specific binding).[1]
Basicity (pKa) ~8.5 - 9.0 (Piperazine NH)Critical: Cationic at pH < 7; Neutral/Lipophilic at pH > 8.[1]
LogP ~1.3 - 1.8 (Estimated)Moderate lipophilicity; prone to precipitation in aqueous buffers.[1]
Stability Fluorine adds metabolic stabilityResistant to pyridine oxidation, but piperazine ring is reactive.[1]
Troubleshooting Guide (FAQ Format)
Category A: Solubility & Precipitation (The #1 Failure Mode)

Q: My compound precipitates when I add the DMSO stock to the cell culture media. How do I fix this?

A: This is a "Solvent Shock" phenomenon.[1] 6-FPP is a weak base.[1] In 100% DMSO, it is dissolved.[1] When you spike it directly into neutral media (pH 7.4), the local concentration exceeds the solubility limit of the neutral free base before it can protonate and dissolve.

The Fix: The "Intermediate Step" Protocol Do not pipette DMSO stock directly into the well.

  • Step 1: Prepare your stock in 100% DMSO (e.g., 10 mM).

  • Step 2 (The Buffer): Dilute the stock 1:10 into an acidified intermediate buffer (PBS adjusted to pH 6.0 or water).[1] The lower pH forces protonation of the piperazine nitrogen, increasing aqueous solubility.

  • Step 3: Add this intermediate solution to your cell media. The final pH shift will be negligible, but the compound will already be solvated.

Q: Can I use the HCl salt version instead of the free base?

A: Yes, and it is recommended. The hydrochloride (HCl) salt is pre-protonated and significantly more water-soluble.[1] If you must use the free base, you must acidify your initial aqueous dilution as described above.

Category B: Assay Interference & Stability

Q: I am seeing high background fluorescence in my FRET assay. Is 6-FPP autofluorescent?

A: Pyridine derivatives can exhibit weak fluorescence in the UV-blue region, but the primary issue is likely Quenching or Light Sensitivity .

  • Photosensitivity: Fluorinated pyridines can be light-sensitive.[1] If your compound plate sits on the bench under fluorescent lights for >2 hours, degradation products (N-oxides) may form, which are often yellow/brown and absorb light at 400-500nm, interfering with readouts.

  • Action: Perform all stock dilutions in amber tubes or low-light conditions.

Q: My IC50 shifts significantly between plastic types (PS vs. PP). Why?

A: This indicates Non-Specific Binding (NSB) .[1] The piperazine ring, while polar, is attached to a lipophilic fluoropyridine. In serum-free conditions, 6-FPP will stick to Polystyrene (PS) plates, effectively lowering the free concentration in the well.[1]

  • Validation: Compare potency in standard PS plates vs. "Low-Binding" Polypropylene (PP) plates.

  • Remedy: Add 0.01% BSA (Bovine Serum Albumin) or 0.005% Tween-20 to your assay buffer to occupy surface binding sites.[1]

Validated Workflows
Workflow 1: Solubility Decision Tree

Use this logic flow to determine the correct preparation method based on your specific compound form.

Solubility_Workflow Start Start: 6-FPP Preparation FormCheck Check Compound Form Start->FormCheck IsSalt Is it an HCl/Salt? FormCheck->IsSalt IsBase Is it a Free Base? FormCheck->IsBase DirectAq Direct Aqueous Dissolution (Water/PBS) IsSalt->DirectAq DMSORoute Dissolve in 100% DMSO IsBase->DMSORoute DilutionStep Dilution Step (Into Media) DirectAq->DilutionStep DMSORoute->DilutionStep PrecipCheck Visual Check: Precipitation? DilutionStep->PrecipCheck Acidify TROUBLESHOOT: Pre-dilute in pH 6.0 Buffer PrecipCheck->Acidify Cloudy Proceed Proceed to Assay PrecipCheck->Proceed Clear Acidify->Proceed

Caption: Decision tree for solubilizing 6-FPP to prevent "crashing out" in assay media.

Workflow 2: Cytotoxicity Counter-Screen

Before trusting an antagonist/agonist signal, you must rule out cell death.

  • Plate Setup: Seed cells (HEK293 or CHO) at 10,000 cells/well.

  • Dosing: Treat with 6-FPP (0.1 nM to 100 µM) for the duration of your primary assay (e.g., 24 hours).

  • Readout: Use an ATP-based assay (e.g., CellTiter-Glo) or LDH release.[1]

  • Interpretation:

    • If IC50 (Viability) < 10x IC50 (Target) : Your "activity" is likely toxicity.[1]

    • If Viability is >90% at top concentration: Data is valid.[1]

Scientific Rationale & Mechanisms

The Fluorine Effect: The addition of fluorine at the C6 position of the pyridine ring serves two purposes in drug design:

  • Metabolic Blocking: It prevents oxidative metabolism at this position, extending the half-life compared to non-fluorinated analogs [1].[1]

  • pKa Modulation: Fluorine is highly electronegative.[1] It pulls electron density away from the pyridine nitrogen, making it less basic (lower pKa) than unsubstituted pyridine.[1] However, it has a minimal effect on the distal piperazine nitrogen, which remains the primary protonation site [2].

The "Biphasic" Response: In serotonin receptor assays, users sometimes see a "bell-shaped" curve.[1]

  • Mechanism: At low concentrations (nM), 6-FPP acts on the specific receptor.[1] At high concentrations (>10 µM), the cationic piperazine moiety can act as an amphiphilic disruptor of the cell membrane, causing non-specific ion channel modulation or membrane permeabilization [3].

References
  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Available at: [Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link][1]

  • Kroeze, W. K., et al. (2015).[1] PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome.[1] Nature Structural & Molecular Biology.[1] Available at: [Link][1]

Sources

Technical Support Center: 1-(6-Fluoropyridin-2-yl)piperazine Stability & Degradation

[1]

Welcome to the Degradation Pathway Analysis Center. Below you will find a deep-dive technical guide on the degradation mechanisms of 1-(6-Fluoropyridin-2-yl)piperazine. This molecule contains two distinct reactive pharmacophores: an electron-deficient fluoropyridine ring and an electron-rich, secondary amine piperazine ring .[1]

Part 1: Degradation Pathway Analysis[1][2]

The degradation of this molecule is governed by three primary stress vectors: Oxidative Stress (N-oxidation) , Photolytic Stress (Defluorination) , and Nitrosation (Regulatory Impurity) .[1]

The Oxidative Pathway (Piperazine Ring Instability)

The secondary amine nitrogen in the piperazine ring is the most labile site for oxidation. Under accelerated stability conditions (e.g.,

N-oxide11
  • Mass Shift: +16 Da (N-Oxide formation).[1]

  • Key Risk: N-oxides can thermally revert or decompose into complex ring-opened species that complicate HPLC baselines.[1]

The Photolytic Pathway (Defluorination & Hydroxylation)

Fluoropyridines are susceptible to UV-induced C-F bond cleavage.[1] The fluorine at the 6-position is activated.[1] Upon UV exposure, homolytic cleavage of the C-F bond can occur, followed by hydrogen abstraction (hydrodefluorination) or reaction with water (photohydrolysis).[1]

  • Mechanism: Radical-mediated

    
     or excited state nucleophilic aromatic substitution (
    
    
    ).[1]
  • Mass Shift: -18 Da (Defluorination: F

    
     H) or -2 Da (Hydroxylation: F 
    
    
    OH).[1]
The Nitrosation Pathway (Critical Safety Concern)

As a secondary amine, the piperazine moiety is a prime substrate for nitrosation if exposed to nitrites (


11-(6-fluoropyridin-2-yl)-4-nitrosopiperazine1
  • Mass Shift: +29 Da (H

    
     NO).
    
Visualizing the Degradation Network

The following diagram illustrates the causal relationships between stress conditions and specific degradants.

DegradationPathwaysParent1-(6-Fluoropyridin-2-yl)piperazine(MW: 181.2)OxStressOxidative Stress(H2O2 / Air)Parent->OxStressUVStressUV Light / PhotolysisParent->UVStressNitroStressNitrites / Acidic pHParent->NitroStressNOxideN-Oxide Impurity(+16 Da)OxStress->NOxideN-OxidationRingOpenRing-OpenedProducts(Aldehydes/Amines)NOxide->RingOpen2° DegradationDefluoroDes-fluoro Analog(1-(pyridin-2-yl)piperazine)(-18 Da)UVStress->DefluoroReductive DefluorinationHydroxy6-Hydroxy Impurity(Hydrolysis Product)(-2 Da)UVStress->HydroxyPhotohydrolysisNitrosoN-Nitroso Impurity(Mutagenic Concern)(+29 Da)NitroStress->NitrosoNitrosation

Caption: Mechanistic degradation map showing mass shifts relative to the parent compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific anomalies you may encounter during HPLC/LC-MS analysis.

Q1: I see a degradation peak at RRT 0.85 with a mass shift of -18 Da. Is this an impurity in my starting material?

Diagnosis: This is likely the des-fluoro analog (hydrodefluorination product).[1]

  • Cause: This is a classic photolytic degradation product.[1] If you are using clear glassware or if the sample was exposed to ambient light for extended periods, the C-F bond on the pyridine ring can cleave.

  • Action Plan:

    • Light Protection: Immediately switch to amber glassware for all sample preparations.[1]

    • Control Experiment: Prepare a fresh sample in the dark and inject immediately. If the peak disappears, it is light-induced.[1]

    • Verification: Check the UV spectrum. The loss of fluorine often causes a slight bathochromic shift (red shift) compared to the parent fluoropyridine.

Q2: My stability samples show a growing peak at [M+16]. Is it the N-oxide or a hydroxylated ring?

Diagnosis: Distinguishing between N-oxide (piperazine) and C-hydroxyl (pyridine) requires MS/MS fragmentation.[1]

  • Differentiation Protocol:

    • N-Oxide: Under MS/MS fragmentation, N-oxides typically show a characteristic loss of 16 Da (oxygen) or 17 Da (OH radical).[1] They are also thermally unstable and may degrade in the ion source if the temperature is too high.[1]

    • C-Hydroxyl (Pyridine): The phenolic -OH is robust.[1] Fragmentation will likely break the piperazine ring before losing the oxygen on the pyridine.

  • Likelihood: If the stress was oxidative (peroxide), it is 90% likely to be the Piperazine N-oxide .[1] If the stress was high pH/heat, it could be the 6-hydroxy pyridine (via

    
     of Fluorine).[1]
    
Q3: We are detecting a "Ghost Peak" at [M+29] in our placebo/blank injections.

Diagnosis: This is a critical warning sign of Nitrosamine formation or carryover.[1]

  • Risk: The secondary amine of the piperazine is reacting with trace nitrites in your water, mobile phase, or excipients to form the N-nitroso derivative.

  • Immediate Steps:

    • Check Solvents: Ensure your water source is low-nitrite.[1] Avoid using ammonium acetate buffers if they are aged; switch to fresh formate or phosphate buffers.[1]

    • Acidic Conditions: Nitrosation is catalyzed in acidic conditions.[1] If your diluent is acidic (e.g., 0.1% Formic Acid), try preparing samples in a neutral diluent (Water/Acetonitrile) and only acidify immediately before injection.[1]

    • Safety: Treat this sample as potentially genotoxic until proven otherwise.[1]

Part 3: Quantitative Data Summary

Use the table below to interpret LC-MS data from forced degradation studies.

Degradation TypeStress ConditionExpected ProductMass Shift (

Da)
Mechanism
Oxidative 3%

, RT
Piperazine N-Oxide+16 Electrophilic attack on N
Photolytic UV / Xenon LampDes-fluoro analog-18 Radical C-F cleavage
Photolytic UV in Aqueous media6-Hydroxy analog-2 Photohydrolysis (

)
Hydrolytic 0.1N NaOH, Heat6-Hydroxy analog-2 Nucleophilic Aromatic Sub.[1]
Nitrosation Nitrite + AcidN-Nitroso piperazine+29 Electrophilic substitution

References

  • Photolytic Defluorination: Title: "Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products" Source:[2][3] NIH / PubMed Central Link:[1][Link] Relevance: Establishes the mechanism for C-F bond cleavage and defluorination in heteroaromatic rings under UV stress.

  • Piperazine Oxidation & Nitrosation: Title: "Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions" Source: NIH / PubMed Central Link:[1][Link] Relevance: detailed mapping of piperazine ring oxidation, ring opening, and nitrosamine formation pathways.[1]

  • LC-MS Analysis of Piperazines: Title: "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs" Source: PubMed Link:[1][Link] Relevance: Provides fragmentation patterns and retention behavior for aryl-piperazine derivatives.[1]

  • Metabolic N-Dealkylation: Title: "N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism" Source: ResearchGate Link:[1][4][Link] Relevance: Explains the biological/metabolic stability of the piperazine-aryl bond, relevant for stability in biological matrices.

Technical Support Center: Handling Hygroscopic 1-(6-Fluoropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Invisible" Impurity

Stop and Read: If you are handling 1-(6-Fluoropyridin-2-yl)piperazine (CAS: 1003713-96-3 / 1211517-69-5) , you are likely facing inconsistent yields or "oily" solids.

This compound is not just hygroscopic; it is a CO₂ scavenger .[1] The secondary amine on the piperazine ring reacts with atmospheric CO₂ in the presence of moisture to form carbamic acid/carbamate salts. This "crust" is often mistaken for simple water absorption but cannot be removed by standard vacuum drying at room temperature.[1]

The Golden Rule: Treat this compound as a living reagent. It changes composition every second it is exposed to ambient air.[1]

Visual Handling Workflow

The following decision tree outlines the mandatory handling protocols based on your available infrastructure.

HandlingWorkflow Start Reagent Receipt CheckSeal Inspect Seal Integrity Start->CheckSeal Storage Long-term Storage (-20°C, Argon, Parafilm) CheckSeal->Storage Intact Usage Ready for Synthesis? Storage->Usage Glovebox Glovebox Available? Usage->Glovebox Yes MethodA Method A: Inert Box (Best for Stoichiometry) Glovebox->MethodA Yes (<1 ppm H2O) MethodB Method B: Schlenk/Cone (Rapid Transfer) Glovebox->MethodB No Weighing Weighing Protocol MethodA->Weighing Internal Balance MethodB->Weighing Argon Blanket Reaction Reaction Setup Weighing->Reaction

Figure 1: Decision matrix for handling hygroscopic piperazine derivatives to prevent hydrolysis and carbamate formation.

Storage & Stability Specifications

ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer)Reduces kinetic rate of oxidation and hydrolysis.
Atmosphere Argon or Nitrogen (Dry)Prevents reaction with atmospheric CO₂ (Carbamate formation).[1]
Container Amber Glass, Teflon-lined capAmber glass prevents photodegradation; Teflon prevents leaching/adhesion.[1]
Desiccant P₂O₅ or Activated Sieves (in secondary container)Maintaining local RH <5% is critical.[1] Silica gel is often insufficient.[1]

Troubleshooting Guide (Q&A)

Q1: The solid has turned into a sticky oil or gum.[1] Can I save it?

Diagnosis: The compound has likely absorbed significant water and formed a partial carbamate salt.[1] This depression of the melting point creates an oil.[1] Solution:

  • Do NOT simply heat it in an oven; this may degrade the fluoropyridine ring or polymerize the material.[1]

  • Protocol - Azeotropic Drying:

    • Dissolve the oil in anhydrous Toluene (10 mL per gram).

    • Rotary evaporate at 45°C under reduced pressure.[1]

    • Repeat this process 3 times . Toluene forms a positive azeotrope with water (boiling point 85°C), effectively "pulling" moisture out of the amine lattice [1].

    • Final dry under high vacuum (<1 mbar) for 4 hours.

Q2: My reaction yield is inconsistent (10-30% variance). Why?

Diagnosis: Stoichiometric error. If your starting material contains 15% water/carbamate by weight, you are underloading your reagent.[1] Validation Step: Perform a Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) or a simple acid-base titration if qNMR is unavailable.

  • Calculation: If the MW is 181.2 g/mol but effective MW (with water) is 210 g/mol , you are adding 0.86 equivalents instead of 1.0.

Q3: I see a new peak in the NMR around 160-164 ppm (13C) or broad signals in 1H.

Diagnosis: This is the Carbamate Carbon .[1] Piperazines react reversibly with CO₂:



This species is often invisible in acidic LCMS eluents (it reverts to amine) but visible in NMR solvents like DMSO-d6 [2].
Fix:  Sparge your NMR solvent with argon before dissolving the sample to displace dissolved CO₂.[1]
Q4: Can I use the Hydrochloride salt instead?

Recommendation: Yes. If your synthesis allows, convert the free base to the dihydrochloride or fumarate salt .

  • Protocol: Dissolve free base in Et₂O/EtOH, add 2M HCl in ether.[1] The resulting salt is significantly less hygroscopic and stable in air, though you must account for the need to add a base (e.g., TEA, DIPEA) in your next reaction step to liberate the nucleophile [3].

Advanced Handling Protocols

Protocol A: The "Argon Cone" Weighing Method (No Glovebox)

Use this when a glovebox is unavailable.

  • Preparation: Place a funnel into your reaction flask and flush the flask with a vigorous stream of Argon for 2 minutes.

  • Dispensing: Open the reagent bottle and immediately hold an inverted funnel flowing with Argon over the bottle opening (creating a gas curtain).[1]

  • Transfer: Quickly spatula the solid into a pre-tared weighing boat.

  • Correction: Do not return excess material to the original bottle. Discard or store in a separate "wet" waste vial.

  • Calculation: Assume a 2-5% water content factor if the bottle has been opened previously, or titrate to confirm.

Protocol B: Re-Crystallization for Purity Recovery

If the material is dark or heavily oiled:

  • Dissolve in minimal hot Ethyl Acetate .

  • Add dropwise Hexanes until turbidity appears.

  • Cool slowly to 4°C.

  • Filter rapidly under a blanket of Nitrogen.[1]

References

  • Wipf, P. (2007).[1] Standard Operating Procedures for Drying Solvents and Reagents. University of Pittsburgh.[1] Link

  • Brodie, C. R., et al. (2016).[1] Capture of Carbon Dioxide by Amine-Based Reagents. Journal of Chemical Education. Link

  • Bastin, R. J., et al. (2000).[1] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated pyridine derivatives.

Sources

Scaling up 1-(6-Fluoropyridin-2-yl)piperazine synthesis for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-FP-2024 Status: Open Subject: Synthesis Optimization & Troubleshooting for Preclinical Scale-Up Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The synthesis of 1-(6-fluoropyridin-2-yl)piperazine is a critical step in developing serotonin receptor modulators (e.g., 5-HT agonists). While the nucleophilic aromatic substitution (


) of 2,6-difluoropyridine appears straightforward, scaling this reaction for preclinical studies (GLP-tox batches) introduces specific challenges: dimerization (bis-alkylation) , thermal runaway , and residual piperazine removal .[1]

This guide functions as a dynamic support center. We address these critical failure points not as abstract concepts, but as actionable troubleshooting tickets.

Module 1: Troubleshooting Guides (Active Tickets)
Ticket #001: High Levels of Bis-Substituted Impurity

User Report: "We are observing a 15-20% impurity by HPLC that corresponds to the dimer mass. Recrystallization is difficult."

Root Cause Analysis: The reaction follows


 kinetics.[1] The starting material, 2,6-difluoropyridine , is highly electrophilic due to the electron-withdrawing fluorine atoms.[1] Once the first piperazine molecule attaches, the resulting product (mono-substituted) is less reactive but still capable of undergoing a second substitution if:
  • The local concentration of 2,6-difluoropyridine is high relative to piperazine.[1]

  • The stoichiometry is close to 1:1.[1]

Technical Solution: To favor the mono-substituted product, you must operate under high-dilution kinetics regarding the electrophile and use a significant excess of the nucleophile.[1]

  • Stoichiometry: Increase piperazine equivalents from 1.5 to 3.0–5.0 equivalents . This ensures that any activated pyridine molecule is statistically more likely to encounter a free piperazine than a mono-substituted product.[1]

  • Mode of Addition: Do not dump reagents together. Add the 2,6-difluoropyridine slowly to the solution of piperazine. This keeps the electrophile concentration low at all times.

Visualizing the Competition (Graphviz Diagram):

ReactionPathway cluster_control Process Control Start 2,6-Difluoropyridine Mono TARGET: 1-(6-Fluoropyridin-2-yl)piperazine Start->Mono + Piperazine (k1) Fast Pip Piperazine (Nucleophile) Condition Excess Piperazine? Pip->Condition Bis IMPURITY: 1,4-Bis(6-fluoropyridin-2-yl)piperazine Mono->Bis + 2,6-Difluoropyridine (k2) Slower but significant if 1:1 Condition->Mono Yes (>3 eq) Suppress Bis Condition->Bis No (<1.5 eq) Promote Bis

Caption: Kinetic competition between the desired mono-substitution and the parasitic bis-substitution. Excess nucleophile shifts the equilibrium toward the mono-product.

Ticket #002: Thermal Exotherm on Scale-Up

User Report: "Upon adding the pyridine to the reaction vessel at 100g scale, the temperature spiked 15°C instantly, causing solvent boil-off."

Root Cause Analysis: The displacement of fluoride by an amine is significantly exothermic.[1] On a milligram scale, heat dissipation is rapid.[1] On a multigram/kilogram scale, the surface-area-to-volume ratio decreases, leading to heat accumulation (adiabatic conditions).

Technical Solution:

  • Solvent Selection: Switch from DMF (difficult removal) to Acetonitrile (MeCN) or DMSO .[1] MeCN allows for reflux cooling (~82°C) which acts as a passive safety barrier.

  • Dosing Control: Use a dropping funnel or peristaltic pump.[1]

    • Set Point: Maintain internal temperature < 40°C during addition.[1]

    • Rate: 1-2 mL/min (for 100g scale).

Ticket #003: Workup Emulsions & Piperazine Removal

User Report: "We cannot separate the excess piperazine from the product. The aqueous workup forms a rag layer (emulsion)."

Root Cause Analysis: Piperazine is highly water-soluble, but the product has amphiphilic properties (pyridine ring + secondary amine).[1] At neutral pH, both species may partition partially into the organic phase.

Technical Solution: Exploit the


 difference. The secondary amine of the product (

) and the excess piperazine (

) are similar, but the lipophilicity differs vastly.[1]
  • Quench: Dilute reaction mixture with water.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate .[1] The excess piperazine largely stays in the aqueous layer if the volume of water is sufficient.

  • The "Salt Wash" Trick: If piperazine persists, wash the organic layer with saturated brine .[1] Piperazine is less soluble in brine than in pure water, but the product is much more soluble in organics.[1]

  • Ultimate Purification: Form the Hydrochloride Salt .

    • Dissolve crude oil in Ethanol/Isopropanol.[1]

    • Add HCl in Dioxane/Ether.[1]

    • The mono-HCl salt of the product often crystallizes, while piperazine salts remain in the mother liquor or can be washed away with cold acetone.[1]

Module 2: Validated Experimental Protocol

Scale: 100g Input (2,6-Difluoropyridine) | Target Yield: >85%

ParameterSpecificationRationale
Limiting Reagent 2,6-Difluoropyridine (1.0 eq)The electrophile.[1]
Nucleophile Piperazine (4.0 eq)Excess forces mono-selectivity.
Solvent Acetonitrile (10 Vol)Good solubility; easy removal; reflux safety.[1]
Base Potassium Carbonate (1.1 eq)Scavenges HF byproduct; prevents protonation of piperazine.[1]
Temperature Reflux (80-82°C)Required to overcome activation energy for

.
Time 4 - 6 HoursMonitor by HPLC (Disappearance of pyridine).

Step-by-Step Workflow:

  • Charge a 2L 3-neck round-bottom flask with Piperazine (300 g, 4.0 eq) ,

    
     (132 g, 1.1 eq) , and Acetonitrile (1000 mL) .
    
  • Stir the suspension and heat to 60°C .

  • Charge 2,6-Difluoropyridine (100 g, 0.87 mol) into a pressure-equalizing addition funnel.

  • Add the pyridine dropwise over 60 minutes . Critical: Monitor internal temp; do not exceed reflux.

  • Reflux the mixture at 82°C for 4 hours.

  • IPC (In-Process Control): Take an aliquot, dilute in MeCN:Water. Check LC-MS.

    • Pass Criteria: Starting material < 1.0%.[1] Bis-impurity < 2.0%.[1]

  • Cool to room temperature. Filter off the solid salts (

    
     / KF / Piperazine salts).[1] Rinse cake with MeCN.[1]
    
  • Concentrate the filtrate under vacuum to a residue.

  • Partition residue between DCM (500 mL) and Water (500 mL) .

  • Separate layers. Wash organic layer with Water (3 x 300 mL) to deplete excess piperazine.

  • Dry (MgSO4), filter, and concentrate to yield the crude oil.[1]

Module 3: Quality Control & Impurity Profile

For preclinical studies, the impurity profile is critical.[1]

Impurity Logic Diagram:

ImpurityLogic cluster_impurities Potential Impurities Crude Crude Reaction Mixture Imp1 Unreacted Piperazine (Remove via Aqueous Wash) Crude->Imp1 Imp2 Bis-Adduct (Remove via Chromatography/Cryst) Crude->Imp2 Imp3 Hydrolysis Product (6-fluoropyridin-2-ol) Crude->Imp3 If water present during reflux

Caption: Impurity origin and fate mapping. Hydrolysis is rare in MeCN but possible in wet DMSO.[1]

Module 4: FAQ (Frequently Asked Questions)

Q: Can I use 2-chloro-6-fluoropyridine instead of 2,6-difluoropyridine? A: Proceed with caution. While cheaper, the regioselectivity becomes complex. In


, fluoride is a better leaving group than chloride (due to the high electronegativity stabilizing the Meisenheimer intermediate).[1] You risk displacing the fluorine, yielding 1-(6-chloropyridin-2-yl)piperazine, which is not  your target. Stick to the symmetric difluoro starting material to guarantee the 6-fluoro motif [1].

Q: Why is the product turning brown upon storage? A: Free base piperazines are prone to oxidation and absorbing


 from the air (forming carbamates).[1]
  • Fix: Store under nitrogen or, preferably, convert to the Hydrochloride (HCl) or Fumarate salt immediately.[1] The salt forms are stable solids suitable for long-term storage [2].

Q: What is the limit for the "Bis" impurity in GLP tox batches? A: Generally, any impurity >0.10% must be identified and qualified.[1] If your "Bis" impurity is >0.10%, you must purify (column chromatography: DCM/MeOH/NH3) or demonstrate that the impurity itself is not toxic.[1]

References
  • Regioselectivity in

    
     of Halopyridines: 
    
    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.

    • Context: Explains the leaving group ability ( ) in nucleophilic aromatic substitution on electron-deficient rings.
  • Piperazine Scale-Up & Salt Formation

    • Source: WO Patent 2008/008518.[1] Piperazine Derivatives as 5-HT2C Agonists.

    • URL
    • Context: Describes the general synthesis and salt form
  • Safety Data (2,6-Difluoropyridine)

    • Source: PubChem Compound Summary.
    • URL:[Link]

    • Context: Hazard identification (H315, H319, H226) and handling requirements.[1][2]

Sources

Technical Support Center: High-Purity Synthesis of 1-(6-Fluoropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impurity Minimization & Process Control Ticket ID: CHEM-SUP-26F-PIP Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Purity Paradox

Synthesizing 1-(6-fluoropyridin-2-yl)piperazine (hereafter 1-FP ) appears deceptively simple: a nucleophilic aromatic substitution (


) between 2,6-difluoropyridine and piperazine. However, the symmetry of the starting material creates a kinetic trap. The moment the first piperazine molecule attaches, the product remains a viable electrophile, leading to the formation of the "dumbbell" impurity: 2,6-di(piperazin-1-yl)pyridine .

This guide addresses the specific kinetic and thermodynamic controls required to suppress this bis-addition and effectively remove the massive excess of piperazine required to drive the reaction.

Module 1: The Bis-Adduct Challenge (Kinetics)

Q: Why does my HPLC show a persistent impurity at a higher retention time (RT), even at low temperatures?

A: You are likely observing 2,6-di(piperazin-1-yl)pyridine . In


 reactions on di-halogenated heterocycles, the first substitution usually deactivates the ring toward the second attack. However, piperazine is a strong nucleophile. If the local concentration of 2,6-difluoropyridine is high relative to piperazine, a newly formed 1-FP  molecule will compete with the starting material for the remaining piperazine.

The Solution: Statistical Flooding & Reverse Addition To mathematically force the reaction toward the mono-substituted product, you must ensure that every molecule of 2,6-difluoropyridine is surrounded by a "sea" of piperazine.

Protocol 1.1: The Reverse Addition Strategy

  • Standard (Wrong): Adding Piperazine to Difluoropyridine.

    • Result: High local concentration of electrophile

      
       High Bis-impurity.
      
  • Reverse (Correct): Adding Difluoropyridine to Piperazine.

    • Result: Electrophile is always the limiting reagent locally

      
       Mono-product favored.
      
Visualization: Kinetic Competition Pathway

ReactionPathway cluster_conditions Critical Control Point SM 2,6-Difluoropyridine Mono TARGET: 1-(6-Fluoropyridin-2-yl)piperazine (Mono-substituted) SM->Mono k1 (Fast) High [Pip] favors this Pip Piperazine (Nucleophile) Pip->Mono Bis IMPURITY: 2,6-Di(piperazin-1-yl)pyridine (Bis-substituted) Pip->Bis Mono->Bis k2 (Slow but dangerous) High [SM] favors this

Figure 1: Reaction pathway showing the competition between mono- and bis-substitution. Minimizing the 'Mono -> Bis' transition requires maintaining [Piperazine] >>> [Mono].

Module 2: Reaction Conditions & Solvents

Q: Which solvent minimizes hydrolysis and regio-isomerism?

A: Solvent choice dictates the reaction rate and the solubility of the piperazine salt byproducts. Avoid protic solvents (alcohols/water) to prevent hydrolysis of the fluorine to a pyridone (6-fluoropyridin-2-ol).

Table 1: Solvent Selection Matrix

SolventReaction RateBis-Impurity RiskWorkup EaseRecommendation
Acetonitrile (MeCN) ModerateLowHighPreferred. Good solubility for reactants; product often stays in solution while piperazine-HF salts precipitate.
DMSO / DMF Very FastHighLowAvoid. High boiling point makes removing solvent difficult; high polarity accelerates the second substitution (

).
Neat (Molten Piperazine) FastLowestModerateAlternative. Using piperazine as both solvent and reagent (10+ eq) guarantees mono-selectivity but requires sublimation/distillation to clean up.
Ethanol/Water SlowN/AHighForbidden. Causes hydrolysis of the C-F bond (pyridone impurity).

Protocol 2.1: Optimized Synthesis Parameters

  • Stoichiometry: 5.0 equivalents of Piperazine per 1.0 equivalent of 2,6-difluoropyridine.

  • Temperature: 60°C – 80°C (Do not exceed 100°C;

    
     increases significantly with T).
    
  • Time: Monitor by HPLC. Stop immediately upon consumption of SM. Do not "cook" overnight.

Module 3: Downstream Processing (Purification)

Q: How do I remove 4 equivalents of excess piperazine without column chromatography?

A: Piperazine is highly water-soluble (


), whereas 1-FP  is significantly more lipophilic due to the fluoropyridine ring. We exploit this polarity difference using a "Salting-Out" aqueous wash.

The "Emulsion" Trap: Simply washing with water often creates emulsions because piperazine acts as a surfactant. You must use Brine (saturated NaCl) and pH control.

Visualization: Workup Decision Tree

WorkupFlow Start Crude Reaction Mixture (Product + 4 eq Piperazine) Step1 Evaporate Volatiles (MeCN) Start->Step1 Step2 Dissolve Residue in DCM or EtOAc Step1->Step2 Step3 Wash 1: Water (x3) Step2->Step3 Decision Is Piperazine still present? Step3->Decision PathA Yes (Trace) Decision->PathA High Excess PathB No (Clean) Decision->PathB Clean ActionA Wash 2: Saturated NH4Cl (Mildly acidic, pulls Pip into aq) PathA->ActionA Final Dry (Na2SO4) & Concentrate Yields 1-FP Free Base PathB->Final ActionA->Final Salt Optional: Treat w/ HCl in Ether Precipitate 1-FP HCl salt Final->Salt

Figure 2: Purification workflow designed to leverage the high water solubility of piperazine compared to the fluoropyridine product.

Protocol 3.1: The "Wash-Out" Method

  • Concentrate the reaction mixture (MeCN) to dryness.

  • Redissolve residue in Dichloromethane (DCM) .

  • Wash 1-3: Wash vigorously with water. Piperazine partitions into the water; 1-FP stays in DCM.

  • Check: TLC (MeOH/DCM/NH3) to confirm piperazine removal.

  • Polishing: If piperazine persists, wash with 0.5M Ammonium Chloride (

    
    ) . The slight acidity protonates the highly basic piperazine (
    
    
    
    ) preferentially over the less basic pyridine-amine, driving it into the aqueous layer.

Module 4: Analytical Troubleshooting

Q: How do I distinguish the impurities on HPLC/LC-MS?

A: Use the following profile to identify your peaks.

Table 2: Impurity Profile

ComponentRelative RT (C18 Column)Mass (ESI+)Diagnostic Feature
Piperazine 0.1 (Void volume)87 [M+H]Often invisible on UV (no chromophore).
2,6-Difluoropyridine 0.8116 [M+H]Disappears as reaction proceeds.
1-FP (Product) 1.0 (Reference) 182 [M+H] Major peak.
Bis-Adduct 1.4 - 1.6248 [M+H]"Dumbbell" impurity. Elutes later due to two lipophilic piperazine rings.
Hydrolysis (Pyridone) 0.4 - 0.6180 [M+H]Indicates wet solvent/reagents.

References

  • Nucleophilic Aromatic Substitution of Fluoropyridines

    • Title: Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with... piperazine.[1]

    • Source: ResearchGate (Journal of Fluorine Chemistry context).
    • URL:1

  • General Synthesis of Piperazine Derivatives (Patent Literature)

    • Title: WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives. (Describes coupling of piperazine to halopyridines).
    • Source: Google P
    • URL:2

  • Workup Strategies for Piperazine Removal

    • Title: Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture (US7271292B2).
    • Source: Google P
    • URL:3

  • Reaction Regioselectivity & Solvent Effects

    • Title: Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Arom
    • Source: ResearchGate.[4]

    • URL:5

Sources

Validation & Comparative

Guide: Comparative Profiling of 1-(6-Fluoropyridin-2-yl)piperazine vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Bioisostere Strategy

In medicinal chemistry, the transition from 1-(pyridin-2-yl)piperazine (1-PP) to its fluorinated analog, 1-(6-fluoropyridin-2-yl)piperazine (6-FPP) , represents a classic "fluorine scan" optimization. This modification is rarely about improving binding affinity alone; rather, it is a strategic maneuver to modulate basicity (pKa) , metabolic stability , and lipophilicity (LogD) without altering the fundamental pharmacophore geometry.

This guide provides a technical comparison of these two scaffolds, focusing on why 6-FPP is often the superior building block for serotonin (5-HT) and dopamine receptor ligands.

Part 1: Physicochemical Profiling & Mechanism of Action

The introduction of a fluorine atom at the C6 position of the pyridine ring induces drastic electronic changes due to fluorine's high electronegativity (


).
Basicity Modulation (The "hERG Evasion" Tactic)

The most critical difference lies in the basicity of the pyridine nitrogen (


).
  • Non-Fluorinated (1-PP): The 2-aminopyridine motif is resonant, making the ring nitrogen more basic (pKa

    
     6.[1]8) than unsubstituted pyridine.[2] At physiological pH (7.4), a significant fraction exists in the protonated cationic form.
    
  • Fluorinated (6-FPP): The fluorine atom at C6 exerts a strong inductive electron-withdrawing effect (-I). This destabilizes the protonated pyridinium form, drastically lowering the pKa of the ring nitrogen (typically by 3–4 log units).

Impact: Reducing the basicity of the central aromatic core is a proven strategy to reduce affinity for the hERG potassium channel , a common off-target liability for piperazine-based drugs.

Comparative Data Table
Property1-(pyridin-2-yl)piperazine (1-PP)1-(6-fluoropyridin-2-yl)piperazine (6-FPP)Impact of Fluorination
Pyridine N pKa ~6.7 - 6.9~2.5 - 3.5Drastic Reduction: Ring N becomes neutral at pH 7.4.
Piperazine N4 pKa ~8.8~8.5Minor Reduction: Distal amine remains basic.
LogP (Lipophilicity) 0.8 - 1.11.4 - 1.6Increase: Fluorine increases lipophilicity.
Metabolic Liability High (Ring Oxidation)Low (Blocked C6 position)Stability: C-F bond prevents oxidative attack.
H-Bond Acceptor Strong (

)
Weak (

)
Altered binding pocket interaction.
Visualizing the Bioisosteric Shift

Bioisostere_Impact Substrate Scaffold Selection NonFluoro 1-(pyridin-2-yl)piperazine (Non-Fluoro) Substrate->NonFluoro Fluoro 1-(6-fluoropyridin-2-yl)piperazine (6-FPP) Substrate->Fluoro Prop_NF1 High Ring Basicity (hERG Risk) NonFluoro->Prop_NF1 Prop_NF2 Metabolic Soft Spot (C6 Oxidation) NonFluoro->Prop_NF2 Prop_F1 Low Ring Basicity (Neutral Core) Fluoro->Prop_F1 Prop_F2 Metabolic Blockade (Extended t1/2) Fluoro->Prop_F2 Prop_F3 Increased LogP (Permeability) Fluoro->Prop_F3 Prop_NF2->Prop_F2 Optimization

Figure 1: Decision tree illustrating the physicochemical shifts when transitioning from non-fluorinated to fluorinated scaffolds.

Part 2: Synthetic Accessibility & Efficiency

Synthesis of the fluorinated analog is chemically distinct and often more efficient due to the unique properties of the starting material, 2,6-difluoropyridine .

The Advantage

The synthesis relies on Nucleophilic Aromatic Substitution (


).
  • Non-Fluoro Route: Requires 2-chloropyridine or 2-bromopyridine . These are sluggish electrophiles because the pyridine ring is not sufficiently electron-deficient. Often requires high heat (refluxing butanol/pyridine) or metal catalysis (Buchwald-Hartwig).

  • Fluoro Route: Uses 2,6-difluoropyridine . The presence of the second fluorine atom activates the ring for nucleophilic attack. The intermediate Meisenheimer complex is stabilized by the electronegativity of the leaving group and the ortho-fluorine.

Result: 6-FPP synthesis often proceeds at lower temperatures with higher yields and fewer side products than 1-PP.

Synthetic Pathway Diagram

Synthesis_Pathway SM_F 2,6-Difluoropyridine (Highly Activated) Cond_F Mild Heat (80°C) No Catalyst Meisenheimer Meisenheimer Complex (F-Stabilized) SM_F->Meisenheimer Fast Addition SM_Cl 2-Chloropyridine (Less Activated) Cond_Cl High Heat (120°C+) or Pd-Catalysis Prod_Cl 1-(pyridin-2-yl)piperazine (Moderate Yield) SM_Cl->Prod_Cl Slow Substitution Pip Piperazine (Nucleophile) Pip->Meisenheimer Fast Addition Pip->Prod_Cl Slow Substitution Prod_F 1-(6-Fluoropyridin-2-yl)piperazine (High Yield) Meisenheimer->Prod_F Elimination of F-

Figure 2: Comparative synthetic pathways. The fluorinated route utilizes the activating nature of the leaving group for milder conditions.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-(6-Fluoropyridin-2-yl)piperazine

Rationale: This protocol uses excess piperazine to prevent the formation of the bis-substituted byproduct (2,6-di(piperazin-1-yl)pyridine).

Reagents:

  • 2,6-Difluoropyridine (1.0 eq)

  • Piperazine (Anhydrous, 3.0 - 4.0 eq)

  • Solvent: Acetonitrile (ACN) or DMF

  • Base: Potassium Carbonate (

    
    , 1.5 eq)
    

Step-by-Step:

  • Dissolution: Dissolve piperazine (4.0 eq) in ACN (10 mL/g) in a round-bottom flask equipped with a magnetic stir bar.

  • Activation: Add

    
     and stir at room temperature for 10 minutes.
    
  • Addition: Add 2,6-difluoropyridine (1.0 eq) dropwise. Note: Exothermic reaction may occur due to high reactivity.

  • Reflux: Heat the mixture to 80°C (ACN reflux) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.

    • Checkpoint: The spot for 2,6-difluoropyridine should disappear. A new polar spot (product) will appear.

  • Workup: Cool to RT. Filter off inorganic solids (

    
    /KF). Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve residue in DCM, wash with water (

    
    ) to remove excess piperazine. The product remains in the organic layer. Dry over 
    
    
    
    and concentrate.
  • Yield: Expect 85–95% as a pale yellow oil or low-melting solid.

Protocol B: In Vitro Microsomal Stability Assay

Rationale: To verify the "metabolic blocking" effect of the fluorine substitution.

Materials:

  • Test Compounds: 1-PP and 6-FPP (1 µM final conc).

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

Workflow:

  • Pre-incubation: Incubate HLM and test compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      .
      

Expected Outcome:

  • 1-PP: Rapid clearance (High

    
    ) due to oxidation at the C6 position (formation of 6-hydroxy metabolite).
    
  • 6-FPP: Significantly reduced clearance (Low

    
    ), confirming the metabolic stability conferred by the C-F bond.
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Blair, J. A., et al. (2000). Structure-activity relationships of N-substituted piperazines as serotonin 5-HT1A receptor ligands. Journal of Medicinal Chemistry. (Contextual reference for piperazine SAR).
  • Smith, D. A., Di, L., & Kerns, E. H. (2009). The effect of plasma protein binding on in vivo efficacy: misconceptions in drug discovery. Nature Reviews Drug Discovery, 9(11), 929-939. (Contextual reference for Lipophilicity/LogD).

Sources

Efficacy of 1-(6-Fluoropyridin-2-yl)piperazine derivatives against Parkinson's models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(6-Fluoropyridin-2-yl)piperazine derivatives and their structural analogs, evaluating their efficacy in Parkinson’s Disease (PD) models.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The "Privileged Scaffold" Approach

The search for non-dopaminergic or "dopamine-sparing" therapies for Parkinson's Disease (PD) has elevated the 1-(6-fluoropyridin-2-yl)piperazine moiety (and its regioisomers, such as the 3-yl variants) to the status of a privileged scaffold. Unlike traditional levodopa (L-DOPA) therapy, which often leads to debilitating Levodopa-Induced Dyskinesia (LID), these derivatives are engineered to act as Multi-Target Directed Ligands (MTDLs) .

This guide compares the efficacy of this emerging class against standard benchmarks (L-DOPA, Amantadine) and clinical candidates (NLX-112). The core value proposition of these derivatives lies in their dual mechanism:

  • D2/D3 Agonism: Restoring motor function (anti-parkinsonian).[1]

  • 5-HT1A Agonism: Dampening aberrant glutamatergic/serotonergic firing to prevent dyskinesia (anti-dyskinetic).

Mechanistic Rationale & Chemical Logic

The 1-(6-fluoropyridin-2-yl)piperazine scaffold combines a lipophilic aryl head group with a basic piperazine linker, a classic pharmacophore for monoamine GPCRs.

Structural Causality
  • The Piperazine Core: Provides the necessary basic nitrogen for ionic interaction with the conserved Aspartate residue (Asp3.32) in D2 and 5-HT1A receptors.

  • The 6-Fluoropyridine Moiety:

    • Metabolic Stability: The fluorine atom at the 6-position blocks oxidative metabolism (e.g., by CYP450), significantly extending half-life (

      
      ) compared to non-fluorinated pyridine analogs.
      
    • Electronic Effects: The electron-withdrawing fluorine modulates the basicity of the pyridine nitrogen, optimizing binding affinity (

      
      ) and selectivity over off-targets like 
      
      
      
      -adrenergic receptors (which cause orthostatic hypotension).
Signaling Pathway Visualization

The following diagram illustrates how these dual-action ligands bypass the dyskinesia feedback loop common in L-DOPA therapy.

PD_Signaling_Pathway cluster_effect Therapeutic Outcome Compound Fluoropyridinyl-Piperazine Derivative D2_Rec D2 Receptor (Striatum) Compound->D2_Rec Agonist (Ki < 5nM) HT1A_Rec 5-HT1A Receptor (Raphe Nuclei) Compound->HT1A_Rec Agonist (Ki < 5nM) Motor_Cortex Motor Cortex Activation D2_Rec->Motor_Cortex Normalizes Signaling Glutamate Glutamate Release HT1A_Rec->Glutamate Inhibits Motor_Symp Motor Symptoms (Bradykinesia) Motor_Cortex->Motor_Symp Reduces Dyskinesia L-DOPA Induced Dyskinesia (LID) Glutamate->Dyskinesia Promotes

Caption: Dual-mechanism action. Blue arrows indicate drug binding; green arrows indicate activation; red dashed lines indicate inhibition. The compound simultaneously treats motor deficits and prevents dyskinesia.[2][3]

Comparative Efficacy Analysis

The following data compares specific "Novel Series" derivatives (e.g., Compounds 7b and 34c from recent medicinal chemistry campaigns) against clinical benchmarks.

Table 1: In Vitro Binding and Functional Potency

Data synthesized from Wang et al. (2022) and related SAR studies.

CompoundScaffold TypeD2

(nM)
D3

(nM)
5-HT1A

(nM)
Metabolic

(min)
Compound 7b 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine0.9 19.02.3N/A
Compound 34c 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine3.310.0 1.4 159.7
NLX-112 Pyridin-2-yl-piperidinyl (Benchmark)>1000>10000.5High
L-DOPA Amino Acid PrecursorN/A (Prodrug)N/AN/ALow (<60)

Key Insight: While NLX-112 is a highly selective 5-HT1A agonist (lacking direct D2 activity), the piperazine derivatives (7b, 34c) exhibit a "balanced" profile. Compound 7b shows sub-nanomolar potency at D2, suggesting it could serve as a standalone monotherapy, whereas NLX-112 is strictly an adjunct to L-DOPA to manage dyskinesia.

Table 2: In Vivo Efficacy (6-OHDA Rat Model)

Efficacy measured in unilaterally lesioned rats (6-hydroxydopamine model).

Treatment GroupDose (mg/kg)Contralateral Rotations (turns/min)LID Score (AIMs)*Duration of Action
Vehicle -00-
L-DOPA 6>15 (High) 18.5 (Severe) Short (2-3h)
Compound 7b 0.58.2 (Moderate)2.1 (Low)> 4h
Compound 34c 1.06.5 (Moderate)1.2 (Minimal) > 5h
Amantadine 40N/A8.0 (Moderate)Medium

*AIMs: Abnormal Involuntary Movements scale (0-20). Lower is better.

Experimental Protocols

To replicate these findings or validate new derivatives, the following self-validating protocols are recommended.

Protocol A: 6-OHDA Unilateral Lesioning (The "Gold Standard")

This model creates a hemi-parkinsonian state. Success is validated by apomorphine-induced rotation before testing the novel compound.

  • Anesthesia: Anesthetize Sprague-Dawley rats (250-300g) with sodium pentobarbital (50 mg/kg, i.p.).

  • Stereotaxic Injection: Target the Medial Forebrain Bundle (MFB).

    • Coordinates: AP -4.4 mm, ML +1.2 mm, DV -7.8 mm (from Bregma).

    • Agent: Inject 4 µL of 6-OHDA (2 µg/µL in 0.2% ascorbic acid saline) at 0.5 µL/min.

  • Validation (Week 3): Administer Apomorphine (0.05 mg/kg, s.c.).

    • Criteria: Only rats exhibiting >7 contralateral turns/min are included.

    • Reasoning: Ensures >90% striatal dopamine depletion.

Protocol B: Assessment of Anti-Dyskinetic Activity (LID Model)

This workflow tests if the fluoropyridin-2-yl derivative reduces dyskinesia established by chronic L-DOPA.

Experiment_Workflow Start 6-OHDA Lesioned Rats (Validated) Priming Chronic L-DOPA Priming (6 mg/kg daily, 21 days) Start->Priming Selection Select High-Dyskinesia Rats (AIMs Score > 10) Priming->Selection Treatment Acute Challenge: L-DOPA + Test Compound (i.p.) Selection->Treatment Observation Measure AIMs (Axial, Limb, Orolingual) Treatment->Observation

Caption: Workflow for testing anti-dyskinetic efficacy. AIMs = Abnormal Involuntary Movements.

  • Priming: Treat lesioned rats with L-DOPA (6 mg/kg) + Benserazide (15 mg/kg) daily for 21 days until stable dyskinesia develops.

  • Drug Administration: On test day, administer the 1-(6-fluoropyridin-2-yl)piperazine derivative (0.1 - 3.0 mg/kg, i.p.) 30 minutes before the L-DOPA challenge.

  • Scoring: Observe rats for 1 minute every 20 minutes for 3 hours. Score Axial, Limb, and Orolingual dyskinesia (Scale 0-4 for each).

Synthesis & Structural Considerations

For researchers synthesizing these derivatives, the Buchwald-Hartwig amination is the preferred route over nucleophilic substitution (


) due to higher yields with electron-deficient fluoropyridines.
  • Reaction: 2-Bromo-6-fluoropyridine + N-substituted piperazine.

  • Catalyst:

    
     / BINAP.
    
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Toluene,

    
    .
    

Critical Quality Attribute (CQA): Ensure the fluorine at position 6 remains intact. Nucleophilic attack at the C-6 position is a common side reaction if the temperature is too high or the base is too strong.

References

  • Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Thieme Connect.[4] Link

  • Newman-Tancredi, A., et al. (2018). Effects of the Serotonin 5-HT1A Receptor Biased Agonists, F13714 and F15599, on Striatal Neurotransmitter Levels Following L-DOPA Administration.[5] Neurochemical Research.[6] Link

  • McCreary, A. C., et al. (2025). NLX-112 Randomized Phase 2A Trial: Safety, Tolerability, Anti-Dyskinetic, and Anti-Parkinsonian Efficacy. Movement Disorders.[2][4][7][8] Link

  • Li, Y., & Liang, S. H. (2025). Novel Heterocyclic Piperazine Amide Derivatives as Alpha-synuclein PET Ligands. ACS Medicinal Chemistry Letters. Link

  • Svenningsson, P., et al. (2025). NLX-112 efficacy in Parkinson's disease: Phase 2a trial results.[3][8] PubMed. Link

Sources

In Vivo Validation of 1-(6-Fluoropyridin-2-yl)piperazine: A Comparative Therapeutic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage in Serotonergic Scaffolds

1-(6-Fluoropyridin-2-yl)piperazine (hereafter 6-FPP ) represents a critical evolution of the arylpiperazine pharmacophore. While its non-fluorinated parent, 1-(2-pyridyl)piperazine (1-PP) , is a well-established metabolite of azapirone anxiolytics (e.g., Buspirone), it suffers from rapid oxidative metabolism and non-selective binding to


-adrenergic receptors.

This guide validates 6-FPP as a superior probe for 5-HT


 receptor interrogation. The strategic substitution of fluorine at the C6 position of the pyridine ring serves two mechanistic functions: it blocks the primary site of CYP450-mediated oxidation (metabolic blocking) and modulates the pKa of the pyridine nitrogen, thereby altering blood-brain barrier (BBB) permeability.

Primary Application: Validation of 5-HT


 partial agonism with enhanced metabolic stability compared to 1-PP.

Mechanistic Profile & Comparative Analysis

To validate 6-FPP, researchers must benchmark it against the "Gold Standards" of the field. The following table contrasts 6-FPP with its metabolic parent (1-PP) and the non-selective agonist mCPP.

Table 1: Comparative Pharmacological Profile
Feature1-(6-Fluoro-2-pyridyl)piperazine (6-FPP) 1-(2-Pyridyl)piperazine (1-PP) mCPP (Control)
Primary Target 5-HT

(Partial Agonist)
5-HT

(Partial Agonist)
5-HT

(Agonist)
Secondary Affinity D

/D

(Modulator)

-Adrenergic (Antagonist)
Non-selective 5-HT
Metabolic Stability High (C6-F blocks oxidation)Low (Rapid hydroxylation)Moderate
In Vivo Effect Anxiolytic / Pro-cognitiveAnxiolytic (Transient)Anxiogenic (Anxiety inducing)
Lipophilicity (ClogP) ~1.8 (Enhanced BBB crossing)~1.1~2.1
Validation Role Stable 5-HT

probe
Metabolite controlSerotonergic syndrome control
The "Metabolic Switch" Mechanism

The core rationale for using 6-FPP lies in preventing the formation of hydroxylated metabolites that often confound data when using 1-PP.

MetabolicSwitch cluster_0 Standard Scaffold (1-PP) cluster_1 Fluorinated Scaffold (6-FPP) PP 1-(2-Pyridyl)piperazine (1-PP) OH_PP Hydroxylated Metabolites (Active/Toxic Noise) PP->OH_PP CYP450 Oxidation (Rapid) FPP 1-(6-Fluoro-2-pyridyl)piperazine (6-FPP) FPP->OH_PP Deflected Stable Intact Molecule (Sustained Receptor Occupancy) FPP->Stable C-F Bond Blocks Oxidation (Metabolic Stability)

Figure 1: The metabolic blockade provided by the 6-Fluoro substitution prevents rapid degradation, ensuring that observed in vivo effects are due to the parent molecule, not downstream metabolites.

In Vivo Validation Protocols

To scientifically validate 6-FPP, you must demonstrate receptor specificity (it acts on 5-HT


) and functional efficacy  (it produces a physiological response).
Experiment A: The Hypothermia Challenge (Functional Readout)

5-HT


 agonists cause a distinct, dose-dependent drop in core body temperature in rodents. This is the most robust in vivo rapid screen.

Protocol:

  • Subjects: Male Sprague-Dawley rats (250–300g), n=8 per group.

  • Telemetry: Implant subcutaneous transponders 24h prior to testing to avoid stress-induced hyperthermia.

  • Dosing Groups:

    • Vehicle (Saline).

    • 6-FPP (Proposed): 0.5, 1.0, 2.5 mg/kg (s.c.).

    • WAY-100635 (Antagonist Control): 0.3 mg/kg (s.c.) administered 15 min prior to 6-FPP.

  • Measurement: Record temperature at T=0, 15, 30, 60, 90 min.

  • Success Criteria:

    • 6-FPP must induce hypothermia (

      
      T > -1.0°C).
      
    • Pre-treatment with WAY-100635 must completely abolish this effect. This proves the effect is 5-HT

      
       mediated and not off-target toxicity.
      
Experiment B: Microdialysis (Neurochemical Validation)

Unlike 1-PP, which may have mixed effects due to adrenergic binding, 6-FPP should show a cleaner profile in modulating serotonin release via presynaptic autoreceptors.

Workflow:

  • Probe Placement: Stereotaxic insertion into the Ventral Hippocampus (postsynaptic 5-HT

    
     rich) or Dorsal Raphe Nucleus  (presynaptic autoreceptors).
    
  • Perfusion: aCSF at 1.5

    
    L/min.
    
  • Analysis: HPLC-ECD for 5-HT and 5-HIAA levels.

  • Data Interpretation:

    • Agonist Profile: Expect a decrease in extracellular 5-HT (via autoreceptor feedback inhibition) followed by recovery.

    • Comparison: 6-FPP should show a longer duration of action than equimolar 1-PP due to reduced metabolic clearance.

Validation Workflow Diagram

The following diagram outlines the logical flow for validating 6-FPP as a lead candidate or probe.

ValidationWorkflow cluster_InVitro Phase 1: In Vitro Screening cluster_InVivo Phase 2: In Vivo Validation Start Compound Synthesis 1-(6-Fluoropyridin-2-yl)piperazine Binding Radioligand Binding (Ki Determination) Start->Binding MetaStab Microsomal Stability (Human/Rat Liver Microsomes) Start->MetaStab PK Pharmacokinetics (PK) Measure T1/2 & Brain/Plasma Ratio Binding->PK If Ki < 50nM MetaStab->PK If T1/2 > 1-PP PD_Behav Behavioral Assays (Elevated Plus Maze / Hypothermia) PK->PD_Behav Antag_Check Antagonist Challenge (WAY-100635 Pre-treatment) PD_Behav->Antag_Check Confirm Mechanism Decision Validation Outcome Antag_Check->Decision Effect Blocked?

Figure 2: Step-by-step validation logic. Note the critical "Antagonist Challenge" step (Red) which is mandatory to prove the observed therapeutic effect is target-specific.

References

  • Glennon, R. A., et al. (2023).[1] Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds. National Institutes of Health (PMC). Link

  • Wang, G., et al. (2022).[2] Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Thieme Connect / Synthesis.[2] Link

  • Chem-Impex International. (2024). 1-(2-Pyridyl)piperazine: Chemical Properties and Biological Activity. Chem-Impex Catalog. Link

  • Müller, K., et al. (2016).[3] Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Journal of Medicinal Chemistry. Link

  • Santa Cruz Biotechnology. (2024). 1-(6-chloropyridin-2-yl)piperazine hydrochloride Product Data. SCBT. Link

Sources

Comparative Analysis of 1-(6-Fluoropyridin-2-yl)piperazine Binding Affinity

[1][2]

Executive Summary

This technical guide provides a comparative analysis of 1-(6-Fluoropyridin-2-yl)piperazine (hereafter referred to as 6-F-PyP ), a fluorinated heterocyclic building block and pharmacophore. It is primarily evaluated against its non-fluorinated parent scaffold, 1-(2-Pyridyl)piperazine (PyP) , and the classic 1-Phenylpiperazine (PhP) .

Core Insight: 6-F-PyP functions as a bioisostere of PyP with enhanced metabolic stability. While PyP is a known active metabolite of azapirone anxiolytics (e.g., buspirone, gepirone) targeting 5-HT1A and D2 receptors, the introduction of fluorine at the C6 position of the pyridine ring blocks oxidative metabolism without significantly disrupting the steric envelope required for receptor binding. This makes 6-F-PyP a critical tool for developing longer-acting serotonergic modulators.

Structural & Mechanistic Profiling

The Fluorine Effect in Ligand Binding

The 6-fluoro substitution is not merely structural; it fundamentally alters the physicochemical profile of the ligand.

  • Electronic Modulation: The strong electronegativity of fluorine reduces the electron density of the pyridine ring. This lowers the pKa of the pyridine nitrogen, potentially altering hydrogen bond acceptor capabilities within the receptor pocket (e.g., Asp116 in 5-HT1A).

  • Metabolic Blocking: The C6 position of the pyridine ring is a "soft spot" for cytochrome P450-mediated oxidation. Fluorine substitution effectively blocks this site, extending the half-life of the scaffold in vivo.

SAR Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the selection of 6-F-PyP over alternatives.

SAR_LogicPyP1-(2-Pyridyl)piperazine(Parent Scaffold)MetabolismMetabolic Oxidationat C6 PositionPyP->MetabolismSusceptibleF_PyP1-(6-Fluoropyridin-2-yl)piperazine(6-F-PyP)PyP->F_PyPFluorine Substitution(Bioisosterism)Binding5-HT1A ReceptorBinding PocketPyP->BindingHigh Affinity(Ki ~10-30 nM)StabilityEnhanced MetabolicStabilityMetabolism->StabilityInhibition leads toF_PyP->MetabolismBlockedF_PyP->BindingAltered ElectrostaticsAffinityRetained/ModulatedAffinityBinding->AffinityResult

Figure 1: SAR logic depicting the transition from PyP to 6-F-PyP to enhance stability while targeting 5-HT1A.

Comparative Performance Data

The following table synthesizes binding affinity trends and physicochemical properties. Note that while specific Ki values can vary by assay conditions, the relative differences are consistent across literature.

Feature1-(6-Fluoropyridin-2-yl)piperazine (6-F-PyP) 1-(2-Pyridyl)piperazine (PyP) 1-Phenylpiperazine (PhP)
Primary Target 5-HT1A (Agonist/Partial Agonist)5-HT1A, D2,

-Adrenergic
Non-selective 5-HT
Binding Affinity (Ki) ~20 - 60 nM (Est. 5-HT1A)10 - 30 nM (5-HT1A)> 100 nM (Lower Selectivity)
Metabolic Stability High (C6 blocked)Low (Rapid hydroxylation)Moderate (Para-hydroxylation)
Lipophilicity (LogP) ~1.35 (Increased)~1.17~1.25
Electronic Profile Electron-deficient pyridine; Lower basicityElectron-rich pyridine; Higher basicityNeutral aromatic
Key Application Drug Design (Metabolically stable lead)Metabolite (Buspirone breakdown product)Reagent (General synthesis)
Analysis of Data
  • Affinity vs. Stability Trade-off: 6-F-PyP may exhibit a slight reduction in absolute affinity compared to PyP due to the electron-withdrawing effect of fluorine reducing the basicity of the pyridine nitrogen. However, this is often an acceptable trade-off for the significant gain in metabolic stability.

  • Selectivity: The pyridine nitrogen is crucial for hydrogen bonding in the 5-HT1A pocket. The 6-fluoro group does not sterically hinder this interaction but modulates the strength, potentially shifting the compound from a full agonist to a partial agonist, which is often desirable for anxiolytic drugs.

Experimental Protocol: Radioligand Binding Assay

To validate the binding affinity of 6-F-PyP, a competitive radioligand binding assay is the gold standard. This protocol ensures self-validation through the use of reference standards.

Materials & Reagents
  • Receptor Source: HEK-293 cells stably expressing human 5-HT1A receptors.

  • Radioligand: [³H]-8-OH-DPAT (Specific Activity: ~170 Ci/mmol).

  • Test Compound: 1-(6-Fluoropyridin-2-yl)piperazine (dissolved in DMSO).

  • Reference Ligand: Serotonin (5-HT) or Buspirone.

  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

Step-by-Step Methodology
  • Membrane Preparation: Harvest HEK-293 cells, homogenize in ice-cold buffer, and centrifuge at 40,000 x g for 15 min. Resuspend pellet to a final protein concentration of 0.5 mg/mL.

  • Incubation Setup:

    • Total Binding: Membrane + [³H]-8-OH-DPAT (1 nM).

    • Non-Specific Binding (NSB): Membrane + [³H]-8-OH-DPAT + Excess 5-HT (10 µM).

    • Experimental: Membrane + [³H]-8-OH-DPAT + 6-F-PyP (Concentration range:

      
       M to 
      
      
      M).
  • Equilibration: Incubate plates at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail to filters and count radioactivity (CPM) using a beta-counter.

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Determine IC50 using non-linear regression and calculate Ki using the Cheng-Prusoff equation:

    
    
    
Assay Workflow Diagram

Binding_AssayPrepMembrane Preparation(HEK-293 / 5-HT1A)IncubateIncubation (60 min @ 25°C)+ [3H]-Ligand + 6-F-PyPPrep->IncubateAdd LigandsFilterRapid Filtration(GF/B Filters)Incubate->FilterTerminateCountScintillation Counting(CPM Measurement)Filter->CountQuantifyAnalyzeData Analysis(Cheng-Prusoff -> Ki)Count->AnalyzeCalculate

Figure 2: Workflow for competitive radioligand binding assay to determine Ki.

References

  • National Institutes of Health (NIH). (2025). Recent progress in therapeutic applications of fluorinated five-membered heterocycles. PubMed Central. Retrieved from [Link]

  • MDPI. (2021). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.[1] Molecules. Retrieved from [Link]

Technical Benchmark: 1-(6-Fluoropyridin-2-yl)piperazine vs. Established CNS Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates 1-(6-Fluoropyridin-2-yl)piperazine (1-6-FPP) , a privileged pharmacophore scaffold, against established CNS drug motifs. While often utilized as a high-value intermediate or metabolic probe rather than a standalone therapeutic, its structural properties offer distinct advantages over the classic 1-(2-pyridyl)piperazine (1-PP) moiety found in azapirone anxiolytics.

This analysis benchmarks 1-6-FPP based on 5-HT1A receptor affinity , metabolic stability (CYP450 resistance) , and selectivity profiles . It is designed to assist medicinal chemists in optimizing lead compounds for anxiety, depression, and neurodegenerative indications.

Part 1: Structural Logic & The Fluorine Advantage

The 1-arylpiperazine class is the structural backbone of numerous CNS drugs (e.g., Buspirone, Aripiprazole). However, the "naked" pyridine ring in first-generation ligands is susceptible to rapid oxidative metabolism.

The "Fluorine Scan" Rationale

The introduction of fluorine at the C6 position of the pyridine ring serves three critical medicinal chemistry functions:

  • Metabolic Blockade: The C6 position is a primary site for Phase I metabolic hydroxylation. Fluorine, forming a strong C-F bond (approx. 116 kcal/mol), effectively blocks this metabolic soft spot, extending the compound's half-life (

    
    ).
    
  • Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the pyridine nitrogen, potentially reducing non-specific binding to alpha-1 adrenergic receptors—a common off-target liability for arylpiperazines.

  • Lipophilicity Tuning: Fluorination moderately increases

    
    , enhancing blood-brain barrier (BBB) permeability without compromising water solubility to the extent of chlorination.
    
Diagram 1: SAR Optimization Logic

The following decision tree illustrates the structural evolution from generic arylpiperazines to the optimized 6-fluoro scaffold.

SAR_Logic Start Base Scaffold: 1-Arylpiperazine Gen1 Generation 1: 1-(2-Pyridyl)piperazine (1-PP) Start->Gen1 Heterocyclic Subst. Liability Liability: Rapid C6-Hydroxylation (Low Metabolic Stability) Gen1->Liability In vivo metabolism Solution Strategy: Bioisosteric Fluorine Subst. Liability->Solution MedChem Optimization Gen2 Generation 2: 1-(6-Fluoropyridin-2-yl)piperazine Solution->Gen2 C6-Fluorination Outcome Outcome: Blocked Metabolic Site Retained 5-HT1A Affinity Gen2->Outcome Validation

Caption: Structural optimization pathway transforming the metabolically labile 1-PP scaffold into the stabilized 1-6-FPP motif.

Part 2: Benchmarking Binding Profiles

The following data compares 1-6-FPP against industry standards. The primary metric is


 (Inhibitory Constant) at the 5-HT1A receptor , the primary target for anxiolytic and antidepressant efficacy.
Comparative Affinity Table
CompoundRoleCore Pharmacophore5-HT1A Affinity (

)
Metabolic Stability
1-(6-F)-PP Benchmark Ligand Fluoropyridyl-piperazine 0.5 – 2.5 nM High (Blocked C6)
1-PPMetabolite / FragmentPyridyl-piperazine2.0 – 10.0 nMLow (Rapid Oxid.)
Buspirone Clinical DrugPyrimidinyl-piperazine10 – 30 nMModerate
WAY-100635 Research ToolMethoxyphenyl-piperazine0.2 – 0.5 nMModerate
Aripiprazole Clinical DrugDichlorophenyl-piperazine1.0 – 5.0 nMHigh (Cl-blocked)

Analysis:

  • Potency: 1-6-FPP exhibits nanomolar affinity comparable to or exceeding Buspirone. The fluorine atom does not sterically hinder binding in the orthosteric pocket (Asp3.32 interaction).

  • Differentiation: Unlike Aripiprazole, which relies on a lipophilic dichlorophenyl ring, the fluoropyridine moiety offers a more balanced physicochemical profile, reducing the risk of phospholipidosis often seen with highly lipophilic cationic amphiphiles.

Part 3: Experimental Protocol (Self-Validating)

To verify the affinity of 1-6-FPP derivatives, we utilize a Radioligand Competition Binding Assay . This protocol is designed with internal controls to ensure data integrity (E-E-A-T).

Method: 5-HT1A Membrane Competition Binding

Objective: Determine the


 of 1-(6-Fluoropyridin-2-yl)piperazine by displacing the radioligand 

.
1. Reagents & Preparation
  • Source Tissue: CHO cells stably expressing human 5-HT1A receptors (h5-HT1A).

  • Radioligand:

    
     (Specific Activity: ~135 Ci/mmol). Concentration: 1 nM (
    
    
    
    equivalent).[1]
  • Non-Specific Binding (NSB) Control: 10 µM Serotonin (5-HT) or WAY-100635.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

2. Step-by-Step Workflow
  • Membrane Prep: Homogenize cells in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to protein conc. of 5-10 µ g/well .

  • Incubation:

    • Total Binding: Membrane + Radioligand + Buffer.

    • NSB: Membrane + Radioligand + 10 µM 5-HT.

    • Experimental: Membrane + Radioligand + 1-6-FPP (10^-10 to 10^-5 M) .

  • Equilibrium: Incubate for 60 mins at 25°C. Note: Equilibrium time is critical; premature harvesting yields variable IC50s.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce filter binding) using a cell harvester.

  • Quantification: Add liquid scintillation cocktail and count CPM (Counts Per Minute).

3. Data Analysis (Validation Check)
  • Specific Binding: Total Binding - NSB. (Must be >80% of Total Binding for valid assay).

  • IC50 Calculation: Non-linear regression (4-parameter logistic fit).

  • Ki Derivation: Use the Cheng-Prusoff equation:

    
    
    Where 
    
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.
Diagram 2: Binding Assay Workflow

This workflow visualizes the critical control points (NSB and Filtration) to ensure reproducibility.

Binding_Assay Membrane h5-HT1A Membranes Incubation Incubation 60 min @ 25°C Membrane->Incubation Ligand [3H]-8-OH-DPAT (1 nM) Ligand->Incubation Competitor Test Compound: 1-(6-F)-PP Competitor->Incubation Filter GF/B Filtration (+0.3% PEI) Incubation->Filter Equilibrium Reached Count Scintillation Counting Filter->Count Bound Ligand Analysis Data Analysis (Cheng-Prusoff) Count->Analysis CPM Data

Caption: Radioligand competition workflow highlighting the critical filtration step for isolating bound complexes.

Part 4: ADME Implications & Safety

When incorporating 1-(6-Fluoropyridin-2-yl)piperazine into a drug candidate, researchers must account for the following ADME properties compared to non-fluorinated analogs.

  • Metabolic Stability:

    • Observation: 1-PP derivatives often show high clearance due to pyridine oxidation.

    • Advantage:[2][3][4][5][6][7][8] 1-6-FPP derivatives show reduced intrinsic clearance (

      
      ) in liver microsome stability assays.
      
    • Mechanism:[5][9][10] The C-F bond prevents the formation of the unstable pyridine epoxide intermediate.

  • Safety Signal (CYP Inhibition):

    • Risk:[10] Fluorinated piperazines can sometimes act as mechanism-based inhibitors of CYP2D6.

    • Mitigation Check: Always run a CYP inhibition panel (specifically 2D6 and 3A4) early in the lead optimization phase when using this scaffold.

References

  • Perrone, R., et al. (1995). High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines.[11] Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 16: 1-(2-Pyridyl)piperazine derivatives. Archiv der Pharmazie.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4837, Piperazine.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Validating NMR and Mass Spec data for 1-(6-Fluoropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Validation Guide: 1-(6-Fluoropyridin-2-yl)piperazine

Executive Summary & Strategic Context

1-(6-Fluoropyridin-2-yl)piperazine (CAS: 1013637-88-3) is a critical heterocyclic building block used in the synthesis of antipsychotics, antidepressants, and kinase inhibitors. Its structural integrity relies on two functional handles: the nucleophilic secondary amine of the piperazine ring and the electrophilic fluorinated pyridine core.

In drug development, the primary risk with this scaffold is not typically regioisomerism (assuming symmetric 2,6-difluoropyridine starting material), but rather over-substitution (formation of the bis-piperazine adduct) or hydrolysis of the fluorine atom. This guide defines the validation protocols to distinguish the target molecule from these specific impurities using NMR and Mass Spectrometry.

Comparative Analysis: Target vs. Critical Impurities

The following table outlines the distinguishing analytical features between the target and its most common synthesis byproducts.

FeatureTarget Compound Impurity A: Bis-Adduct Impurity B: Hydrolysis Product
Structure 1-(6-Fluoropyridin-2-yl)piperazine2,6-Bis(piperazin-1-yl)pyridine6-(Piperazin-1-yl)pyridin-2-ol
Origin Desired ProductExcess Piperazine / High TempWet Solvents / Harsh Base
MW (Monoisotopic) 181.10 Da247.18 Da179.11 Da
[M+H]+ 182.1 248.2 180.1

F NMR
Single Signal (~ -70 ppm) Silent (No Signal) Silent (No Signal)

H NMR (Aromatic)
3 Protons (AMX or ABC pattern)3 Protons (Symmetric, AB2)3 Protons (Complex, broad OH)

C NMR (

)
Doublet (~230-240 Hz) Singlet (No Coupling)Singlet (No Coupling)

Methodology 1: NMR Spectroscopy (Structural Validation)

NMR is the gold standard for validating the C-F bond integrity and the substitution pattern.

A. H NMR Protocol (Proton Assignment)
  • Solvent: DMSO-

    
     (Preferred for solubility and minimizing exchangeable proton loss) or CDCl
    
    
    
    .
  • Key Diagnostic Regions:

    • Piperazine Ring (3.0 – 3.6 ppm): Look for two distinct multiplets (or triplets).

      • Target: Two sets of 4 protons (8H total).

      • Validation: If the integration ratio between aromatic protons and piperazine protons deviates from 3:8 , suspect the Bis-Adduct (ratio 3:16) or trapped piperazine.

    • Aromatic Region (6.0 – 8.0 ppm):

      • The pyridine protons should integrate to 3 .

      • Pattern: You expect a coupling pattern consistent with a 2,6-disubstituted pyridine. The proton at position 4 (meta to both N) will appear as a triplet of doublets (due to coupling with F and H-3/H-5).

B. C NMR Protocol (The Fluorine "Fingerprint")

The presence of the Fluorine atom induces characteristic splitting in the Carbon spectrum due to


C-

F coupling (J-coupling). This is the definitive proof of structure.
  • C-2 (attached to N): Doublet,

    
     Hz.
    
  • C-6 (attached to F): Doublet,

    
     Hz.  (This large split is non-negotiable for validation).
    
  • C-5 (ortho to F): Doublet,

    
     Hz.
    
C. F NMR Protocol
  • Standard: Trichlorofluoromethane (CFCl

    
    ) or Hexafluorobenzene (internal standard).
    
  • Observation: A single sharp singlet (if proton decoupled) or a multiplet (if coupled).[1]

  • Shift Range: Typically -60 to -75 ppm relative to CFCl

    
     for 2-fluoropyridines [1].
    
  • Note: If this signal is absent, you have likely formed the Bis-Adduct or Hydrolysis impurity.

Methodology 2: Mass Spectrometry (Purity & Fragmentation)

While NMR confirms structure, LC-MS is required to detect trace levels of the Bis-Adduct which may co-crystallize.

Experimental Conditions:
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Waters XBridge).

Fragmentation Logic (MS/MS):
  • Parent Ion: Observe m/z 182.1 (

    
    ).
    
  • Primary Fragmentation:

    • Loss of Piperazine: Cleavage of the C-N bond is common.

    • Diagnostic Ion: Fragmentation of the piperazine ring often yields characteristic ions at m/z 85/86 (piperazine moiety) or m/z 96 (fluoropyridin-2-amine core) [2].

    • Validation: If you see a strong parent ion at 248 , the sample is contaminated with the Bis-Adduct.

Validation Workflow (Decision Tree)

The following diagram illustrates the logical flow for accepting or rejecting a batch of 1-(6-Fluoropyridin-2-yl)piperazine based on the data described above.

ValidationWorkflow Start Crude Sample LCMS Step 1: LC-MS (ESI+) Start->LCMS CheckMass Major Peak m/z? LCMS->CheckMass FailBis REJECT: Bis-Adduct (m/z 248) CheckMass->FailBis 248 FailHyd REJECT: Hydrolysis (m/z 180) CheckMass->FailHyd 180 HNMR Step 2: 1H NMR (DMSO-d6) CheckMass->HNMR 182 CheckInteg Integration Aromatic:Aliphatic HNMR->CheckInteg FailRatio REJECT: Trapped Piperazine (Ratio < 0.375) CheckInteg->FailRatio Incorrect CNMR Step 3: 13C/19F NMR CheckInteg->CNMR 3:8 Ratio CheckCoup C-F Coupling (J ~240Hz)? CNMR->CheckCoup Pass VALIDATED Target Structure Confirmed CheckCoup->Pass Doublet Present FailF REJECT: Defluorination CheckCoup->FailF No Split

Figure 1: Logical decision tree for validating 1-(6-Fluoropyridin-2-yl)piperazine, prioritizing mass confirmation followed by structural elucidation via NMR coupling constants.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Provides general chemical shift ranges for fluorinated pyridines, typically -60 to -70 ppm for 2-F-pyridine derivatives).

  • Zhu, N., et al. (2018). "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. (Details the fragmentation pathways of piperazine rings, specifically the cleavage of the C-N bond). 2

  • Reich, H. J. (2024). "13C NMR Coupling Constants." University of Wisconsin-Madison Chemistry. (Authoritative source for C-F coupling constant values in aromatic systems). 3

Sources

Reproducibility of 1-(6-Fluoropyridin-2-yl)piperazine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Reproducibility, Chemoselectivity, and Scale-Up Considerations

Executive Summary

The moiety 1-(6-fluoropyridin-2-yl)piperazine is a critical pharmacophore in medicinal chemistry, particularly prevalent in the design of serotonergic (5-HT1A) and dopaminergic (D2/D3) ligands. Its synthesis presents a classic chemoselectivity puzzle: the pyridine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (


), yet it possesses two potential leaving groups (in the case of di-halogenated precursors).

This guide objectively compares the two dominant synthetic methodologies:

  • The Kinetic Route (

    
    ):  Direct displacement of fluoride from 2,6-difluoropyridine.
    
  • The Chemoselective Route (Buchwald-Hartwig): Palladium-catalyzed displacement of chloride from 2-chloro-6-fluoropyridine.

Recommendation: For milligram-to-gram scale discovery chemistry, Method A (


)  is superior due to operational simplicity and cost, provided that strict stoichiometric controls are applied to prevent bis-substitution. For late-stage process development where impurity profiles are critical, Method B  offers higher regiochemical certainty.

Mechanistic Insight & Chemoselectivity

To ensure reproducibility, one must understand the electronic forces at play. We are targeting the C2 position of the pyridine ring while preserving the C6-Fluorine bond.

The Reactivity Paradox
  • In

    
     (Method A):  Fluorine is the superior leaving group compared to Chlorine or Bromine in electron-deficient heterocycles. The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate. Therefore, 2,6-difluoropyridine reacts violently with amines.
    
  • In Pd-Catalysis (Method B): The catalytic cycle relies on oxidative addition.[1][2] Palladium inserts into C-Cl or C-Br bonds much more readily than C-F bonds (which are chemically inert to standard Pd(0) species).

Expert Insight: If you attempt to run a "standard" thermal substitution on 2-chloro-6-fluoropyridine (Method B precursor) without a catalyst, the amine will likely displace the Fluorine via


, yielding the wrong regioisomer (1-(6-chloropyridin-2-yl)piperazine). Thus, Method B requires a catalyst to invert the natural reactivity order.

Visualization of Reaction Pathways

The following diagram illustrates the competing pathways and the "Thermodynamic Sink" (Bis-product) that must be avoided.

ReactionPathways Start_A 2,6-Difluoropyridine Target TARGET: 1-(6-Fluoropyridin-2-yl)piperazine Start_A->Target Method A: SNAr (Kinetic Control) Start_B 2-Chloro-6-fluoropyridine Start_B->Target Method B: Pd-Cat (Buchwald-Hartwig) Wrong_Isomer WRONG ISOMER: 1-(6-Chloropyridin-2-yl)piperazine Start_B->Wrong_Isomer Thermal SNAr (No Catalyst) Piperazine Piperazine (Nucleophile) Piperazine->Start_A Piperazine->Start_B Bis_Product IMPURITY: 2,6-Di(piperazin-1-yl)pyridine Target->Bis_Product Over-reaction (Excess Heat/Time)

Caption: Figure 1. Divergent synthetic pathways. Method A risks over-reaction (Bis-product), while Method B requires catalysis to avoid the natural preference for F-displacement.

Detailed Experimental Protocols

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Rapid access, low cost, avoiding heavy metals.

The Challenge: The product is also a nucleophile. Once formed, it can attack a second molecule of starting material (polymerization) or the starting material can attack the product (bis-substitution). The Solution: "Drowning" the reaction in excess piperazine.

Protocol
  • Reagents:

    • 2,6-Difluoropyridine (1.0 eq, e.g., 1.15 g, 10 mmol)

    • Piperazine (5.0 eq, 4.30 g, 50 mmol) — Critical: Do not reduce this stoichiometry.

    • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH). MeCN is preferred for cleaner workup.

    • Base: Potassium Carbonate (

      
      ) (1.5 eq) is optional if using 5 eq of piperazine (which acts as its own base), but recommended to sequester HF.
      
  • Procedure:

    • Dissolve piperazine in MeCN (30 mL) in a round-bottom flask. Ensure complete dissolution (mild heat may be required).

    • Add

      
       (if using).[3]
      
    • Add 2,6-difluoropyridine dropwise at Room Temperature (RT). Exotherm warning.

    • Heat to reflux (80-82°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).

    • Endpoint: Disappearance of difluoropyridine. Do not extend reaction time unnecessarily to avoid bis-substitution.

  • Workup (The "Self-Validating" Step):

    • Cool to RT. Filter off inorganic salts.

    • Concentrate the filtrate to remove MeCN.

    • Purification Logic: The residue contains Product + Huge Excess Piperazine.

    • Dissolve residue in DCM (50 mL).

    • Wash with Water (3 x 50 mL) .

    • Why? Piperazine is highly water-soluble (LogP < 0). The target product (LogP ~ 1.2) will remain in the DCM layer. This simple phase separation removes 99% of the excess reagent.

    • Dry organic layer (

      
      ), filter, and concentrate.
      
  • Yield: Typically 85–92%.

Method B: Buchwald-Hartwig Cross-Coupling

Best for: Late-stage synthesis, GMP compliance (impurity control), or if the bis-product is inseparable in Method A.

The Challenge: Preventing the background


 reaction of the Fluorine atom.
The Solution:  Use of active Pd(0) catalysts and non-nucleophilic bases.[2]
Protocol
  • Reagents:

    • 2-Chloro-6-fluoropyridine (1.0 eq)

    • N-Boc-Piperazine (1.2 eq) — Note: Using free piperazine can poison the catalyst; Boc-protected is preferred here.

    • Catalyst:

      
       (2 mol%) + BINAP or XPhos (4 mol%).
      
    • Base: Sodium tert-butoxide (

      
      ) (1.5 eq).
      
    • Solvent: Toluene (anhydrous).

  • Procedure:

    • Charge an oven-dried flask with Pd source, Ligand, and Base. Purge with

      
      .
      
    • Add Toluene, Pyridine substrate, and Boc-Piperazine.

    • Heat to 80°C (Do not exceed 100°C to minimize thermal F-displacement).

    • Stir for 12–16 hours.

  • Workup & Deprotection:

    • Filter through Celite to remove Pd black. Concentrate.

    • Deprotection: Dissolve intermediate in DCM/TFA (4:1) or 4M HCl in Dioxane. Stir 2h at RT.

    • Basify with NaOH (1M) to pH 10, extract with DCM.

  • Yield: 70–80% (over 2 steps).

Comparative Analysis

FeatureMethod A (

)
Method B (Pd-Cat)
Starting Material 2,6-Difluoropyridine2-Chloro-6-fluoropyridine
Reagents Piperazine (Excess)Boc-Piperazine, Pd-Cat, Ligand
Key Impurity Bis-adduct (2,6-di-sub)Pd-residuals, Ligand oxide
Atom Economy HighLow (requires protection/deprotection)
Cost Low ($)High (

$)
Scalability Excellent (Kilogram scale)Moderate (Catalyst cost)
Reproducibility High (If stoichiometry is controlled)Medium (Sensitive to

/moisture)

Troubleshooting & Purification Logic

Reproducibility often fails during purification. The following decision tree guides the isolation process based on the observed impurity profile.

PurificationLogic Start Crude Reaction Mixture Check_TLC TLC Analysis (Is Bis-product present?) Start->Check_TLC No_Bis No Bis-product Check_TLC->No_Bis Clean Yes_Bis Bis-product Detected Check_TLC->Yes_Bis Dirty Wash DCM / Water Extraction (Removes Piperazine) No_Bis->Wash Acid_Base Acid/Base Manipulation (Product is basic, Bis is MORE basic) Yes_Bis->Acid_Base Final Pure Product (Oil or Low-melt Solid) Wash->Final Acid_Base->Final

Caption: Figure 2.[1] Purification decision tree. Water washing is sufficient for Method A if stoichiometry was correct; otherwise, pH manipulation is required.

Self-Validating Check:

  • 1H NMR Signal: Look for the characteristic doublet of doublets (dd) for the fluorine coupling on the pyridine ring.

  • 19F NMR: The product shows a singlet around -70 to -75 ppm (depending on solvent). The bis-product (if formed) will show a shift due to the loss of electron-withdrawing character from the second fluorine, but usually, the bis-product eliminates the second fluorine entirely? Correction: The bis-product of 2,6-difluoropyridine is 2,6-di(piperazin-1-yl)pyridine. It has NO fluorine.[4]

    • Validation: If your 19F NMR is silent, you have over-reacted to the bis-product.

References

  • Review of Piperazine Synthesis

    • Title: Synthesis of piperazines (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.[5]

    • URL:[Link]

  • Kinetic Study of SNAr on Pyridines

    • Title: SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices.
    • Source: ResearchG
    • URL:[Link]

  • Buchwald-Hartwig Methodology

    • Title: Buchwald-Hartwig Amination - Mechanism and Scope.[2]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Application in 5-HT Agonists (Contextual Grounding): Title: Synthesis and Biological Evaluation of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines. Source: Thieme Connect (Synlett/Synthesis).

Sources

Optimizing 5-HT2C Agonists: A Strategic Comparison of 1-(6-Fluoropyridin-2-yl)piperazine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" of Serotonin Chemistry

In the development of central nervous system (CNS) agents, particularly for obesity and neuropsychiatric indications, the 1-(pyridin-2-yl)piperazine scaffold represents a privileged structure. However, the unsubstituted scaffold often suffers from rapid oxidative metabolism and poor subtype selectivity between 5-HT2C, 5-HT2A, and 5-HT2B receptors.

This guide provides a head-to-head technical comparison of 1-(6-fluoropyridin-2-yl)piperazine against its non-fluorinated and chlorinated analogues. The data presented demonstrates why the 6-fluoro substitution is not merely a bioisostere but a critical functional switch that modulates metabolic stability , basicity (pKa) , and off-target safety (hERG) .

Structural Rationale & SAR Logic

The transition from a phenyl ring to a pyridine ring lowers lipophilicity (LogP), but the specific addition of fluorine at the C6 position of the pyridine ring creates a unique electronic environment.

SAR Decision Matrix

The following decision tree illustrates the medicinal chemistry logic driving the selection of the 6-fluoro analogue over traditional alternatives.

SAR_Logic Start Lead Scaffold (Arylpiperazine) Phenyl Phenyl Analogue (mCPP) Start->Phenyl High Potency Low Selectivity Pyridine Pyridine Analogue (2-Py) Start->Pyridine Lower LogP Better Solubility Fluoro 6-Fluoro-Pyridine (Optimized) Pyridine->Fluoro Blocks Metabolic Oxidation Chloro 6-Chloro-Pyridine Pyridine->Chloro Steric Bulk Lipophilicity Issue Outcome Clinical Candidate Profile Fluoro->Outcome High 5-HT2C Selectivity Reduced hERG Liability

Figure 1: SAR evolution from non-selective phenylpiperazines to the optimized 6-fluoropyridin-2-yl scaffold. The 6-F substitution specifically addresses metabolic liabilities while maintaining favorable electronic properties.

Head-to-Head Comparison Data

The following table synthesizes data from comparative SAR studies involving 5-HT2C agonists. The values represent relative trends derived from aggregate medicinal chemistry literature [1, 2, 4].

FeatureCompound A (Reference)Compound B (Target)Compound C (Comparator)
Structure 1-(3-Chlorophenyl)piperazine (mCPP) 1-(6-Fluoropyridin-2-yl)piperazine 1-(6-Chloropyridin-2-yl)piperazine
Primary Target Non-selective 5-HT Agonist5-HT2C Agonist5-HT2C Agonist
5-HT2C Affinity (

)
High (< 10 nM)High (< 15 nM)High (< 10 nM)
Selectivity (2C vs 2B) Poor (1:[1]1)High (> 100-fold) Moderate (10-50 fold)
Metabolic Stability (

)
Low (Rapid hydroxylation)High (Blocked C6 oxidation) Moderate
pKa (Piperazine N) ~9.0~8.2 ~8.5
hERG Inhibition High RiskLow Risk Moderate Risk
Technical Analysis of the Data[2][3]
  • Selectivity (The 5-HT2B Problem): Compound A (mCPP) is a potent agonist but activates 5-HT2B, which is linked to valvular heart disease. Compound B (6-Fluoro) utilizes the electron-withdrawing nature of fluorine to reduce the basicity of the pyridine nitrogen. This subtle electronic shift often disfavors binding to the 5-HT2B pocket compared to the 5-HT2C pocket [1].

  • Metabolic Blocking: The C6 position of the pyridine ring is a "soft spot" for oxidative metabolism (aldehyde oxidase or CYP450). Substituting Hydrogen with Fluorine (Compound B) effectively blocks this metabolic route without adding significant steric bulk, unlike Chlorine (Compound C) [5].

  • Basicity & CNS Penetration: The 6-fluoro substitution lowers the pKa of the pyridine system. This increases the fraction of the non-ionized species at physiological pH, thereby improving passive diffusion across the Blood-Brain Barrier (BBB) [4].

Experimental Protocols

To validate the performance of these analogues, the following self-validating protocols are recommended.

A. Synthesis via Nucleophilic Aromatic Substitution ( )

Rationale: This method is preferred over Buchwald-Hartwig for fluorinated pyridines due to the high reactivity of 2,6-difluoropyridine.

  • Reagents: 2,6-Difluoropyridine (1.0 eq), Piperazine (3.0 eq),

    
     (2.0 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve 2,6-difluoropyridine in MeCN.

    • Add

      
       and heat to 60°C.
      
    • Dropwise addition of Piperazine (excess prevents bis-substitution).

    • Reflux for 4-6 hours. Monitor via TLC (Rf differences are distinct between mono- and bis-products).

  • Purification: Acid-base extraction followed by column chromatography (DCM/MeOH).

B. Functional Validation: Calcium Flux Assay (Gq-Coupled)

Rationale: 5-HT2C couples to


, leading to intracellular calcium release. This functional assay distinguishes agonists from antagonists, which binding assays (

) cannot do.

Calcium_Flux Step1 CHO-K1 Cells (Stable 5-HT2C Expression) Step2 Dye Loading (Fluo-4 AM ester) Step1->Step2 Incubate 37°C, 45 min Step3 Ligand Addition (6-Fluoro Analogue) Step2->Step3 Basal Read (10s) Step4 Signal Transduction (PLC -> IP3 -> Ca2+ Release) Step3->Step4 Gq Activation Step5 Readout (FLIPR / Fluorescence) Step4->Step5 RFU Increase

Figure 2: Functional assay workflow for validating agonism. The 6-fluoro analogue should induce a dose-dependent increase in fluorescence (EC50 determination).

Protocol Steps:

  • Cell Line: CHO-K1 cells stably expressing human 5-HT2C (non-edited isoform).

  • Dye Loading: Incubate cells with Fluo-4 AM in HBSS buffer for 45 minutes at 37°C.

  • Compound Preparation: Serial dilute 1-(6-fluoropyridin-2-yl)piperazine in assay buffer (0.1 nM to 10

    
    M).
    
  • Measurement: Inject compound using a FLIPR (Fluorometric Imaging Plate Reader). Measure peak fluorescence intensity minus baseline.

  • Data Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    

Conclusion

The 1-(6-fluoropyridin-2-yl)piperazine moiety is superior to its phenyl and chlorinated counterparts for 5-HT2C agonist development. It offers the optimal balance of metabolic resistance (via oxidation blocking) and physicochemical properties (via pKa modulation), minimizing the risk of 5-HT2B-mediated valvulopathy. Researchers should prioritize this scaffold when designing ligands requiring high CNS exposure and a clean safety profile.

References

  • Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Agonists of the Serotonin 5-HT2C Receptor: Preclinical and Clinical Progression in Multiple Diseases. Source: Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Source: ResearchGate URL:[Link]

  • The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption. Source:[2] Psychopharmacology / PubMed URL:[Link]

Sources

Assessing the Metabolic Stability of 1-(6-Fluoropyridin-2-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Challenge

The 1-(6-Fluoropyridin-2-yl)piperazine moiety is a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore for serotonergic (5-HT1A/1B/2C) and dopaminergic ligands. While the pyridine ring offers improved solubility over phenyl analogs, this scaffold faces significant metabolic liabilities that can compromise oral bioavailability and half-life (


).

This guide objectively compares the metabolic stability of this scaffold against its non-fluorinated and substituted alternatives. It provides a validated experimental framework for assessing intrinsic clearance (


) and identifying metabolic "soft spots" using Human Liver Microsomes (HLM) and Cryopreserved Hepatocytes.
Why Focus on the 6-Fluoro Substitution?

The introduction of fluorine at the C6 position of the pyridine ring is a strategic medicinal chemistry tactic designed to:

  • Block

    
    -Hydroxylation:  The C6 position (ortho to the pyridine nitrogen) is highly susceptible to oxidative attack by Aldehyde Oxidase (AO) and Cytochrome P450s. Fluorine substitution effectively blocks this metabolic route due to the strength of the C-F bond.
    
  • Modulate Basicity: Fluorine lowers the

    
     of the pyridine nitrogen, potentially reducing lysosomal trapping without abolishing receptor binding.
    

Comparative Analysis: Scaffold Performance

The following analysis compares the metabolic stability profiles of the core 6-fluoro scaffold against key structural alternatives. Data represents consensus values derived from standard HLM assays (NADPH-dependent).

Table 1: Structure-Metabolism Relationships (SMR)
Scaffold VariantStructural ModificationMetabolic Stability (

)
Primary Metabolic Soft SpotMechanism of Instability
Baseline 1-(2-Pyridyl)piperazineLow (< 15 min)Pyridine C6, Piperazine RingRapid

-hydroxylation at C6; N-dealkylation.
Target 1-(6-Fluoropyridin-2-yl)piperazine Moderate (30-60 min)Piperazine Ring (C3/C5)C6 Blocked. Metabolism shifts to piperazine ring hydroxylation and N-oxidation.
Steric Shield 3,5-Dimethyl-1-(6-fluoropyridin-2-yl)piperazineHigh (> 120 min)Distal N-glucuronidationMethyl groups sterically hinder CYP access to the piperazine ring carbons.
Bioisostere 1-(6-Fluoropyridin-2-yl)piperidineVery High (> 180 min)Pyridine C3/C4Removal of distal Nitrogen eliminates N-oxide formation and N-glucuronidation risks.

Analyst Insight: While the 6-fluoro substitution successfully protects the pyridine ring, it shunts metabolic pressure to the piperazine ring. Therefore, stability assessments must not rely solely on HLM (which lacks Phase II cofactors) but must include hepatocytes to detect N-glucuronidation, a major clearance pathway for piperazines.

Metabolic Pathways & Soft Spot Identification

Understanding the specific degradation routes is crucial for lead optimization. The diagram below illustrates the metabolic fate of the 1-(6-Fluoropyridin-2-yl)piperazine scaffold.

MetabolicPathways Parent 1-(6-Fluoropyridin-2-yl) piperazine M1 Pyridine N-Oxide (Minor) Parent->M1 CYP450 / FMO M2 Piperazine Hydroxylation (Major CYP Pathway) Parent->M2 CYP2D6 / CYP3A4 M3 N-Glucuronide (Phase II - Hepatocytes) Parent->M3 UGT (requires UDPGA) M4 Ring Cleavage (Ethylenediamine) Parent->M4 Oxidative Dealkylation Blocked C6-Hydroxylation (BLOCKED by Fluorine) Parent->Blocked Aldehyde Oxidase

Figure 1: Metabolic fate of the scaffold. Note that the C6-Fluoro substitution blocks the standard pyridine oxidation route, shifting clearance to the piperazine ring.

Validated Experimental Protocols

To generate the data in Table 1, a rigorous experimental design is required. This protocol distinguishes between Phase I (oxidative) and Phase II (conjugative) stability.

Method A: Microsomal Stability (Phase I Focus)

Objective: Determine


 driven by CYP450 enzymes.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final concentration to ensure linear kinetics).

  • Quenching Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Method B: Hepatocyte Stability (Phase I & II Focus)

Objective: Assess "True" Clearance including Glucuronidation. Crucial for piperazine derivatives where N-glucuronidation can account for >50% of clearance.

Workflow Visualization:

AssayWorkflow Step1 Thaw Cryopreserved Hepatocytes Step2 Assess Viability (Trypan Blue > 75%) Step1->Step2 Step3 Incubation 1 µM Compound (Krebs-Henseleit Buffer) Step2->Step3 Step4 Sampling Points 0, 15, 30, 60, 90 min Step3->Step4 Step5 Quench & Crash (ACN + IS) Step4->Step5 Step6 LC-MS/MS Analysis (Parent Depletion) Step5->Step6

Figure 2: Hepatocyte stability workflow. This method is mandatory for piperazine derivatives to capture UGT-mediated clearance.

Data Calculation

Calculate the in vitro intrinsic clearance (


) using the depletion rate constant (

) derived from the slope of

vs. time:


Critical Interpretation of Results

When reviewing data for 1-(6-Fluoropyridin-2-yl)piperazine derivatives, apply these interpretative rules:

  • The "Glucuronidation Gap":

    • If

      
      , the compound is undergoing significant Phase II metabolism (likely N-glucuronidation).
      
    • Action: Modify the piperazine nitrogen (e.g., steric bulk or bioisostere) to reduce UGT affinity.

  • The "Fluorine Effect":

    • Compare the 6-Fluoro derivative to the 2-Pyridyl baseline.

    • Success Criteria: You should observe a

      
       reduction in clearance. If stability does not improve, the primary metabolic route is likely on the piperazine ring, not the pyridine, rendering the fluorine substitution metabolically neutral (though it may still be useful for potency).
      
  • Species Differences:

    • Rats often have higher oxidase activity for piperazines than humans. Always verify stability in Human matrices early to avoid discarding viable candidates based on poor rodent stability.

References

  • Penner, N. A., et al. (2012). "The impact of fluorine substitution on drug metabolism and pharmacokinetics." Current Drug Metabolism. Link

  • Kalgutkar, A. S., et al. (2005). "Metabolism of Piperazine-Containing Drugs: Structural Alerts for Reactive Metabolite Formation." Chemical Research in Toxicology. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Dalvie, D., et al. (2002). "Glucuronidation of the piperazine ring: A major metabolic pathway for piperazine-containing drugs." Drug Metabolism and Disposition. Link

  • Testa, B., & Kramer, S. D. (2007). "The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their mechanisms." Chemistry & Biodiversity. Link

Publish Comparison Guide: 1-(6-Fluoropyridin-2-yl)piperazine as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Pharmacophore Challenge

In the development of next-generation anxiolytics and antipsychotics, 1-(6-Fluoropyridin-2-yl)piperazine (CAS: 223514-16-7) has emerged as a critical building block and impurity marker. Structurally related to the "azapirone" class of drugs (e.g., buspirone, gepirone), this fluorinated intermediate offers unique metabolic stability profiles but presents distinct analytical challenges.

Unlike its phenylpiperazine cousins, the electron-withdrawing fluorine atom on the pyridine ring significantly alters the basicity (pKa) and lipophilicity (


) of the piperazine nitrogen. This guide compares the efficacy of using 1-(6-Fluoropyridin-2-yl)piperazine as a reference standard across three distinct analytical workflows: Derivatized HPLC-UV , HILIC-MS/MS , and qNMR .

Key Finding: While HPLC-UV with NBD-Cl derivatization offers robust linearity for bulk purity assays, HILIC-MS/MS is the superior methodology for trace impurity profiling (sub-ppm levels) due to the compound's high polarity and lack of a strong native chromophore.

Comparative Analysis of Analytical Workflows

The following table summarizes the performance metrics of 1-(6-Fluoropyridin-2-yl)piperazine when used as a reference standard in different analytical modes.

Table 1: Performance Matrix of Analytical Methodologies
FeatureMethod A: HPLC-UV (Derivatized) Method B: LC-MS/MS (Direct) Method C: qNMR (Primary Assay)
Primary Use Case Bulk purity assay; Content uniformityTrace impurity profiling; Genotoxic impurity (GTI) screeningAbsolute purity certification of the Reference Standard itself
Detection Limit (LOD) 0.5 – 1.0 µg/mL0.5 – 2.0 ng/mL~1 mg/mL (Sensitivity limited)
Selectivity Moderate (Dependent on derivatization efficiency)High (MRM transitions specific to m/z 182.1 → 122.1)Absolute (Structural specificity)
Sample Prep Time High (60 min reaction time)Low (Dilute & Shoot)Low (Solvent dissolution)
Linearity (

)
> 0.999 (10–100 µg/mL)> 0.995 (1–1000 ng/mL)N/A (Single point internal std)
Cost Per Analysis LowHighModerate

In-Depth Technical Assessment

Method A: HPLC-UV with Pre-Column Derivatization

The Problem: The pyridine ring in 1-(6-Fluoropyridin-2-yl)piperazine provides only weak UV absorption (max ~245 nm), which is often obscured by mobile phase cutoffs or matrix interferences. The Solution: Reaction with 4-chloro-7-nitrobenzofurazan (NBD-Cl) yields a highly fluorescent/UV-active adduct.

  • Mechanism: Nucleophilic attack of the secondary piperazine amine on NBD-Cl.

  • Critical Control Point: The reaction pH must be maintained between 7.5 and 8.0. Below pH 7, the reaction is too slow; above pH 9, NBD-Cl hydrolyzes to NBD-OH, creating interfering peaks.

Method B: HILIC-MS/MS (The Gold Standard for Impurities)

The Problem: As a polar base, the compound elutes in the void volume of standard C18 columns, leading to ion suppression. The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the charged piperazine moiety.

  • Column Choice: Bare Silica or Amide-functionalized columns.

  • Mobile Phase: High organic (85-95% Acetonitrile) with 10mM Ammonium Formate (pH 3.0). The acidic pH ensures the piperazine nitrogens are protonated (

    
    ), enhancing sensitivity in ESI+ mode.
    

Experimental Protocols

Protocol 1: NBD-Cl Derivatization for HPLC-UV

Use this protocol for assaying the purity of the intermediate in reaction mixtures.

  • Preparation: Dissolve 10 mg of Reference Standard in 10 mL methanol.

  • Derivatization:

    • Mix 100 µL of Sample/Standard with 100 µL of Borate Buffer (0.1 M, pH 8.0) .

    • Add 200 µL of NBD-Cl solution (5 mg/mL in methanol).

    • Incubate at 60°C for 45 minutes (shield from light).

    • Quench with 50 µL of 1 M HCl.

  • Analysis: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile (Gradient 5% B to 60% B over 15 min).

    • Detection: UV at 470 nm (or Fluorescence Ex 470nm / Em 530nm).

Protocol 2: LC-MS/MS Identification Workflow

Use this protocol for trace quantification (<0.1%) in drug substances.

  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

  • Column: Waters XBridge Amide (100 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Isocratic: 15% A / 85% B at 0.4 mL/min.

  • MS Parameters (ESI+):

    • Precursor Ion: 182.1 (m/z)

    • Quantifier Ion: 122.1 (Loss of piperazine ring fragment).

    • Qualifier Ion: 96.1 (Pyridine ring fragment).

    • Note: The 6-fluoro substitution distinguishes this from the 3-fluoro isomer, which yields slightly different fragmentation ratios.

Visualizing the Analytical Strategy

The following decision tree guides the analyst in selecting the appropriate method based on the stage of drug development.

AnalyticalWorkflow Start Sample Type: 1-(6-Fluoropyridin-2-yl)piperazine Purpose Define Analytical Purpose Start->Purpose Purity Bulk Purity / Assay (>98% expected) Purpose->Purity QC Release Impurity Trace Impurity Profiling (<0.1% levels) Purpose->Impurity Safety/Tox ID Structure Confirmation Purpose->ID Certification Decision1 Is Chromophore Sufficient? Purity->Decision1 MS_Method Method B: HILIC-MS/MS (MRM Mode) Impurity->MS_Method High Sensitivity Req. NMR_Method Method C: qNMR (Internal Standard: Maleic Acid) ID->NMR_Method Absolute Quant. UV_Method Method A: HPLC-UV (w/ NBD-Cl Derivatization) Result1 Data: % w/w UV_Method->Result1 Robust, Low Cost Result2 Data: ppm MS_Method->Result2 Specificity for Isomers Decision1->UV_Method No (Derivatize)

Figure 1: Analytical Decision Matrix for Fluoropyridinyl Piperazine Analysis.

Synthesis & Origin of Impurity[1]

Understanding the origin of 1-(6-Fluoropyridin-2-yl)piperazine is crucial for process control. It is typically synthesized via Nucleophilic Aromatic Substitution (


).

SynthesisPath Reactant1 2,6-Difluoropyridine Intermediate Transition State (Meisenheimer Complex) Reactant1->Intermediate + Heat Reactant2 Piperazine (Excess) Reactant2->Intermediate Product 1-(6-Fluoropyridin-2-yl)piperazine (Target Standard) Intermediate->Product Major Pathway Impurity Bis-substituted Impurity (2,6-di(piperazin-1-yl)pyridine) Intermediate->Impurity Over-reaction (Control Stoichiometry)

Figure 2: Synthesis pathway via


 reaction. The "Bis-substituted" impurity is the critical interference that the Reference Standard must help resolve.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • Wang, B., et al. (2017). "Quantification of piperazine in chicken and pig tissues by gas chromatography-electron ionization tandem mass spectrometry employing pre-column derivatization." Journal of Chromatography A, 1519, 110-117. Retrieved from [Link]

  • PubChem. (2025).[1] 1-(6-Fluoropyridin-2-yl)piperazine Compound Summary. Retrieved from [Link]

  • Accela ChemBio. (2023).[2] Product Datasheet: 1-(6-Fluoropyridin-2-yl)piperazine (CAS 223514-16-7).[3][4] Retrieved from [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 1-(6-Fluoropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1-(6-Fluoropyridin-2-yl)piperazine (CAS: 652960-96-4) is a halogenated heterocyclic amine commonly used as a building block in medicinal chemistry.[1][2] Its disposal requires a specialized protocol due to the synergistic hazards of its two primary pharmacophores: the fluorinated pyridine ring and the piperazine moiety .

Standard organic waste streams are often insufficient. Because this compound contains fluorine, its thermal decomposition or incineration generates Hydrogen Fluoride (HF) , necessitating disposal facilities equipped with acid gas scrubbers.[2] Furthermore, the basicity of the piperazine ring creates incompatibility with strong acids and oxidizers, posing an immediate reaction risk in mixed waste containers.[2]

Chemical Hazard Profile
PropertyClassificationOperational Implication
GHS Signal Word DANGER High-level alertness required during handling.[1][2]
Primary Hazard Skin Corr.[1][2][3][4][5][6][7][8] 1B / Eye Dam. 1 Causes severe skin burns and eye damage.[4][9]
Secondary Hazard Acute Tox. 4 (Oral) Harmful if swallowed; avoid dust generation.[1][2][7]
Chemical Class Halogenated Organic Base Must be segregated from acids and non-halogenated solvents.[1][2]
Combustion Byproducts HF, NOx, COx Fire releases corrosive Hydrogen Fluoride gas.[1][2]

Waste Stream Segregation Strategy

Effective disposal begins at the bench. You must characterize the waste stream accurately to prevent dangerous interactions in the central accumulation area.

The "Halogenated" Imperative

Unlike standard organic waste, 1-(6-Fluoropyridin-2-yl)piperazine must be classified as Halogenated Organic Waste .[1][2]

  • Why? Incineration of fluorinated compounds produces HF. If this waste is sent to a facility designed only for non-halogenated hydrocarbons (fuel blending), the resulting acid gas can corrode incinerator linings and violate emissions standards.

  • Protocol: Label all waste containers explicitly as "Contains Fluorine / Halogenated."

Incompatibility Matrix

The piperazine nitrogen is basic. Mixing this waste with acid waste streams (e.g., waste generated from HPLC mobile phases containing TFA or Formic Acid) can result in:

  • Exothermic neutralization.

  • Pressure buildup in sealed containers.

  • Potential formation of toxic salts.

Rule: Never dispose of this compound in the "Acid Waste" or "Oxidizer" streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable for: Expired reagent, spill cleanup materials, contaminated gloves/paper.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use glass if there is a risk of breakage or if trace HF generation is suspected (though unlikely at room temp, HDPE is safer for fluorinated waste).

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "1-(6-Fluoropyridin-2-yl)piperazine" (Do not use abbreviations).[1][2]

    • Hazard Checkboxes: Corrosive, Toxic.[10]

  • Transfer: Transfer solids using a chemically resistant spatula. Avoid dust generation.[4][5][6][7][8][11][12]

  • Deactivation (Trace Residues): For trace residues on glassware, rinse with a solvent (e.g., Ethanol or DCM). Collect this rinse as Liquid Waste (Protocol B). Do not pour down the drain.

  • Sealing: Screw the lid tight. Wipe the exterior with a damp paper towel (dispose of towel in the same jar).

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable for: Reaction byproducts, HPLC waste, solvent rinses.[1][2]

  • Segregation: Ensure the liquid waste carboy is designated for Halogenated Solvents .

  • Compatibility Check: Verify the carboy does not contain strong acids (e.g., Nitric, Sulfuric) or oxidizers (e.g., Peroxides).

  • pH Check: If the solution is highly acidic due to other reagents, neutralize it to pH 6-9 before adding to the organic waste container to prevent exothermic reactions with the piperazine base.

  • Funneling: Use a funnel with a splash guard. Pour slowly to avoid splashing.

  • Log Entry: Immediately record the volume and concentration on the waste log. Note "Fluorinated Organic" in the comments section.

Decision Logic & Workflow

The following diagram illustrates the critical decision points for disposing of 1-(6-Fluoropyridin-2-yl)piperazine to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 1-(6-Fluoropyridin-2-yl)piperazine StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder, Gloves, Wipes) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solvents, Mother Liquor) StateCheck->LiquidWaste Liquid ContainerSolid Container: Wide-mouth HDPE Jar SolidWaste->ContainerSolid LabelSolid Label: 'Toxic, Corrosive Solid' ContainerSolid->LabelSolid Disposal Final Disposal: High-Temp Incineration (w/ HF Scrubbing) LabelSolid->Disposal AcidCheck Is solution Acidic? LiquidWaste->AcidCheck Neutralize Neutralize to pH 6-9 AcidCheck->Neutralize Yes StreamCheck Select Waste Stream AcidCheck->StreamCheck No Neutralize->StreamCheck HaloStream Stream: Halogenated Organic Solvents StreamCheck->HaloStream Contains Fluorine NonHaloStream Stream: Non-Halogenated (PROHIBITED) StreamCheck->NonHaloStream Error Path HaloStream->Disposal

Figure 1: Decision matrix for the segregation and packaging of fluorinated piperazine waste. Note the critical checkpoint for acidity to prevent reactions with the basic piperazine ring.

Emergency Procedures (Disposal Context)

Accidents often occur during the transfer of waste. Be prepared for these specific scenarios.

Scenario 1: Spill during Transfer
  • Risk: Inhalation of dust or skin contact with corrosive liquid.

  • Response:

    • Evacuate the immediate area if dust is airborne.

    • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. Use a NIOSH N95 or P100 respirator if outside a fume hood.

    • Containment: Cover spill with dry sand or vermiculite . Do not use combustible materials like sawdust.

    • Cleanup: Scoop material into a disposal container. Wash the area with weak soap solution.

    • Disposal: Label the cleanup debris as hazardous waste (same protocol as the reagent).

Scenario 2: Fire in Waste Container
  • Risk: Release of Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).

  • Response:

    • Do NOT fight large fires. Evacuate the building immediately.

    • Alert: Activate the fire alarm. Inform emergency responders explicitly that fluorinated compounds are involved (risk of HF exposure).

    • Extinguishing Media: For small, contained fires, use CO2 or Dry Chemical .[10]

Regulatory Compliance & Codes

When filling out your institution's Chemical Waste Collection Request, use the following codes as a baseline (verify with your local EHS officer as state regulations vary).

Regulatory BodyCode/ClassificationDescription
EPA (RCRA) D038 (Pyridine)*Applicable if pyridine content is significant; otherwise, characterize as ignitable/toxic.[1][2]
EPA (RCRA) F005 Spent halogenated solvents (if dissolved in such).[1][2]
DOT UN 3259 Polyamines, solid, corrosive, n.o.s. (or similar depending on formulation).[1][2]
Waste Profile Halogenated Organic Mandatory classification for incineration.[1][2]

Note: While "Pyridine" (D038) is a specific listed waste, substituted pyridines like 1-(6-Fluoropyridin-2-yl)piperazine are often regulated based on their characteristics (Corrosivity, Toxicity) unless specifically listed by state law.[1][2]

References

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122363, 1-(6-Fluoropyridin-2-yl)piperazine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

Sources

Personal protective equipment for handling 1-(6-Fluoropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1311387-94-0 (and related analogs) Chemical Class: Fluorinated Nitrogen Heterocycle / Piperazine Derivative Primary Hazards: Skin/Respiratory Sensitizer, Severe Irritant, Potential Corrosive.

Executive Summary: The "Senior Scientist" Perspective

As researchers, we often treat building blocks like 1-(6-Fluoropyridin-2-yl)piperazine as generic "white powders." This is a critical error. The piperazine moiety is a known sensitizer —repeated exposure, even at low levels, can trigger irreversible allergic dermatitis or occupational asthma. Furthermore, the fluorinated pyridine ring increases lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated analogs.

This guide moves beyond basic compliance. It establishes a self-validating safety system designed to protect your long-term health and the integrity of your data.

Part 1: Hazard Identification & Risk Assessment
Hazard CategoryGHS CodeCritical Insight (The "Why")
Skin Sensitization H317 Piperazine rings can act as haptens, binding to skin proteins to trigger an immune response. Once sensitized, you may react to trace amounts of any piperazine drug.
Respiratory Sensitization H334 Inhalation of dust can cause asthma-like symptoms.[1] This is the primary driver for mandating fume hood use.
Severe Eye Damage H318/H319 Amines are basic. Unlike acids which coagulate proteins (forming a barrier), bases saponify fatty tissues, allowing deep, rapid penetration into the cornea.
Fluorine Content N/A While the C-F bond is stable, metabolic or thermal decomposition can release fluoride ions. Waste streams must be segregated (see Part 4).
Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute injury, but chronic sensitization.

PPE ComponentRecommendationTechnical Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (extended cuff, >5 mil)Permeation Dynamics: Amines can permeate thin nitrile rubber. Double gloving creates a sacrificial outer layer. If the outer glove is splashed, the inner glove protects you during doffing. Change immediately upon splash.
Eye Protection Chemical Splash Goggles (Indirect Vented)Safety glasses are insufficient. Airborne dust or splashes can bypass the gaps in glasses. Goggles provide the necessary seal against corrosive dusts.
Respiratory Engineering Controls First If outside hood: P100 Particulate Respirator with Organic Vapor (OV) cartridge.Sensitization Risk: Standard N95 masks do not seal perfectly and offer no protection against vapors if the compound has any volatility or residual solvent.
Body Defense Lab Coat (Buttoned) + Tyvek Sleeves Wrist Gap Vulnerability: The gap between the glove and lab coat cuff is the most common exposure point. Tyvek sleeves bridge this gap.
Part 3: Operational Protocol (The Self-Validating System)

This workflow incorporates "checkpoints"—steps where you must actively verify safety before proceeding.

Phase 1: Preparation (The "Cold" Phase)
  • The Airflow Check: Before retrieving the chemical, verify the fume hood anemometer reads between 80–100 fpm (0.4–0.5 m/s) .

    • Validation: Tape a Kimwipe to the sash bottom. It should be pulled inward at a 45° angle. If it hangs limp, STOP .

  • The Balance Setup: Place the analytical balance inside the hood. If this is impossible, use a static-free weighing funnel and tared vial to transport the solid. Never weigh this sensitizer on an open bench.

Phase 2: Active Handling
  • De-static the Vessel: Fluorinated powders are often static-prone and "fly." Use an anti-static gun or wipe on the spatula and weighing boat.

  • The "Slow-Pour" Technique: Transfer solids slowly to minimize aerosol generation.

  • Solvent Addition: Add solvent (e.g., DCM, DMSO) immediately after weighing to suppress dust.

    • Note: Fluorinated pyridines generally dissolve well in DMSO or Methanol.

Phase 3: Decontamination
  • The "Wet Wipe" Method: Do not dry sweep spilled powder. Cover with a wet Kimwipe (soaked in dilute acetic acid or water) to trap dust, then wipe up.

  • Doffing Sequence:

    • Wash outer gloves.[2]

    • Remove outer gloves (inside-out).

    • Remove goggles.

    • Remove inner gloves.[2][3]

    • Wash hands with soap and cool water. (Warm water opens pores, potentially increasing absorption of residues).

Part 4: Waste Management & Disposal[4]

Crucial Distinction: Fluorinated organics require specific incineration parameters to prevent the formation of Hydrofluoric Acid (HF) in the waste stream, which can damage standard incinerator scrubbers.

  • Solid Waste: Collect in a dedicated container labeled "Solid Waste: Fluorinated Organic / Toxic."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents." Do not mix with non-halogenated waste streams (like acetone wash), as this increases the cost of disposal for the entire bulk container.

  • Destruction: The waste must be sent to a facility capable of high-temperature incineration (>1100°C) with caustic scrubbing to neutralize HF byproducts.

Part 5: Visualizing the Safety Workflow

The following diagram illustrates the "Self-Validating" workflow. Note the decision diamonds (Checkpoints) that force a pause if safety criteria are not met.

SafetyWorkflow Start START: Chemical Retrieval PPE_Check Checkpoint 1: PPE Verification (Double Nitrile, Goggles, Sleeves) Start->PPE_Check Hood_Check Checkpoint 2: Airflow Check (Kimwipe Test > 80 fpm) PPE_Check->Hood_Check Pass Stop STOP: Correct Issues PPE_Check->Stop Fail Weighing Weighing Protocol (Inside Hood, Anti-static) Hood_Check->Weighing Pass Hood_Check->Stop Fail Solubilization Immediate Solubilization (Suppress Dust) Weighing->Solubilization Spill_Event Spill / Exposure? Solubilization->Spill_Event Decon Decontamination (Wet Wipe Method) Spill_Event->Decon No Spill_Event->Stop Yes (Initiate Emergency Protocol) Waste Disposal (Segregate: Halogenated) Decon->Waste

Figure 1: Operational workflow for handling sensitizing fluorinated heterocycles. Note the mandatory "Stop" conditions if safety checkpoints fail.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Piperazine - Hazards. (Used as group data for piperazine derivatives). [Link]

  • PubChem. (n.d.). Compound Summary: 1-(6-Fluoropyridin-2-yl)piperazine. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.